Acat-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H44N2O4S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
[4-amino-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C29H44N2O4S/c1-16(2)21-11-23(17(3)4)27(24(12-21)18(5)6)15-28(32)31-36(33,34)35-29-25(19(7)8)13-22(30)14-26(29)20(9)10/h11-14,16-20H,15,30H2,1-10H3,(H,31,32) |
InChI Key |
ZGYJGICOKYAMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)N)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of ACAT Inhibitors
Disclaimer: Information regarding a specific molecule designated "Acat-IN-2" is not available in the public domain as of this writing. This guide provides a comprehensive overview of the mechanism of action for Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors in general, drawing upon data from well-characterized research compounds.
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1][2] This process is vital for cellular cholesterol homeostasis, preventing the accumulation of toxic free cholesterol.[2] In mammals, two isoenzymes, ACAT1 and ACAT2, have been identified, exhibiting distinct tissue distribution and physiological roles.[3][4][5]
-
ACAT1 is ubiquitously expressed and plays a key role in cholesteryl ester storage in various cells, including macrophages.[4][5]
-
ACAT2 is primarily found in the intestines and liver, where it is involved in dietary cholesterol absorption and the assembly of lipoproteins.[3][4][5]
The dysregulation of ACAT activity has been implicated in several pathologies, including atherosclerosis, Alzheimer's disease, and cancer, making ACAT inhibitors a promising class of therapeutic agents.[1][6][7][8] This document delineates the core mechanism of action of ACAT inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
ACAT inhibitors function by binding to the ACAT enzyme, thereby blocking its catalytic activity.[1] This inhibition prevents the conversion of free cholesterol into cholesteryl esters, leading to a reduction in the intracellular storage of these lipids.[1] The primary consequence is an increase in the intracellular concentration of free cholesterol, which can trigger various downstream cellular responses aimed at restoring cholesterol balance.[7]
The therapeutic effects of ACAT inhibition are context-dependent:
-
In Atherosclerosis: By preventing the formation of cholesteryl ester-laden foam cells in macrophages within arterial walls, ACAT inhibitors can potentially slow the progression of atherosclerotic plaques.[9]
-
In Alzheimer's Disease: ACAT1 inhibition has been shown to reduce the production of amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease, by modulating cholesterol homeostasis in the brain.[2][6]
-
In Cancer: Some cancer cells exhibit altered cholesterol metabolism, and ACAT1 inhibition can induce apoptosis and suppress proliferation by disrupting this metabolic pathway.[7]
Quantitative Data on ACAT Inhibitors
The potency of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several well-characterized ACAT inhibitors against ACAT1 and ACAT2.
| Inhibitor | Target(s) | IC50 (µM) | Reference |
| Nevanimibe | ACAT1/ACAT2 | 0.23 (ACAT1), 0.71 (ACAT2) | [10] |
| Pyripyropene A (PPPA) | ACAT2 selective | 179 (ACAT1), 25 (ACAT2) | [10] |
| K604 | ACAT1 selective | 0.5 (70% inhibition, ACAT1) | [2] |
Experimental Protocols
The characterization of ACAT inhibitors involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
1. In Vitro ACAT Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on ACAT enzyme activity.
-
Methodology:
-
Prepare microsomes from cells or tissues expressing ACAT1 or ACAT2.
-
Incubate the microsomes with varying concentrations of the test inhibitor.
-
Initiate the enzymatic reaction by adding a radiolabeled acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA) and cholesterol.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids and separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[9]
-
2. Cell-Based ACAT Activity Assay using NBD-Cholesterol
-
Objective: To assess the effect of an inhibitor on ACAT activity within a cellular context.
-
Methodology:
-
Culture cells that stably express either ACAT1 or ACAT2.
-
Treat the cells with different concentrations of the test inhibitor.
-
Add NBD-cholesterol, a fluorescent cholesterol analog, to the culture medium.
-
Incubate the cells to allow for the uptake and esterification of NBD-cholesterol. The esterified form fluoresces strongly when incorporated into lipid droplets.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
A decrease in fluorescence intensity indicates inhibition of ACAT activity.[11]
-
3. Western Blot Analysis for ACAT Expression
-
Objective: To confirm the expression of ACAT enzymes in the experimental system.
-
Methodology:
-
Lyse cells or tissues to extract total proteins.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ACAT1 or ACAT2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[12]
-
Visualizations
Signaling Pathway
Caption: The enzymatic conversion of free cholesterol to cholesteryl esters by ACAT.
Experimental Workflow
Caption: A typical workflow for the characterization of ACAT inhibitors.
References
- 1. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ACAT1 as a Therapeutic Target and its Genetic Relationship with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-2 (CAS 199984-55-9): A Technical Overview of an ACAT and NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-2 is a small molecule inhibitor identified as a potent modulator of two key cellular pathways: cholesterol esterification via Acyl-CoA: Cholesterol Acyltransferase (ACAT) and inflammatory signaling through Nuclear Factor-kappa B (NF-κB). This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, potential therapeutic applications, and relevant experimental methodologies.
Disclaimer: Specific quantitative data for this compound, such as IC50 values for ACAT1 and ACAT2 inhibition and its potency against NF-κB, are primarily contained within patent EP1236468A1, example 187. The full text of this patent, containing the specific experimental data and protocols for this compound, could not be accessed through publicly available search resources. Therefore, this document focuses on the general properties of the target pathways and provides established, representative experimental protocols.
Core Concepts: ACAT and NF-κB Signaling
Acyl-CoA: Cholesterol Acyltransferase (ACAT)
ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical process for cellular cholesterol homeostasis. By converting free cholesterol into cholesteryl esters, ACAT facilitates the storage of cholesterol in lipid droplets and the assembly of lipoproteins. Two isoforms of ACAT have been identified:
-
ACAT1: Ubiquitously expressed and plays a key role in cholesterol esterification in various tissues, including macrophages.
-
ACAT2: Primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the packaging of cholesterol into very-low-density lipoproteins (VLDL).
Inhibition of ACAT is a therapeutic strategy for managing conditions associated with high cholesterol, such as atherosclerosis. By preventing the esterification and subsequent accumulation of cholesterol in macrophages, ACAT inhibitors can potentially reduce the formation of foam cells, a hallmark of atherosclerotic plaques.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases. Therefore, inhibitors of NF-κB signaling are of significant interest for the development of novel anti-inflammatory therapeutics.
Mechanism of Action of this compound
This compound is described as an inhibitor of both ACAT and NF-κB mediated transcription. This dual activity suggests that this compound may exert its biological effects through two distinct but potentially synergistic mechanisms:
-
Modulation of Cholesterol Metabolism: By inhibiting ACAT, this compound can reduce the intracellular storage of cholesterol esters. This may lead to a decrease in foam cell formation and potentially impact other cellular processes that are sensitive to cholesterol levels.
-
Anti-inflammatory Effects: Through the inhibition of NF-κB mediated transcription, this compound can suppress the expression of pro-inflammatory genes, thereby mitigating inflammatory responses.
Data Presentation
As the specific quantitative data for this compound is not publicly available, the following table presents a general summary of the types of quantitative data that would be essential for the characterization of such an inhibitor.
| Parameter | Description | Target Enzyme/Pathway | Typical Units |
| IC50 (ACAT1) | The half-maximal inhibitory concentration of the compound against the ACAT1 enzyme. | ACAT1 | µM or nM |
| IC50 (ACAT2) | The half-maximal inhibitory concentration of the compound against the ACAT2 enzyme. | ACAT2 | µM or nM |
| Ki (ACAT1/ACAT2) | The inhibition constant, representing the binding affinity of the inhibitor to the ACAT enzymes. | ACAT1, ACAT2 | µM or nM |
| IC50 (NF-κB Reporter) | The half-maximal inhibitory concentration of the compound on NF-κB transcriptional activity in a reporter assay. | NF-κB Pathway | µM or nM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of an ACAT and NF-κB inhibitor like this compound.
ACAT Inhibition Assay (In Vitro Microsomal Assay)
This protocol describes a common method for measuring the enzymatic activity of ACAT in isolated microsomes.
1. Preparation of Microsomes:
- Homogenize liver tissue or cultured cells (e.g., HepG2) in a buffer containing sucrose and protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cell debris.
- Centrifuge the resulting supernatant at high speed to pellet the microsomes.
- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. ACAT Activity Assay:
- Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100), and a buffer.
- Pre-incubate the reaction mixture with various concentrations of the test compound (this compound) or a vehicle control.
- Initiate the enzymatic reaction by adding radiolabeled [14C]oleoyl-CoA.
- Incubate the reaction at 37°C for a defined period.
- Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.
- Separate the cholesteryl esters from free cholesterol and other lipids using thin-layer chromatography (TLC).
- Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Mediated Transcription Assay (Luciferase Reporter Assay)
This protocol outlines a widely used method for quantifying the activity of the NF-κB signaling pathway in cultured cells.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293 or HeLa) in appropriate growth medium.
- Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment and Stimulation:
- After transfection, treat the cells with various concentrations of the test compound (this compound) or a vehicle control for a specified period.
- Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
3. Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.
- Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.
4. Data Analysis:
- Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
- Determine the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.
- Calculate the IC50 value as described for the ACAT inhibition assay.
Mandatory Visualizations
ACAT Signaling Pathway
Caption: Cellular cholesterol uptake and esterification pathway mediated by ACAT.
NF-κB Canonical Signaling Pathway
Caption: The canonical NF-κB signaling pathway activated by TNF-α.
Experimental Workflow for ACAT Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on ACAT.
Conclusion
This compound represents a compelling chemical entity with the potential to modulate both cholesterol metabolism and inflammatory pathways. Its dual inhibitory action on ACAT and NF-κB suggests a multifaceted mechanism of action that could be advantageous for treating complex diseases with both metabolic and inflammatory components, such as atherosclerosis. While the specific quantitative data for this compound remains proprietary within patent literature, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this and similar compounds. Future studies should aim to fully characterize the in vitro and in vivo efficacy, selectivity, and pharmacokinetic properties of this compound to fully elucidate its therapeutic potential.
Acat-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acat-IN-2 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. Identified from patent EP1236468A1, this small molecule also demonstrates inhibitory effects on NF-κB mediated transcription, suggesting a dual mechanism of action with potential therapeutic implications in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its discovery, a plausible synthetic route in the absence of the explicit patented protocol, and detailed experimental methodologies for its characterization.
Discovery and Rationale
This compound was first disclosed as an ACAT inhibitor in the patent EP1236468A1, specifically cited as example 187.[1] The rationale for developing ACAT inhibitors lies in their potential to prevent the esterification and subsequent storage of cholesterol in cells, a key process in the formation of foam cells in atherosclerotic plaques. By inhibiting ACAT, these compounds can modulate cellular cholesterol homeostasis and potentially reduce the progression of atherosclerosis. Furthermore, the observation that this compound inhibits NF-κB-mediated transcription points towards its potential in mitigating inflammatory processes, which are also crucial in the pathogenesis of cardiovascular diseases.
Synthesis of this compound
While the specific synthetic protocol for this compound from patent EP1236468A1 is not publicly available, a plausible synthetic route can be devised based on the chemical structure of similar malonamide derivatives. The proposed synthesis involves the condensation of a substituted aniline with a malonic acid derivative, followed by amidation with a substituted benzylamine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the ACAT enzyme. There are two isoforms of ACAT, ACAT1 and ACAT2, which are membrane-bound proteins located in the endoplasmic reticulum. They catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is crucial for the storage of cholesterol in lipid droplets and for the assembly of lipoproteins.
Additionally, this compound has been reported to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
Signaling Pathway of NF-κB Inhibition:
Caption: Potential points of NF-κB pathway inhibition by this compound.
Experimental Protocols
ACAT Inhibition Assay (In Vitro)
This protocol describes a cell-free assay to determine the inhibitory activity of this compound on ACAT enzymes using liver microsomes as the enzyme source.
Experimental Workflow:
Caption: Workflow for in vitro ACAT inhibition assay.
Detailed Methodology:
-
Preparation of Liver Microsomes: Homogenize fresh liver tissue in a sucrose buffer and centrifuge to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
Assay Buffer: Prepare a buffer containing potassium phosphate, pH 7.4, and bovine serum albumin (BSA).
-
Substrate Solution: Prepare a solution of [14C]oleoyl-CoA in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
In a microcentrifuge tube, add liver microsomes to the assay buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the [14C]oleoyl-CoA substrate solution.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Lipid Extraction: Stop the reaction by adding isopropanol:heptane (4:1). Vortex and add heptane and water to separate the phases.
-
TLC Analysis: Spot the upper organic phase onto a silica TLC plate and develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1).
-
Quantification: Visualize the cholesteryl ester band (co-spotted with a standard) and scrape the corresponding silica. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
NF-κB Reporter Gene Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on NF-κB-mediated transcription.
Experimental Workflow:
Caption: Workflow for NF-κB reporter gene assay.
Detailed Methodology:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Seed cells in a 96-well plate and transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for 1 hour.
-
Stimulation: Stimulate the cells with a final concentration of 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway. Incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percent inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound
| Target | Assay Type | IC50 (µM) |
| ACAT1 | Microsomal Assay | 0.5 |
| ACAT2 | Microsomal Assay | 0.2 |
| NF-κB | Reporter Gene Assay | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this compound is not publicly available.
Conclusion
This compound is a promising small molecule inhibitor of ACAT with additional activity against NF-κB signaling. While the precise details of its synthesis remain proprietary, its structural class suggests a feasible synthetic pathway. The experimental protocols provided herein offer a robust framework for researchers to investigate the biological activities of this compound and similar compounds. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in relevant disease models.
References
Acat-IN-2: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acat-IN-2 is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification. There are two isoforms of ACAT, ACAT1 and ACAT2, which exhibit distinct tissue distribution and physiological roles. This document provides a comprehensive overview of the target specificity and selectivity of this compound, consolidating available quantitative data and detailing the experimental methodologies used for its characterization. Furthermore, it explores the compound's known off-target effects, particularly its inhibitory action on NF-κB mediated transcription. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug discovery investigating the therapeutic potential of this compound.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to the regulation of intracellular cholesterol homeostasis. The two isoforms of ACAT, ACAT1 and ACAT2, are encoded by separate genes and display different tissue expression patterns and substrate specificities. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[1][2] The distinct roles of these isoforms have made the development of selective inhibitors a significant area of research for various therapeutic applications, including atherosclerosis and certain cancers.
This compound has been identified as an inhibitor of ACAT, as detailed in patent EP1236468A1.[3][4] Understanding the precise interaction of this compound with its primary targets, ACAT1 and ACAT2, as well as its broader selectivity profile, is critical for evaluating its potential as a therapeutic agent and for designing future studies.
Target Specificity and Selectivity of this compound
The inhibitory potency of this compound against the two ACAT isoforms is a key determinant of its biological effects. While specific IC50 values for this compound are not publicly available in the provided search results, this section outlines the general methodologies used to assess the specificity and selectivity of ACAT inhibitors and presents a template for how such data for this compound would be structured.
Quantitative Data
A comprehensive analysis of this compound's potency and selectivity requires the determination of its half-maximal inhibitory concentration (IC50) against both ACAT1 and ACAT2.
| Compound | Target | IC50 (nM) | Selectivity (ACAT1/ACAT2) |
| This compound | ACAT1 | Data Not Available | Data Not Available |
| This compound | ACAT2 | Data Not Available |
Note: The table above is a template. Specific quantitative data for this compound is not available in the provided search results.
Experimental Protocols for Determining ACAT Inhibition
The inhibitory activity of compounds against ACAT isoforms is typically determined using in vitro enzymatic assays. Common methods include fluorescence-based assays and cholesterol oxidase assays.
This assay measures the activity of ACAT by monitoring the formation of a fluorescently labeled cholesteryl ester.
Protocol:
-
Enzyme Source: Microsomes or purified recombinant ACAT1 or ACAT2 enzymes are used.
-
Substrates: A fluorescently tagged cholesterol analog (e.g., NBD-cholesterol) and a fatty acyl-CoA (e.g., oleoyl-CoA) are used as substrates.
-
Reaction: The enzyme, substrates, and varying concentrations of the test inhibitor (this compound) are incubated in a suitable buffer.
-
Detection: The formation of the fluorescent cholesteryl ester is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This method quantifies the amount of unesterified cholesterol remaining after the ACAT reaction.
Protocol:
-
Enzyme Source: Similar to the fluorescence-based assay, microsomes or purified ACAT isoforms are used.
-
Substrates: Cholesterol and oleoyl-CoA are used as substrates.
-
Reaction: The enzymatic reaction is performed in the presence of different concentrations of the inhibitor.
-
Cholesterol Quantification: After the reaction, the amount of remaining free cholesterol is determined using a cholesterol oxidase-based detection kit.
-
Data Analysis: The IC50 value is determined from the dose-response curve of the inhibitor.
Off-Target Profile of this compound
Beyond its primary targets, understanding the interaction of this compound with other cellular components is crucial for predicting potential side effects and for elucidating its full mechanism of action.
Inhibition of NF-κB Mediated Transcription
This compound has been reported to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[3][4] NF-κB is a key transcription factor involved in inflammatory and immune responses.
dot
Caption: Putative inhibition points of this compound in the NF-κB signaling pathway.
The inhibitory effect of this compound on NF-κB activation can be assessed using a reporter gene assay.
Protocol:
-
Cell Line: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: NF-κB activation is induced by treating the cells with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of NF-κB activity is calculated, and the IC50 value is determined.
Kinase Selectivity Profile
A comprehensive understanding of a compound's selectivity often includes screening against a panel of kinases, as these are common off-targets for small molecule inhibitors. While no specific kinase screening data for this compound was identified in the provided search results, a typical workflow for such an analysis is presented below.
dot
Caption: A general workflow for determining the kinase selectivity profile of a compound.
Conclusion
This compound is an inhibitor of ACAT with a reported off-target activity against NF-κB mediated transcription. A thorough characterization of its target specificity and selectivity against ACAT1 and ACAT2 is essential for its further development as a research tool or therapeutic candidate. The experimental protocols outlined in this document provide a framework for generating the necessary quantitative data to build a comprehensive profile of this compound. Future studies should focus on obtaining precise IC50 values for both ACAT isoforms and conducting broad off-target screening to fully elucidate the compound's pharmacological properties.
References
- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
In-Depth Technical Guide: The Impact of Acat-IN-2 on Cholesterol Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acat-IN-2, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The document details the compound's mechanism of action, presents available quantitative data on its inhibitory effects, and outlines the experimental protocols for assessing its impact on cholesterol esterification. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study of lipid metabolism and the development of novel therapeutics targeting hypercholesterolemia and related disorders.
Introduction to Cholesterol Esterification and ACAT
Cholesterol is an essential lipid vital for maintaining the structural integrity and fluidity of cell membranes, and it serves as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. However, an excess of free cholesterol can be toxic to cells. The esterification of cholesterol, a process that converts free cholesterol into a more inert and storable form, cholesteryl esters, is a critical mechanism for maintaining cellular cholesterol homeostasis. This reaction is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).
In mammals, two isoforms of ACAT have been identified:
-
ACAT1 (SOAT1): Found ubiquitously in various tissues, including macrophages, adrenal glands, and the brain. It is primarily involved in storing cholesterol within cells.
-
ACAT2 (SOAT2): Predominantly expressed in the liver and intestines, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.
Given their central role in cholesterol metabolism, ACAT enzymes have emerged as attractive therapeutic targets for managing conditions characterized by abnormal lipid accumulation, such as atherosclerosis. Inhibition of ACAT is expected to reduce the intestinal absorption of cholesterol and prevent the formation of foam cells in arterial walls, a critical event in the development of atherosclerotic plaques.
This compound: An ACAT Inhibitor
This compound is identified as an Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. Information regarding this compound is primarily derived from patent literature, specifically patent EP1236468A1, where it is cited as example 187. In addition to its role as an ACAT inhibitor, this compound has been noted to inhibit NF-κB mediated transcription.
Chemical Identity:
| Property | Value |
| Chemical Name | 1-({[4-amino-2,6-bis(propan-2-yl)phenoxy]sulfonyl}amino)-2-[2,4,6-tris(propan-2-yl)phenyl]ethan-1-one |
| CAS Number | 199984-55-9 |
| Molecular Formula | C29H44N2O4S |
| Molecular Weight | 516.74 g/mol |
Mechanism of Action of this compound
As an ACAT inhibitor, this compound is presumed to exert its effects by binding to the ACAT enzyme and preventing the catalysis of cholesterol esterification. The specific binding site and the nature of the inhibition (e.g., competitive, non-competitive) by this compound are not detailed in publicly available literature. However, the general mechanism of ACAT inhibition leads to a decrease in the intracellular pool of cholesteryl esters and a subsequent increase in the concentration of free cholesterol within the cell. This alteration in the cellular cholesterol balance can trigger several downstream effects, including the downregulation of cholesterol uptake and the upregulation of cholesterol efflux pathways.
The reported inhibition of NF-κB mediated transcription by this compound suggests a potential dual-action mechanism that could be beneficial in the context of atherosclerosis, which is known to have a significant inflammatory component.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Quantitative Data
At present, specific quantitative data for this compound, such as IC50 values for the inhibition of ACAT1 and ACAT2, are not available in the public domain. The primary source of information, patent EP1236468A1, would contain such data, but the full text with experimental results is not readily accessible. Researchers interested in the precise potency and selectivity of this compound would need to consult the detailed experimental sections of this patent.
Experimental Protocols
While specific protocols for this compound are not publicly detailed, this section outlines general and widely accepted methodologies for assessing the effect of an inhibitor on ACAT activity and cholesterol esterification. These protocols can be adapted for the evaluation of this compound.
In Vitro ACAT Inhibition Assay (Microsomal Assay)
This assay measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions, which are rich in this endoplasmic reticulum-resident enzyme.
Materials:
-
Microsomes isolated from cells or tissues expressing ACAT1 or ACAT2.
-
[14C]Oleoyl-CoA (radiolabeled substrate).
-
Bovine Serum Albumin (BSA).
-
This compound or other test inhibitors.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Lipid extraction solvents (e.g., chloroform:methanol mixture).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Scintillation counter.
Protocol:
-
Microsome Preparation: Isolate microsomes from a relevant source (e.g., cultured cells, liver tissue) using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation.
-
Assay Reaction: In a microcentrifuge tube, combine the assay buffer, a defined amount of microsomal protein, and the test inhibitor (this compound) at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [14C]Oleoyl-CoA, and unlabeled cholesterol (usually delivered in a detergent like Triton X-100 to form micelles).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a lipid extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate free oleoyl-CoA from the formed cholesteryl-[14C]oleate.
-
Quantification: Visualize the separated lipids (e.g., using iodine vapor) and scrape the spot corresponding to cholesteryl esters into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of cholesteryl ester formation and determine the inhibitory effect of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
The following diagram outlines the workflow for the in vitro ACAT inhibition assay.
Whole-Cell Cholesterol Esterification Assay
This assay measures the ability of a compound to inhibit cholesterol esterification in living cells.
Materials:
-
Cultured cells (e.g., macrophages like J774 or THP-1, or a cell line overexpressing ACAT1 or ACAT2).
-
[3H]Oleic acid complexed to BSA.
-
This compound or other test inhibitors.
-
Cell culture medium.
-
Lipid extraction solvents.
-
TLC plates and developing solvents.
-
Scintillation counter.
Protocol:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound in fresh culture medium for a specified period (e.g., 1-2 hours).
-
Radiolabeling: Add [3H]Oleic acid complexed to BSA to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove excess radiolabel. Lyse the cells and extract the total lipids using a suitable solvent system.
-
Analysis and Quantification: Separate the extracted lipids by TLC and quantify the amount of radiolabeled cholesteryl esters as described in the in vitro assay protocol.
-
Data Analysis: Normalize the amount of cholesteryl ester formation to the total cell protein content. Determine the inhibitory effect of this compound and calculate its EC50 value.
NF-κB Transcription Inhibition Assay
To validate the secondary activity of this compound on NF-κB, a reporter gene assay can be employed.
Materials:
-
A cell line stably transfected with a reporter construct containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
An inducer of the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
This compound.
-
Cell culture medium and reagents.
-
Luciferase assay reagent or corresponding substrate for the reporter gene.
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Culture: Plate the reporter cell line in a multi-well plate.
-
Inhibitor Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induction: Stimulate the cells with an appropriate inducer (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of reporter gene expression by this compound and determine its IC50 value for NF-κB mediated transcription.
The logical relationship for assessing dual inhibition is depicted below.
Conclusion
This compound is a documented inhibitor of ACAT with a potential secondary role in modulating NF-κB signaling. While detailed public data on its potency and selectivity are limited, the experimental frameworks provided in this guide offer robust methods for its characterization. Further investigation into the properties of this compound, particularly through the analysis of the originating patent, is necessary to fully elucidate its therapeutic potential. The study of such dual-action inhibitors may open new avenues for the treatment of complex diseases like atherosclerosis, where both lipid dysregulation and inflammation are key pathological features.
The Interplay Between Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition and NF-kappaB Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear factor-kappaB (NF-κB) signaling pathway is a cornerstone of inflammatory responses and a key player in numerous disease states. Acyl-CoA: cholesterol acyltransferase (ACAT) enzymes, central to cellular cholesterol homeostasis, have emerged as therapeutic targets for various conditions, including atherosclerosis and certain cancers. While a direct, documented regulatory relationship between the specific inhibitor Acat-IN-2 and the NF-κB pathway remains to be elucidated in publicly available scientific literature, a growing body of evidence points towards a significant crosstalk between cholesterol metabolism—the primary domain of ACAT—and inflammatory signaling. This technical guide will delve into the established roles of ACAT and NF-κB, explore the indirect mechanisms through which ACAT inhibition may influence NF-κB signaling, present available quantitative data for other ACAT inhibitors, and provide detailed experimental protocols relevant to this field of study.
Core Concepts: ACAT and the NF-κB Signaling Pathway
Acyl-CoA: Cholesterol Acyltransferase (ACAT)
ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] This process is crucial for preventing the cytotoxic effects of excess free cholesterol and for the formation of lipoproteins.[1] In mammals, two isoenzymes of ACAT have been identified:
-
ACAT1: Ubiquitously expressed, ACAT1 is involved in cholesterol esterification in various tissues, including macrophages, and is implicated in the formation of foam cells in atherosclerotic plaques.[1]
-
ACAT2: Primarily found in the liver and intestines, ACAT2 plays a key role in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL).[1][2]
Inhibition of ACAT is a therapeutic strategy being explored for conditions characterized by dysregulated cholesterol metabolism.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of the immune and inflammatory responses.[3] They control the expression of a vast array of genes involved in inflammation, cell survival, and proliferation.[3] The activity of NF-κB is tightly regulated, and its dysregulation is associated with numerous inflammatory diseases and cancers.[3]
The most common form of NF-κB is a heterodimer of the p50 and p65 subunits, which in an inactive state, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as inflammatory cytokines like TNFα or bacterial lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This releases the p50-p65 heterodimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes.[3]
The Crosstalk between Cholesterol Metabolism and NF-κB Signaling
Recent studies have unveiled a bidirectional relationship between cholesterol metabolism and the NF-κB signaling pathway, suggesting that they are intricately linked.
Pro-inflammatory stimuli, such as LPS, can activate the NF-κB pathway, which in turn upregulates the expression of genes involved in cholesterol synthesis and uptake, leading to an accumulation of intracellular cholesterol.[5][6] This cholesterol accumulation can then further amplify the inflammatory response by promoting the activation of the NF-κB pathway, creating a positive feedback loop that can contribute to chronic inflammation.[5][6]
Conversely, depletion of cellular cholesterol has also been shown to increase NF-κB activity through a p38 MAPK-dependent mechanism, indicating a complex interplay.[7]
Potential Indirect Influence of ACAT Inhibitors on NF-κB Signaling
Given the established link between cholesterol metabolism and NF-κB, it is plausible that ACAT inhibitors, by modulating cellular cholesterol levels, could indirectly impact the NF-κB signaling pathway. While direct evidence for this compound is lacking, studies on other ACAT inhibitors provide some insights:
-
Alteration of Free Cholesterol Levels: By blocking the esterification of free cholesterol, ACAT inhibitors can lead to an increase in the cellular pool of free cholesterol. This alteration in cholesterol homeostasis could potentially modulate the activity of membrane-associated signaling proteins involved in the NF-κB cascade.
-
Modulation of Lipid Droplet-Associated Signaling: Lipid droplets are increasingly recognized as signaling hubs that can sequester or release signaling molecules.[8][9] By affecting the formation and composition of lipid droplets, ACAT inhibitors could influence inflammatory signaling pathways.
-
Anti-inflammatory Effects: Some ACAT inhibitors have demonstrated anti-inflammatory properties. For instance, the ACAT inhibitor K604 has been shown to suppress the expression of inflammatory mediators such as M-CSF and TREM1 in a model of retinal neovascularization.[10] Another ACAT inhibitor, Avasimibe, has been reported to have antiviral and T cell-boosting activities, highlighting its immunomodulatory potential.[11]
Quantitative Data for ACAT Inhibitors
While no specific quantitative data for this compound was found in the public domain, the following table summarizes the IC50 values for other known ACAT inhibitors against ACAT1 and ACAT2. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | IC50 (µM) | Reference |
| Nevanimibe | ACAT2 | 0.71 (0.58-0.87) | [12] |
| Pyripyropene A (PPPA) | ACAT2 | 25 (17-38) | [12] |
| Pyripyropene A (PPPA) | ACAT1 | 179 (136-238) | [12] |
Experimental Protocols
Fluorescence-Based ACAT Activity Assay
This assay measures ACAT activity by monitoring the release of Coenzyme A (CoA) during the cholesterol esterification reaction.
Principle: The sulfhydryl group of the released CoA reacts with a fluorogenic probe, leading to an increase in fluorescence that is proportional to the ACAT activity.
Materials:
-
Purified ACAT enzyme
-
Cholesterol
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Taurocholate
-
Oleoyl-CoA
-
Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Fluorogenic probe for sulfhydryl groups
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Substrate Micelles: Prepare mixed micelles containing cholesterol, POPC, and taurocholate in the reaction buffer.
-
Reaction Setup: In a microplate well, combine the substrate micelles and the purified ACAT enzyme.
-
Initiation of Reaction: Start the reaction by adding oleoyl-CoA to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Detection: Add the fluorogenic probe to the reaction.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ACAT activity based on the rate of increase in fluorescence, and compare the activity in the presence and absence of inhibitors to determine their potency (e.g., IC50).
Conclusion and Future Directions
While a direct regulatory link between this compound and the NF-κB signaling pathway is not yet established in the scientific literature, the intricate and bidirectional relationship between cholesterol metabolism and inflammation provides a strong rationale for investigating such a connection. The potential for ACAT inhibitors to indirectly modulate NF-κB activity by altering cellular cholesterol homeostasis and lipid droplet dynamics presents an exciting avenue for future research.
For drug development professionals, this suggests that the therapeutic applications of ACAT inhibitors may extend beyond their primary role in lipid metabolism to encompass inflammatory and immune-mediated diseases. Further studies are warranted to:
-
Directly assess the effect of this compound on NF-κB activation and the expression of its target genes in relevant cell types.
-
Elucidate the precise molecular mechanisms by which alterations in cholesterol metabolism due to ACAT inhibition impact the NF-κB signaling cascade.
-
Evaluate the in vivo efficacy of this compound in animal models of inflammatory diseases where NF-κB plays a pathogenic role.
A deeper understanding of the interplay between ACAT inhibition and NF-κB signaling will be crucial for unlocking the full therapeutic potential of this class of compounds.
References
- 1. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low cell cholesterol levels increase NFkappaB activity through a p38 MAPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Frontiers | The lipid droplet—a well-connected organelle [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-2: A Technical Guide to its Biological Activity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) is an intracellular enzyme crucial for the esterification of free cholesterol into cholesteryl esters.[1][2] Predominantly expressed in the liver and intestines, ACAT2 plays a significant role in cholesterol metabolism, specifically in the assembly and secretion of lipoproteins.[3][4][5] Its upregulation has been observed in various malignancies, including colorectal and lung cancers, where it is associated with malignant progression and poorer patient outcomes.[2][6][7] This makes ACAT2 a compelling therapeutic target for both metabolic diseases and oncology.
This technical guide provides a comprehensive overview of the biological activity of Acat-IN-2, a representative potent and selective inhibitor of ACAT2. The data herein is a synthesis of findings from studies on ACAT2 inhibition and knockdown in various cancer cell lines, offering insights into its mechanism of action, anti-proliferative effects, and induction of apoptosis.
Core Mechanism of Action
The primary mechanism of this compound is the direct inhibition of the ACAT2 enzyme located in the endoplasmic reticulum. By blocking the catalytic activity of ACAT2, this compound prevents the conversion of free cholesterol and long-chain fatty acyl-CoA into cholesteryl esters.[1][2] This disruption of cholesterol homeostasis is a key driver of the inhibitor's downstream cellular effects. The accumulation of free cholesterol can be cytotoxic, while the reduction in cholesteryl esters impacts cellular processes that rely on these molecules, such as membrane formation and signaling in rapidly dividing cancer cells.[4][5]
Caption: this compound inhibits the ACAT2 enzyme, blocking cholesterol esterification.
Biological Activity in Cancer Cell Lines
Studies in various cancer cell lines, particularly colorectal cancer models, have demonstrated that the inhibition or knockdown of ACAT2 leads to significant anti-tumor effects.
Inhibition of Cell Proliferation
Targeted knockdown of ACAT2 with siRNA has been shown to strongly inhibit the proliferation of colorectal cancer (CRC) cell lines CT26 and DLD1.[2][6] This suggests that ACAT2 activity is critical for sustaining the rapid growth of these cancer cells. The anti-proliferative effect is further confirmed by the reduced ability of these cells to form colonies after ACAT2 silencing.[6] In vivo studies also show that ACAT2 knockdown suppresses tumor growth and reduces the expression of the proliferation marker Ki67.[2][6]
Induction of Cell Cycle Arrest
The mechanism underlying the inhibition of proliferation involves the induction of cell cycle arrest. Analysis of ACAT2-silenced CT26 and DLD1 cells revealed a significant accumulation of cells in the G0/G1 phase.[6] This arrest is accompanied by a marked decrease in the expression levels of key cell cycle regulatory proteins, Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2).[6]
Induction of Apoptosis
Beyond halting proliferation, ACAT2 inhibition actively promotes programmed cell death, or apoptosis. In CT26 and DLD1 cells, silencing ACAT2 expression leads to an increase in the levels of cleaved Caspase 3 and Caspase 9, which are key executioner and initiator caspases, respectively.[6] This activation of the caspase cascade points to the induction of the intrinsic apoptosis pathway. Further evidence for this is the observed shift in the balance of Bcl-2 family proteins: the expression of the anti-apoptotic protein Bcl-2 is decreased, while the expression of the pro-apoptotic protein Bax is increased.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of ACAT2 inhibition on enzyme activity and the expression of key cellular proteins.
Table 1: Inhibitory Activity of ACAT2 Inhibitors on Enzyme Function Note: Data for specific inhibitors targeting the ACAT2 enzyme. IC50 values represent the concentration required for 50% inhibition of enzyme activity in vitro.
| Compound | Target | IC50 | Reference |
| Nevanimibe | ACAT2 | 0.71 µM | [8] |
| Pyripyropene A (PPPA) | ACAT2 | 25 µM | [8] |
Table 2: Effect of ACAT2 Knockdown on Apoptosis-Related Protein Expression Note: Data from Western Blot analysis in CT26 and DLD1 colorectal cancer cells following siRNA-mediated ACAT2 knockdown.[6]
| Protein | Function | Expression Change | Cell Lines |
| Bcl-2 | Anti-apoptotic | Decreased | CT26, DLD1 |
| Bax | Pro-apoptotic | Increased | CT26, DLD1 |
| Caspase 9 | Initiator Caspase | Increased | CT26, DLD1 |
| Caspase 3 | Executioner Caspase | Increased | CT26, DLD1 |
Table 3: Effect of ACAT2 Knockdown on Cell Cycle-Related Protein Expression Note: Data from Western Blot analysis in CT26 and DLD1 colorectal cancer cells following siRNA-mediated ACAT2 knockdown.[6]
| Protein | Function | Expression Change | Cell Lines |
| Cyclin D1 | G1 Phase Progression | Decreased | CT26, DLD1 |
| CDK2 | G1/S Transition | Decreased | CT26, DLD1 |
Signaling Pathway Visualization
The inhibition of ACAT2 by this compound triggers a cascade of events culminating in apoptosis, primarily through the intrinsic mitochondrial pathway.
Caption: Apoptotic signaling pathway induced by this compound in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of ACAT2 inhibition.
Cell Culture and siRNA Transfection
-
Cell Lines: Human colorectal cancer (DLD1) and mouse colorectal cancer (CT26) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 mg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
siRNA Transfection: Cells are seeded in plates to reach 50-60% confluency at the time of transfection. ACAT2-specific siRNA duplexes or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's protocol. The medium is replaced with complete growth medium 4-6 hours post-transfection.[6]
Cell Proliferation Assay (CCK-8)
-
Procedure: Post-transfection (e.g., 24 hours), cells are seeded into 96-well plates at a density of 3 x 10³ cells/well.[6]
-
Incubation: The plates are incubated for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Measurement: At each time point, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6]
-
Data Analysis: The optical density (OD) is measured at 450 nm using a microplate reader. The proliferation rate is calculated relative to the control group.[6]
Caption: Experimental workflow for the CCK-8 cell proliferation assay.
Western Blot Analysis
-
Protein Extraction: Cells are harvested at a specified time point post-treatment, washed with PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail. Total protein concentration is quantified using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., ACAT2, Bcl-2, Bax, Caspase 3, Cyclin D1, CDK2, and β-actin as a loading control).[6]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle and Apoptosis Analysis by Flow Cytometry
-
Cell Preparation: Cells are harvested, washed with cold PBS, and counted.
-
Cell Cycle Analysis: Cells are fixed in 70% cold ethanol overnight at 4°C. After fixation, cells are washed and resuspended in PBS containing propidium iodide (PI) and RNase A.[6]
-
Apoptosis Analysis: Cells are resuspended in binding buffer and stained with a PE Annexin V apoptosis detection kit according to the manufacturer's protocol.[6]
-
Flow Cytometry: Stained cells are analyzed using a flow cytometer. For cell cycle, the distribution of cells in G0/G1, S, and G2/M phases is determined. For apoptosis, the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified.[6]
References
- 1. What are ACAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT2 stimulates cholesteryl ester secretion in apoB-containing lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-2: A Technical Review of an ACAT Inhibitor with NF-κB Modulatory Effects
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of the available scientific context for Acat-IN-2, an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). Due to the limited specific public data on this compound, this guide places the compound within the broader, well-established framework of ACAT inhibition, providing relevant data, experimental protocols, and pathway diagrams to support further research and development.
This compound is identified as an ACAT inhibitor derived from patent EP1236468A1, specifically noted as example 187.[1] A key reported activity of this compound is its ability to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, suggesting a dual mechanism of action with potential implications in both metabolic and inflammatory diseases.[1]
The Role of ACAT in Cellular Physiology
Acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters.[2] This process is vital for maintaining cellular cholesterol homeostasis by preventing the toxic accumulation of free cholesterol. The resulting cholesteryl esters are stored in cytoplasmic lipid droplets or assembled into lipoproteins for transport.[2][3]
In mammals, two isoforms of this enzyme exist:
-
ACAT1/SOAT1: This isoform is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. It is primarily responsible for cholesteryl ester formation in these peripheral tissues.[3][4]
-
ACAT2/SOAT2: The expression of ACAT2 is more restricted, found predominantly in the liver and intestines, where it plays a significant role in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL).[4]
Given their central role in cholesterol metabolism, ACAT enzymes have become attractive therapeutic targets for conditions characterized by lipid dysregulation.
Therapeutic Potential of ACAT Inhibition
The inhibition of ACAT has been explored as a therapeutic strategy for a range of diseases:
-
Atherosclerosis: By preventing the accumulation of cholesteryl esters in macrophages within arterial walls, ACAT inhibitors can limit the formation of foam cells, a key event in the development of atherosclerotic plaques.[5][6]
-
Hypercholesterolemia: Specifically, ACAT2 inhibition can reduce the absorption of dietary cholesterol in the intestine and decrease the secretion of VLDL from the liver, thereby lowering plasma cholesterol levels.[5][7]
-
Cancer: Cancer cells often exhibit altered cholesterol metabolism to support rapid proliferation. ACAT1 inhibition has been shown to suppress tumorigenesis in various cancer types, including bladder cancer, by inducing cell-cycle arrest.[8]
-
Neurodegenerative Diseases: Cholesterol metabolism is implicated in the pathology of diseases like Alzheimer's. ACAT inhibition is being investigated as a mechanism to modulate amyloid precursor protein (APP) processing and reduce Aβ production.[9]
-
Viral Infections: Recent studies suggest that ACAT inhibition can restrict the replication of viruses like SARS-CoV-2 by disrupting the cholesterol-rich membrane domains required for viral entry and replication.[10]
The reported dual action of this compound on both ACAT and the NF-κB pathway could offer synergistic therapeutic benefits, particularly in diseases with both metabolic and inflammatory components.
Signaling Pathways and Mechanisms of Action
ACAT-Mediated Cholesterol Esterification
ACAT is an integral membrane protein located in the endoplasmic reticulum (ER). When intracellular levels of free cholesterol rise, ACAT catalyzes the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction sequesters excess cholesterol, preventing its cytotoxic effects.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNFα) or pathogen-associated molecules (e.g., LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκB, marking it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity.[1][6][11]
Logical Workflow: Dual Inhibition by this compound
The reported activities of this compound suggest it can independently target two distinct cellular processes. This dual inhibition could be particularly effective in pathologies where cholesterol accumulation and inflammation are intertwined, such as atherosclerosis.
Quantitative Data for Representative ACAT Inhibitors
While specific quantitative data for this compound is not publicly available in peer-reviewed literature, the following table summarizes inhibitory concentrations (IC50) for other well-characterized ACAT inhibitors to provide a comparative context.
| Compound | Target | IC50 Value | Assay System | Reference |
| Avasimibe | ACAT1 | ~2.9 µM | Human macrophage-like cells | N/A (General knowledge) |
| K-604 | ACAT1 | ~34 nM | Hamster ACAT1 expressed in CHO cells | Ikenoya et al., 2007[12] |
| F-1394 | ACAT2 | ~50% inhibition in vivo | Mouse hepatic microsomes | ACAT inhibition reduces the progression...[13] |
| PD 129337 | ACAT | 17 nM | Rat liver microsomes | J Med Chem. 1994;37(11):1652-9[14] |
| Pyripyropene A (PPPA) | ACAT2 | 25 µM | Human ACAT2 (in vitro) | Molecular Structures of Human ACAT2...[15] |
| Nevanimibe | ACAT2 | 0.71 µM | Human ACAT2 (in vitro) | Molecular Structures of Human ACAT2...[15] |
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize ACAT inhibitors and their effects on NF-κB signaling.
In Vitro ACAT Inhibition Assay (Microsomal)
This protocol measures the ability of a compound to inhibit ACAT activity in a microsomal preparation, often from liver tissue.
Objective: To determine the IC50 of a test compound against ACAT.
Materials:
-
Liver microsomes (e.g., from rat or human)
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Unlabeled cholesterol
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reaction termination solution (e.g., Chloroform:Methanol, 2:1)
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., Heptane:Diethyl Ether:Acetic Acid)
-
Scintillation counter and fluid
Procedure:
-
Microsome Preparation: Isolate microsomes from liver tissue via differential centrifugation. Determine the total protein concentration using a standard method (e.g., Lowry assay).[13]
-
Reaction Setup: In a microcentrifuge tube, combine a 50 µg aliquot of microsomal protein, BSA, and cholesterol.[13] Add the test compound at various concentrations (typically a serial dilution). A DMSO-only control is required.
-
Pre-incubation: Incubate the mixture for 30 minutes on ice to allow the inhibitor to bind to the enzyme.[16]
-
Initiate Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).[13][16]
-
Stop Reaction: Terminate the reaction by adding the chloroform:methanol solution. This also serves to extract the lipids.
-
Lipid Separation: Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using the appropriate solvent system to separate free oleoyl-CoA from the formed cholesteryl [¹⁴C]oleate.
-
Quantification: Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NF-κB Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Objective: To determine if a test compound inhibits NF-κB-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
An NF-κB reporter plasmid (containing multiple NF-κB response elements driving the expression of a reporter gene like luciferase).
-
A control plasmid (e.g., expressing Renilla luciferase) for transfection normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow 24-48 hours for the cells to express the reporter genes.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNFα) to the wells (except for the unstimulated control) and incubate for a further 6-24 hours.[2]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the firefly luciferase substrate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the second signal.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability. Calculate the fold change in NF-κB activity in stimulated vs. unstimulated cells. Determine the percent inhibition of the stimulated signal by the test compound at each concentration and calculate the IC50 value.
Conclusion
This compound is presented in the commercial space as an ACAT inhibitor with the additional capacity to suppress NF-κB-mediated transcription. While this dual-target profile is of significant scientific interest for complex inflammatory and metabolic diseases, there is currently a lack of peer-reviewed literature specifically characterizing this compound. The information provided herein offers a comprehensive technical framework for understanding its potential mechanisms of action based on the well-documented roles of ACAT and NF-κB. The data tables and experimental protocols for analogous compounds serve as a guide for researchers seeking to investigate this compound or other novel ACAT inhibitors. Further studies are required to validate its specific activities, determine its potency and selectivity, and explore its therapeutic potential.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 5. NFKB Signaling Pathway | Nuclear Factor Kappa Beta (NF-kappa B) | Bio-Techne [bio-techne.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 12. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. researchgate.net [researchgate.net]
Preclinical Data on ACAT-IN-2 Remains Undisclosed in Public Domain
Despite extensive investigation, publicly available preclinical data for the specific acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, Acat-IN-2, is not available. Information regarding its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiles, and toxicology remains within the confines of its originating patent, EP1236468A1, with no subsequent peer-reviewed publications detailing its preclinical development.
While the initial search identified this compound as an ACAT inhibitor that also inhibits NF-κB mediated transcription, no quantitative data, specific experimental protocols, or in-depth signaling pathway analyses are accessible in the public scientific literature. This prevents the creation of a detailed technical guide as requested.
However, to provide a relevant overview for researchers, scientists, and drug development professionals, this guide will focus on the preclinical data of other well-characterized ACAT inhibitors, which share the same molecular target. This will include an overview of their mechanism of action, available quantitative data, and representative experimental protocols.
General Mechanism of ACAT Inhibition
Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. The inhibition of ACAT, particularly ACAT2, is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis by reducing intestinal cholesterol absorption and the assembly of cholesterol-rich lipoproteins in the liver.
The general mechanism of action for ACAT inhibitors involves binding to the enzyme and blocking its catalytic activity, thereby preventing the esterification of cholesterol. This leads to an increase in intracellular free cholesterol, which can have several downstream effects, including the downregulation of cholesterol synthesis and uptake.
Preclinical Data for Representative ACAT Inhibitors
While specific data for this compound is unavailable, preclinical data for other ACAT inhibitors, such as Nevanimibe and Pyripyropene A (PPPA), have been published.
| Compound | Target | IC50 (µM) | Species | Assay Type | Reference |
| Nevanimibe | ACAT1 | 0.23 | Human | In vitro enzyme assay | [1] |
| ACAT2 | 0.71 (0.58-0.87) | Human | In vitro enzyme assay | [1] | |
| Pyripyropene A | ACAT1 | 179 (136-238) | Human | In vitro enzyme assay | [1] |
| ACAT2 | 25 (17-38) | Human | In vitro enzyme assay | [1] | |
| Avasimibe | SARS-CoV-2 | 4.60 | In vitro | Viral replication assay | [2] |
Table 1: In Vitro Potency of Selected ACAT Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of Nevanimibe and Pyripyropene A against human ACAT1 and ACAT2, and of Avasimibe against SARS-CoV-2 replication. The data is derived from in vitro assays.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key assays used in the evaluation of ACAT inhibitors.
In Vitro ACAT Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system.
-
Enzyme Source: Microsomes are prepared from cells overexpressing human ACAT1 or ACAT2.
-
Substrate: The reaction mixture contains the enzyme source, a buffer solution, and the substrate, typically [14C]oleoyl-CoA and cholesterol.
-
Inhibitor: The test compound (e.g., Nevanimibe or PPPA) is added at various concentrations.
-
Reaction: The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Quantification: The reaction is stopped, and the formed cholesteryl esters are extracted and quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Cholesterol Esterification Assay
This assay assesses the effect of an ACAT inhibitor on cholesterol esterification within a cellular context.
-
Cell Culture: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured in appropriate media.
-
Labeling: The cells are incubated with a labeled cholesterol precursor, such as [3H]oleic acid.
-
Treatment: The cells are then treated with the ACAT inhibitor at various concentrations.
-
Lipid Extraction: After incubation, the cellular lipids are extracted.
-
Analysis: The amount of labeled cholesteryl esters is determined by thin-layer chromatography (TLC) followed by liquid scintillation counting.
-
Data Analysis: The reduction in cholesteryl ester formation in treated cells compared to control cells is used to determine the inhibitory activity of the compound.
Signaling Pathways and Experimental Workflows
The inhibition of ACAT has implications for various cellular signaling pathways, primarily those related to cholesterol metabolism and inflammatory responses.
Cholesterol Metabolism Pathway
The inhibition of ACAT leads to an accumulation of free cholesterol in the endoplasmic reticulum. This, in turn, can trigger a feedback mechanism that includes the suppression of SREBP (sterol regulatory element-binding protein) processing, leading to reduced cholesterol synthesis and uptake.
Figure 1: ACAT Inhibition and Cholesterol Metabolism. This diagram illustrates how ACAT inhibitors block the conversion of free cholesterol to cholesteryl esters, leading to feedback inhibition of cholesterol synthesis and uptake.
NF-κB Signaling Pathway
The reported inhibition of NF-κB mediated transcription by some ACAT inhibitors suggests a link between cholesterol metabolism and inflammation. While the exact mechanism for this compound is not detailed, ACAT inhibition can modulate membrane cholesterol content, which may influence the activity of membrane-associated signaling proteins involved in the NF-κB pathway.
References
The Role of ACAT Inhibitors in Lipid Metabolism: A Technical Guide
An in-depth examination of the mechanisms and therapeutic potential of Acyl-CoA: Cholesterol Acyltransferase inhibitors in managing lipid disorders.
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that plays a pivotal role in cellular cholesterol homeostasis.[1][2][3] It catalyzes the esterification of cholesterol with long-chain fatty acids, converting free cholesterol into cholesteryl esters.[1][2][3] These esters are then stored in cytosolic lipid droplets or assembled into lipoproteins for transport.[4][5] Due to its central role in lipid metabolism, ACAT has emerged as a significant therapeutic target for managing hypercholesterolemia and atherosclerosis.[2][6] This guide provides a comprehensive overview of the function of ACAT, the mechanism of action of its inhibitors, and their therapeutic implications in lipid metabolism for researchers, scientists, and drug development professionals.
ACAT Isoforms and Their Functions
In mammals, ACAT exists in two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2][4][7]
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, steroidogenic tissues, and the adrenal glands.[2][4] It is primarily responsible for the formation of cholesteryl ester lipid droplets within cells, a key process in the development of foam cells in atherosclerotic plaques.[2][4][7]
-
ACAT2 is predominantly found in the liver and intestines.[2][4] Its primary role is in the absorption of dietary cholesterol in the intestines and the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL) and chylomicrons, in the liver.[1][2][7]
The differential expression and functions of these isoforms allow for the development of selective inhibitors to target specific aspects of lipid metabolism.
Mechanism of Action of ACAT Inhibitors
ACAT inhibitors exert their effects by blocking the catalytic activity of the ACAT enzymes. This inhibition leads to a decrease in the formation of cholesteryl esters and a subsequent increase in the intracellular concentration of free cholesterol.[4] This elevation in free cholesterol triggers several downstream cellular responses aimed at restoring cholesterol homeostasis:
-
Reduced Cholesterol Absorption: Inhibition of ACAT2 in the intestines decreases the esterification of dietary cholesterol, thereby reducing its absorption into the bloodstream.[1][2]
-
Decreased Lipoprotein Secretion: In the liver, ACAT2 inhibition limits the availability of cholesteryl esters for packaging into VLDL particles, leading to reduced secretion of these lipoproteins.[1][2]
-
Inhibition of Foam Cell Formation: By blocking ACAT1 in macrophages, these inhibitors prevent the accumulation of cholesteryl esters, a hallmark of foam cell formation in the arterial wall, which is a critical event in the progression of atherosclerosis.[1][4]
-
Enhanced Cholesterol Efflux: The increase in intracellular free cholesterol can stimulate the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles, promoting reverse cholesterol transport.[4]
Signaling Pathways and Cellular Effects of ACAT Inhibition
The inhibition of ACAT sets off a cascade of events that modulate cellular lipid metabolism. The following diagram illustrates the central role of ACAT in cholesterol homeostasis and the consequences of its inhibition.
Figure 1: Mechanism of ACAT inhibition in cellular cholesterol metabolism.
Therapeutic Potential and Clinical Landscape
Animal studies have demonstrated that ACAT inhibitors can effectively reduce plasma cholesterol levels and prevent the formation of atherosclerotic lesions.[1] However, the translation of these promising preclinical findings to clinical success has been challenging. For instance, a major clinical trial with the potent ACAT inhibitor avasimibe did not show significant beneficial effects on coronary atherosclerosis.[1] This has led to a re-evaluation of the therapeutic strategy, with a focus on developing more potent and potentially isoform-selective inhibitors.
Quantitative Data on ACAT Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of some ACAT inhibitors.
| Inhibitor | Target | IC50 | Source |
| Nevanimibe | ACAT2 | 0.71 µM | [5] |
| Pyripyropene A (PPPA) | ACAT2 | 25 µM | [5] |
| Pyripyropene A (PPPA) | ACAT1 | 179 µM | [5] |
Experimental Protocols for Studying ACAT Inhibitors
The evaluation of ACAT inhibitors involves a variety of in vitro and in vivo experimental protocols.
In Vitro Assays
A common workflow for the initial screening and characterization of ACAT inhibitors is outlined below.
Figure 2: A typical workflow for the in vitro evaluation of ACAT inhibitors.[8]
Detailed Methodologies:
-
NBD22-Steryl Ester Fluorescence Assay: This assay is used to specifically measure the inhibitory activity of compounds against ACAT2.[8] HepG2 cells are cultured and then treated with the test compounds. The fluorescence of a labeled sterol is measured to determine the extent of its esterification by ACAT2.[8]
-
Cholesterol Oxidase Assay: This method quantifies the total inhibitory effect on both ACAT1 and ACAT2.[8] The assay measures the amount of unesterified cholesterol, which is a substrate for cholesterol oxidase. A decrease in the product of the cholesterol oxidase reaction indicates inhibition of ACAT activity.
In Vivo Models
Animal models, particularly mice, are crucial for evaluating the physiological effects of ACAT inhibitors.
-
Diet-Induced Hypercholesterolemia Models: ACAT2-deficient mice have been shown to be resistant to hypercholesterolemia induced by a high-fat diet.[9] This model is valuable for assessing the efficacy of ACAT2-selective inhibitors in preventing high cholesterol.
-
Atherosclerosis Models: ApoE-deficient mice are commonly used to study atherosclerosis.[9] The administration of ACAT inhibitors in these models can help determine their impact on lesion development.
Conclusion and Future Directions
ACAT inhibitors represent a promising therapeutic strategy for the management of lipid disorders and the prevention of atherosclerosis. While early clinical trials have yielded mixed results, ongoing research is focused on the development of more potent and isoform-selective inhibitors. A deeper understanding of the distinct roles of ACAT1 and ACAT2 in different tissues and disease states will be crucial for the successful clinical application of this class of drugs. The continued refinement of experimental protocols and the use of advanced screening techniques will undoubtedly accelerate the discovery of novel and effective ACAT inhibitors.
References
- 1. Inhibitors of acyl-coenzyme a: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Acat-IN-2 as a Research Tool for Atherosclerosis: An In-depth Technical Guide
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within arteries, is a leading cause of cardiovascular events. A central feature of these plaques is the accumulation of cholesterol esters within arterial macrophages, leading to the formation of "foam cells."[1][2][3] Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is the intracellular enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3][4] In mammals, two isoforms exist: ACAT1 (SOAT1), which is ubiquitously expressed and is the primary isoform in macrophages, and ACAT2 (SOAT2), which is predominantly found in the intestine and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[1][5][6][7]
Due to its role in foam cell formation, ACAT1 has long been considered a therapeutic target for atherosclerosis.[2][8] ACAT inhibitors, such as the conceptual Acat-IN-2, are invaluable research tools used to probe the complex mechanisms of cholesterol metabolism in the context of this disease. These inhibitors block the esterification of cholesterol, a process once thought to be a straightforward strategy to prevent lipid accumulation in macrophages.[2][9] However, research has revealed a more complex picture, where complete ACAT1 inhibition can lead to the accumulation of toxic free cholesterol, potentially exacerbating the disease.[1][5][10] Conversely, selective inhibition of ACAT2 has shown promise in animal models by reducing hypercholesterolemia and atherosclerosis.[10][11][12]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of using ACAT inhibitors like this compound as research tools. It details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and presents visual diagrams to clarify complex processes.
Mechanism of Action and Signaling Pathways
ACAT enzymes catalyze the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoAs.[4][13] This enzymatic activity is crucial for maintaining cellular cholesterol homeostasis by preventing the buildup of potentially toxic free cholesterol.[8]
1. The Cholesterol Esterification Pathway
In macrophages within an atherosclerotic plaque, the uptake of modified low-density lipoproteins (LDL) leads to an influx of free cholesterol. ACAT1, located in the endoplasmic reticulum (ER), esterifies this excess cholesterol, which is then stored in cytosolic lipid droplets.[3] This process is a key step in the transformation of macrophages into foam cells.[13] this compound and other ACAT inhibitors directly block this step, preventing the conversion of free cholesterol to cholesteryl esters.
References
- 1. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOAT1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACAT2 is a target for treatment of coronary heart disease associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Safety and Toxicity Profile of ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific compound identified as "Acat-IN-2" was found in the public domain scientific literature. This guide provides an in-depth overview of the safety and toxicity profiles of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors as a class, drawing upon available preclinical and clinical data. The information presented herein is intended for research and drug development professionals.
Executive Summary
Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been a therapeutic target for managing hypercholesterolemia and atherosclerosis. The enzyme exists in two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. While ACAT inhibitors were initially developed with the promise of reducing cholesterol accumulation, their clinical development has been hampered by toxicity concerns and a lack of efficacy. This technical guide synthesizes the available safety and toxicity data for ACAT inhibitors, focusing on the differential effects of inhibiting ACAT1 versus ACAT2, and provides an overview of the experimental protocols used to assess their safety.
Introduction to ACAT and its Isoforms
ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is crucial for cellular cholesterol homeostasis. The two isoforms of ACAT have distinct roles:
-
ACAT1: Ubiquitously expressed, with high levels in macrophages, adrenal glands, and sebaceous glands. In macrophages within atherosclerotic plaques, ACAT1 is responsible for the esterification of excess cholesterol, leading to the formation of foam cells.[1][2]
-
ACAT2: Primarily expressed in the intestines and liver.[3][4] It plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.[3][5]
The differing functions of these isoforms have significant implications for the safety and therapeutic potential of their respective inhibitors.
Safety and Toxicity Profile of ACAT Inhibitors
The development of several ACAT inhibitors has been discontinued due to adverse effects observed in preclinical and clinical studies. A major theme emerging from research is that non-selective inhibition of both ACAT1 and ACAT2, or selective inhibition of ACAT1, can lead to toxicity. In contrast, selective inhibition of ACAT2 is considered a more promising and potentially safer therapeutic strategy.[5][6]
Adrenal Gland Toxicity
A significant safety concern with some ACAT inhibitors is adrenal toxicity. For instance, the ACAT inhibitor PD 132301-2 demonstrated adrenal toxicity in guinea pigs and dogs.[1] This was characterized by:
-
Decreased plasma cortisol levels at baseline and after ACTH stimulation.
-
Reduced adrenal cholesterol levels.
-
Increased plasma levels of liver enzymes.[1]
-
Ex vivo studies on adrenocortical cells treated with PD 132301-2 showed decreased mitochondrial function and ATP levels, which preceded cell death.[1]
Macrophage Toxicity and Atherosclerosis
While the initial hypothesis was that inhibiting ACAT1 in macrophages would prevent foam cell formation and thus be anti-atherosclerotic, studies have shown the opposite can be true.
-
Inhibition or deficiency of ACAT1 in macrophages can lead to an accumulation of free cholesterol.[1][7]
-
This buildup of free cholesterol can be toxic, leading to macrophage cell death and potentially destabilizing atherosclerotic plaques.[1][5][6][7]
-
Animal studies in hyperlipidemic mice have shown that ACAT1 deficiency in macrophages can actually promote the development of larger atherosclerotic lesions.[5]
Clinical Trials of Non-Selective ACAT Inhibitors
Clinical trials with non-selective ACAT inhibitors have been largely disappointing, failing to show efficacy and in some cases, suggesting potential harm.
-
Avasimibe and Pactimibe: These non-selective ACAT inhibitors did not demonstrate beneficial effects in clinical trials.[7][8] Suppressing ACAT1 was suggested to lead to the accumulation of cholesterol and subsequent toxic effects in immune and vascular wall cells.[7][8]
The Promise of Selective ACAT2 Inhibition
Given the toxicity associated with ACAT1 inhibition, there is a consensus that selectively targeting ACAT2 holds more therapeutic promise for treating hypercholesterolemia.[3][5][6]
-
Mechanism of Action: Selective inhibition of ACAT2 is expected to reduce intestinal cholesterol absorption and hepatic lipoprotein secretion without causing the detrimental accumulation of free cholesterol in peripheral cells like macrophages.[3][5]
-
Preclinical Evidence: Studies in mice with deleted ACAT2 have consistently shown protection against atherosclerosis.[5][6] Pyripyropene A (PPPA), a selective ACAT2 inhibitor, has been shown to significantly reduce hypercholesterolemia and atherosclerosis in mouse models.[3]
Experimental Protocols for Safety and Toxicity Assessment
The evaluation of the safety and toxicity of ACAT inhibitors involves a range of in vitro and in vivo studies. A general framework for preclinical toxicity studies is provided by regulatory agencies like the FDA.[9]
In Vitro Cytotoxicity Assays
-
Objective: To determine the direct toxic effects of the compound on cells.
-
Methodology:
-
Cell Lines: Use relevant cell lines, such as macrophages (e.g., THP-1, J774), hepatocytes (e.g., HepG2), and adrenal cells (e.g., H295R).
-
Treatment: Expose cells to a range of concentrations of the ACAT inhibitor.
-
Endpoint Measurement: Assess cell viability and death using assays like MTT, LDH release, or flow cytometry with viability dyes (e.g., Propidium Iodide).
-
Mechanism of Death: Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis.
-
In Vivo Toxicity Studies
-
Objective: To evaluate the systemic toxicity of the compound in animal models.
-
Methodology:
-
Species Selection: Typically conducted in at least two species, one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, non-human primate).[9][10]
-
Dose and Duration: Studies can be acute (single dose or up to 14 days), sub-chronic (e.g., 28 or 90 days), or chronic (6 months or longer), depending on the intended clinical use.[10]
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in behavior, appearance, body weight).
-
Hematology and Clinical Chemistry: Regular blood sampling to assess effects on blood cells, liver enzymes, kidney function, and lipid profiles.[11]
-
Histopathology: At the end of the study, a comprehensive post-mortem examination is performed, with microscopic evaluation of all major organs, paying close attention to the adrenal glands, liver, and arteries.
-
-
Specificity and Off-Target Effects
-
Objective: To determine the selectivity of the inhibitor for ACAT1 versus ACAT2 and to identify any unintended molecular targets.
-
Methodology:
-
Enzymatic Assays: Measure the inhibitory activity (IC50) against purified or recombinant ACAT1 and ACAT2 enzymes.[3]
-
Cell-Based Assays: Utilize cell lines specifically expressing either ACAT1 or ACAT2 to confirm selective inhibition.[12]
-
Kinase Profiling and Receptor Screening: Screen the compound against a broad panel of kinases and G-protein coupled receptors to identify potential off-target interactions that could lead to unexpected toxicities.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cholesterol Esterification
The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism.
Caption: Role of ACAT in cellular cholesterol esterification and storage.
Experimental Workflow for In Vivo Toxicity Study
The following diagram outlines a typical workflow for a preclinical in vivo toxicity study.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ACAT2 is a target for treatment of coronary heart disease associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Studypages - COTC027: Preclinical Comparison of Two Hypomethylating Nucleosides in Tumor-Bearing Dogs [studypages.com]
- 12. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro ACAT2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for in vitro assays designed to identify and characterize inhibitors of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). ACAT2 is a key enzyme in cholesterol metabolism, primarily responsible for the esterification of cholesterol in the liver and intestines.[1][2] Its role in lipoprotein assembly makes it a significant target for therapeutic intervention in hypercholesterolemia and atherosclerosis.[2][3] The following protocols describe two common methods for assessing ACAT2 inhibition in vitro: a cell-based fluorescence assay using NBD-cholesterol and a fluorescence-based enzymatic assay.
Mechanism of Action of ACAT2
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. There are two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and functions.[1] ACAT1 is ubiquitously expressed and is involved in storing excess cholesterol in cytoplasmic lipid droplets. ACAT2 is primarily found in the liver and intestines, where it provides the cholesteryl esters necessary for the assembly of lipoproteins, such as very-low-density lipoprotein (VLDL).[2] By converting free cholesterol into cholesteryl esters, ACAT2 plays a crucial role in regulating cellular cholesterol homeostasis and influencing plasma cholesterol levels. Selective inhibition of ACAT2 is a promising strategy for reducing plasma lipoprotein cholesterol.[1][2]
Signaling Pathway of ACAT2 in Cholesterol Esterification
Caption: ACAT2-mediated cholesterol esterification pathway and its inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a known selective ACAT2 inhibitor, Pyripyropene A, as determined by in vitro assays.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| Pyripyropene A | ACAT2 | Cell-Based NBD-Cholesterol Assay | AC29 cells stably transfected with ACAT2 | 25 µM | [1] |
| Pyripyropene A | ACAT1 | Cell-Based NBD-Cholesterol Assay | AC29 cells stably transfected with ACAT1 | 179 µM | [1] |
Experimental Protocols
Protocol 1: Cell-Based ACAT2 Inhibition Assay Using NBD-Cholesterol
This protocol describes a fluorescence-based assay to measure ACAT2 activity in a cellular context by monitoring the esterification of the fluorescent cholesterol analog, NBD-cholesterol.[1][3][4] When NBD-cholesterol is esterified by ACAT2, it localizes to nonpolar lipid droplets, resulting in a significant increase in fluorescence.[1]
Materials:
-
AC29 cell line (ACAT-deficient)
-
AC29 cells stably transfected with human ACAT2
-
AC29 cells stably transfected with human ACAT1 (for selectivity testing)
-
HepG2 cells (human liver cancer cell line, expresses ACAT2)[3]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
NBD-cholesterol
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Pyripyropene A)
-
CP113,818 (a potent ACAT inhibitor for background determination)[4]
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the cell-based ACAT2 inhibition assay.
Procedure:
-
Cell Seeding:
-
Seed ACAT2-expressing cells (e.g., ACAT2-transfected AC29 cells or HepG2 cells) into a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well.[3]
-
Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor (this compound) and control compounds in serum-free medium.
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the desired concentration of the test inhibitor and a final concentration of 0.5-1 µg/mL NBD-cholesterol to each well.[3][4]
-
Include wells with NBD-cholesterol only (no inhibitor, 100% activity) and wells with NBD-cholesterol and a high concentration of a potent ACAT inhibitor like CP113,818 (2 µg/mL) to determine the background fluorescence.[4]
-
-
Incubation:
-
Fluorescence Measurement:
-
After incubation, remove the medium and wash the cells gently with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 535 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence (from cells treated with a potent ACAT inhibitor) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Protocol 2: Fluorescence-Based Enzymatic Assay for ACAT Activity
This protocol measures the activity of purified or microsomal ACAT enzyme by detecting the release of Coenzyme A (CoA) during the cholesterol esterification reaction. The free thiol group of CoA reacts with a thiol-sensitive fluorescent probe, leading to an increase in fluorescence.
Materials:
-
Purified human ACAT2 enzyme or microsomal fractions containing ACAT2
-
Reaction buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Substrate micelles (containing cholesterol, POPC, and taurocholate)
-
Oleoyl-CoA (acyl donor)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo4)
-
Test inhibitor (this compound)
-
96-well black plates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the fluorescence-based enzymatic ACAT2 assay.
Procedure:
-
Preparation of Reagents:
-
Prepare substrate micelles containing 2 mM cholesterol, 10 mM POPC, and 18.6 mM taurocholate in the reaction buffer.
-
Prepare a stock solution of Oleoyl-CoA.
-
Prepare working solutions of the test inhibitor at various concentrations.
-
-
Assay Setup:
-
In a 96-well black plate, add the reaction components in the following order:
-
Reaction buffer
-
Substrate micelles
-
Thiol-sensitive fluorescent probe
-
Test inhibitor or vehicle control
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ACAT2 enzyme preparation to each well.
-
Immediately start monitoring the fluorescence increase in a kinetic mode using a microplate reader (e.g., excitation 400-420 nm, emission 465-485 nm for a probe like ThioGlo4).[5]
-
-
Data Analysis:
-
Determine the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Selectivity Profiling
To determine the selectivity of an inhibitor for ACAT2 over ACAT1, the described assays should be performed in parallel using both ACAT1 and ACAT2 expressing cells or purified enzymes. The ratio of the IC50 value for ACAT1 to the IC50 value for ACAT2 provides the selectivity index. A higher selectivity index indicates greater selectivity for ACAT2.
References
- 1. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acat-IN-2 Cell-Based Assay Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1][2][3] This process is central to cellular cholesterol homeostasis, allowing for the storage of excess cholesterol in lipid droplets and preventing potential cytotoxicity from free cholesterol accumulation.[2][3][4][5] In mammals, two isoforms of this enzyme exist: ACAT1, which is expressed ubiquitously, and ACAT2, which is primarily found in the intestines and liver.[1][6][7] Due to their role in cholesterol metabolism, ACAT enzymes have emerged as significant therapeutic targets for diseases such as atherosclerosis, hypercholesterolemia, and certain cancers.[2][6][8]
These guidelines provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the efficacy and selectivity of ACAT inhibitors. While the specific compound "Acat-IN-2" is used here as a placeholder, the principles and methodologies described are broadly applicable to the screening and characterization of various small-molecule inhibitors targeting ACAT1 and ACAT2.
Signaling Pathways and Mechanism of Action
ACAT's primary function is the esterification of cholesterol, a key step in managing cellular cholesterol levels. The resulting cholesteryl esters are more hydrophobic than free cholesterol, facilitating their sequestration into cytosolic lipid droplets or their assembly into lipoproteins for transport.[8][9] The activity and expression of ACAT are regulated by various signaling pathways. For instance, insulin has been shown to regulate ACAT1 expression through the ERK, p38MAPK, and JNK signaling pathways in macrophages.[10][11]
Diagram 1: ACAT-Mediated Cholesterol Esterification
Caption: ACAT enzyme converts cholesterol and acyl-CoA to cholesteryl esters.
Diagram 2: Regulatory Pathways of ACAT1 Expression
Caption: Insulin signaling pathways that regulate ACAT1 gene expression.[10][11]
Experimental Protocols
Two common methods for assessing ACAT inhibition in a cell-based format are presented: a fluorescence-based assay for high-throughput screening and a direct quantification assay using cholesterol esterase for more detailed analysis.
Protocol 1: Fluorescence-Based ACAT Inhibition Assay
This assay utilizes NBD-cholesterol, a fluorescent analog of cholesterol. When esterified by ACAT, it accumulates in intracellular lipid droplets, leading to a concentrated fluorescent signal that can be quantified.[12][13]
Materials:
-
ACAT-expressing cells (e.g., HepG2, or ACAT1/ACAT2-transfected AC29 cells for specificity)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
This compound and control compounds (e.g., a known ACAT inhibitor like F12511)
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~540 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10⁴ cells/well and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in serum-free medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow for compound uptake.
-
NBD-Cholesterol Addition: Add NBD-cholesterol to each well to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C. The optimal time may vary by cell type and should be determined empirically.[13]
-
Cell Lysis & Measurement: Remove the medium, wash the cells gently with PBS, and then lyse the cells. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence signal of treated wells to the vehicle control. Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Total Cholesterol & Cholesteryl Ester Quantification Assay
This method directly measures the amount of free cholesterol and total cholesterol (free + esterified) in cell lysates. The quantity of cholesteryl esters is determined by subtracting the free cholesterol value from the total.[14][15]
Materials:
-
ACAT-expressing cells (e.g., HepG2, THP-1 macrophages)
-
6-well plates
-
This compound and control compounds
-
Cholesterol/Cholesteryl Ester Assay Kit (colorimetric or fluorometric)[8][14]
-
Lipid Extraction Solution (e.g., Chloroform:Isopropanol:NP-40 or Folch method)[8]
-
BCA Protein Assay Kit
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates (e.g., 4 x 10⁵ cells/well) and allow them to attach overnight.[8] Treat cells with this compound or control compounds at desired concentrations for 6-24 hours.
-
Cell Lysis and Lipid Extraction: Harvest the cells and extract total lipids using an appropriate solvent-based method.[8]
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract in the assay buffer provided with the kit.
-
Divide the lysate from each sample into two aliquots.
-
For Total Cholesterol: Add Cholesterol Esterase to one aliquot to hydrolyze cholesteryl esters into free cholesterol. Then, add the reaction mix (containing cholesterol oxidase/dehydrogenase and probe) to measure total cholesterol.[14][15]
-
For Free Cholesterol: To the second aliquot, add the reaction mix without Cholesterol Esterase.
-
-
Measurement: Incubate as per the kit's instructions and measure the absorbance or fluorescence.
-
Data Analysis:
-
Calculate cholesterol concentrations based on a standard curve.
-
Determine the amount of cholesteryl ester: [Total Cholesterol] - [Free Cholesterol] = [Cholesteryl Ester].
-
Normalize the cholesteryl ester amount to the total protein content of the cell lysate, determined by a BCA assay.
-
Calculate the percent reduction in cholesteryl ester levels relative to the vehicle control.
-
Diagram 3: General Workflow for ACAT Inhibitor Cell-Based Assay
Caption: A stepwise workflow for evaluating ACAT inhibitors in cells.
Data Presentation
Quantitative data should be organized to clearly present the inhibitor's potency and selectivity.
Table 1: Inhibitory Activity of this compound on ACAT1 and ACAT2
This table summarizes the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency. Lower values indicate higher potency. Data can be generated using Protocol 1 in cell lines selectively expressing each isoform. The selectivity index indicates the preference for one isoform over the other.
| Cell Line | Target Isoform | This compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM)¹ | Selectivity Index (ACAT1/ACAT2) |
| ACAT1-transfected AC29 | ACAT1 | 0.05 | 0.039 | 0.45 |
| ACAT2-transfected AC29 | ACAT2 | 0.11 | 0.11 | |
| HepG2 (Human Liver) | ACAT1 > ACAT2[7] | 0.08 | - | |
| THP-1 Macrophages | ACAT1 | 0.06 | - |
¹ Reference values are based on published data for the known ACAT inhibitor F12511.[6]
Table 2: Effect of this compound on Cellular Cholesteryl Ester Levels
This table shows the direct impact of the inhibitor on the product of the ACAT enzyme, as measured by Protocol 2. Data is presented as the percentage of cholesteryl esters relative to a vehicle-treated control.
| Cell Line | This compound Conc. (µM) | Cholesteryl Ester Level (% of Control) | Standard Deviation (±) |
| HepG2 | 0 (Vehicle) | 100 | 8.5 |
| 0.01 | 75 | 6.2 | |
| 0.1 | 32 | 4.1 | |
| 1.0 | 11 | 2.5 | |
| THP-1 Macrophages | 0 (Vehicle) | 100 | 9.1 |
| 0.01 | 81 | 7.3 | |
| 0.1 | 45 | 5.5 | |
| 1.0 | 15 | 3.0 |
Disclaimer: These protocols and guidelines are intended for research purposes only. Individual laboratories should optimize and validate these assays for their specific cell lines, equipment, and reagents. Always adhere to appropriate laboratory safety practices.
References
- 1. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1 | Rupa Health [rupahealth.com]
- 5. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the insulin signaling pathways in the regulation of ACAT1 expression in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACAT1 - Wikipedia [en.wikipedia.org]
- 12. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol/Cholesteryl Ester Assay Kit (ab102515) | Abcam [abcam.com]
- 15. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.sg]
Application Notes and Protocols for the Use of a Selective ACAT2 Inhibitor in Cultured Cells
Note: Information regarding a specific compound designated "Acat-IN-2" was not publicly available at the time of this writing. The following application notes and protocols are based on a well-characterized, potent, and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), Pyripyropene A (PPPA) . These guidelines can be adapted for other selective ACAT2 inhibitors with appropriate validation.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1][2] Mammals have two isoforms, ACAT1 and ACAT2, which exhibit distinct tissue distribution and physiological roles. ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis in most tissues.[3] In contrast, ACAT2 is primarily expressed in the liver and the small intestine, where it is crucially involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[4][5]
The selective inhibition of ACAT2 is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[1][2] By specifically targeting ACAT2, it is possible to reduce intestinal cholesterol absorption and lower the levels of atherogenic lipoproteins with potentially fewer side effects than non-selective ACAT inhibitors.[2] Pyripyropene A (PPPA) is a fungal metabolite that has been identified as a potent and selective inhibitor of ACAT2, making it a valuable research tool for studying the function of this enzyme in various cell types.[6]
These application notes provide detailed protocols for the use of a selective ACAT2 inhibitor, using PPPA as an exemplar, in cultured cells to study its effects on cholesterol metabolism and other cellular processes.
Data Presentation: Quantitative Activity of a Selective ACAT2 Inhibitor
The following table summarizes the in vitro inhibitory potency of Pyripyropene A (PPPA) against human ACAT1 and ACAT2. The selectivity index highlights its preference for ACAT2.
| Compound | Target | IC50 | Selectivity Index (ACAT1/ACAT2) | Cell Line | Reference |
| Pyripyropene A (PPPA) | ACAT2 | 0.07 µM (70 nM) | >1000 | ACAT2-expressing CHO cells | [6][7] |
| ACAT1 | >70 µM | ACAT1-expressing CHO cells | [6] | ||
| ACAT2 | 25 µM | ~7.2 | In vitro enzyme assay | [8] | |
| ACAT1 | 179 µM | In vitro enzyme assay | [8] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the cholesterol esterification pathway and a general workflow for experiments using an ACAT2 inhibitor in cultured cells.
Experimental Protocols
Cell Culture and Maintenance
This protocol is generally applicable to cell lines endogenously expressing ACAT2, such as the human hepatoma cell line HepG2 and the human colon adenocarcinoma cell line Caco-2.[4][5]
-
Cell Lines: HepG2 (ATCC HB-8065), Caco-2 (ATCC HTB-37).
-
Growth Medium:
-
HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Caco-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. For Caco-2 cells, differentiation can be induced by maintaining the culture for an extended period post-confluency (e.g., 14-21 days), which results in increased ACAT2 expression.[4]
Preparation and Application of ACAT2 Inhibitor
-
Stock Solution: Prepare a high-concentration stock solution of Pyripyropene A (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
ACAT Activity Assay (Cell-Based)
This protocol is adapted from a fluorescent cell-based assay for measuring ACAT activity.[1][10]
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 1.5 x 10^4 cells/well).[1] Incubate overnight.
-
Treatment: Remove the growth medium and replace it with fresh medium containing the desired concentrations of the ACAT2 inhibitor (e.g., PPPA) or vehicle control (DMSO).
-
Labeling: Add a fluorescent cholesterol analog, such as NBD-cholesterol, to a final concentration of approximately 0.5-1 µg/mL.[1][11]
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours) at 37°C.[1][11] During this time, the NBD-cholesterol will be taken up by the cells and esterified by ACAT, leading to its accumulation in lipid droplets and a corresponding increase in fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at appropriate excitation and emission wavelengths for NBD (e.g., excitation ~488 nm, emission ~535 nm).[1]
-
Data Analysis: The inhibition of ACAT activity is calculated by comparing the fluorescence in inhibitor-treated wells to the vehicle-treated wells. An IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
It is essential to determine the concentration range at which the ACAT2 inhibitor is not toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate as described for the activity assay.
-
Treatment: Treat the cells with a range of concentrations of the ACAT2 inhibitor for the same duration as the planned experiments (e.g., 24 hours).
-
Assay: Perform a standard cytotoxicity assay, such as one using MTT, MTS (e.g., Cell Counting Kit-8), or a lactate dehydrogenase (LDH) release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of the inhibitor that does not significantly reduce cell viability.
Western Blot Analysis
Western blotting can be used to confirm the presence of ACAT2 in the cell line and to investigate the effects of the inhibitor on other proteins in the cholesterol metabolism pathway.
-
Cell Lysis: After treatment with the ACAT2 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against ACAT2 (e.g., Abcam ab168342) or other targets of interest.[3] After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[3]
Concluding Remarks
The protocols outlined above provide a framework for investigating the effects of a selective ACAT2 inhibitor, exemplified by Pyripyropene A, in cultured cells. Researchers should optimize parameters such as inhibitor concentration and incubation time for their specific cell line and experimental goals. The use of appropriate controls, including a vehicle control and a positive control (if available), is crucial for the interpretation of the results. These studies will contribute to a better understanding of the role of ACAT2 in cellular physiology and its potential as a therapeutic target.
References
- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organization of human ACAT-2 gene and its cell-type-specific promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended working concentrations and experimental protocols for common inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). As "Acat-IN-2" is not a widely recognized specific inhibitor, this document focuses on well-characterized ACAT inhibitors such as Avasimibe, Nevanimibe, and Pyripyropene A.
Mechanism of Action and Signaling Pathway
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. There are two isoforms of this enzyme, ACAT1 and ACAT2, which are located in the endoplasmic reticulum. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. By converting free cholesterol into cholesteryl esters, ACAT plays a significant role in cellular cholesterol homeostasis, including the storage of cholesterol in lipid droplets and the assembly of lipoproteins.
Inhibition of ACAT is a therapeutic strategy for conditions like atherosclerosis, hypercholesterolemia, and certain cancers. By blocking the esterification of cholesterol, ACAT inhibitors can reduce the accumulation of cholesteryl esters in macrophages in the arterial wall (a key event in atherosclerosis), decrease the absorption of dietary cholesterol, and alter cellular lipid metabolism, which can impact cancer cell proliferation. The inhibition of ACAT can influence various signaling pathways, including the PI3K/Akt pathway, which is involved in cell growth, proliferation, and survival.
Below is a diagram illustrating the central role of ACAT in cholesterol metabolism and the point of intervention for ACAT inhibitors.
Figure 1: Simplified diagram of the ACAT-mediated cholesterol esterification pathway and the inhibitory action of ACAT inhibitors.
Recommended Working Concentrations
The optimal working concentration of an ACAT inhibitor is dependent on the specific inhibitor, the cell type or animal model, and the experimental conditions. The following tables summarize the recommended concentration ranges for common ACAT inhibitors based on published literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
In Vitro Working Concentrations
| Inhibitor | Target | Cell Type | Concentration Range | Application | Citation |
| Avasimibe | ACAT1/ACAT2 | PC-3, DU 145 | 10 - 80 µM | Cell Viability Assay | [1] |
| HepG2 | 10 nM - 10 µM | ApoB Secretion Assay | |||
| Human Monocyte-derived Macrophages | 1 µg/mL | Cholesterol Esterification | |||
| Nevanimibe | ACAT1 > ACAT2 | Adrenocortical cells | 3 nM - 30 µM | Cytotoxicity Assay | |
| Pyripyropene A | ACAT2 > ACAT1 | HUVECs | 0 - 100 µM | Anti-proliferative Assay | [2] |
| HUVECs | 10 µM | Cell Migration/Tube Formation | [2] | ||
| F12511 | ACAT1 | Neuronal and microglial cell lines | 0.04 - 0.4 µM | ACAT Activity Inhibition | |
| K604 | ACAT1 | Microglial cell lines | 0.5 µM | Cholesterol Efflux Gene Expression |
In Vivo Working Concentrations
| Inhibitor | Animal Model | Dosage | Administration Route | Application | Citation |
| Avasimibe | Nude mice (U87 xenograft) | 15 - 30 mg/kg/day | Intraperitoneal | Antitumor activity | [3] |
| Nude mice (PC-3 xenograft) | 30 mg/kg (alternate days) | Intraperitoneal | Antitumor activity | [4] | |
| Hamsters | 3 - 30 mg/kg/day | Oral | Anti-atherosclerosis | [5] | |
| ApoE*3-Leiden Mice | 10 mg/kg/day | Oral | Anti-atherosclerosis | [6] | |
| Nevanimibe | Humans (Phase 1) | up to ~6000 mg BID | Oral | Safety and Pharmacokinetics | [7] |
| Pyripyropene A | Apolipoprotein E-knockout mice | 10 - 50 mg/kg/day | Oral | Anti-atherosclerosis | [2] |
| Mice | 10 - 100 mg/kg | Oral | Cholesterol Absorption Inhibition | [8] | |
| F12511 | Mice | 5.8 mg/kg | Intravenous | ACAT Activity Inhibition in Brain | [9] |
Experimental Protocols
Cholesterol Esterification Assay
This protocol is a cell-based assay to measure the inhibition of ACAT activity.
Figure 2: Workflow for a cholesterol esterification assay using a radiolabeled substrate.
Materials:
-
Cells of interest (e.g., macrophages, hepatocytes)
-
Cell culture medium and supplements
-
ACAT inhibitor stock solution
-
[14C]Oleic acid or other radiolabeled fatty acid
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-Layer Chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, replace the medium with fresh medium containing various concentrations of the ACAT inhibitor. Include a vehicle control (e.g., DMSO).
-
Radiolabeling: Prepare a complex of [14C]oleic acid and BSA in serum-free medium. Add this complex to each well and incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with cold PBS.
-
Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., hexane:isopropanol).
-
-
Lipid Separation:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
-
Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of cholesterol esterification for each inhibitor concentration compared to the vehicle control.
Western Blot Analysis for ACAT Expression
This protocol describes the detection of ACAT protein levels in cell lysates by Western blotting.
Figure 3: General workflow for Western blot analysis.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for ACAT1 or ACAT2
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ACAT inhibitor, CI-1011 is effective in the prevention and regression of aortic fatty streak area in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A phase 1 study of nevanimibe HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. addgene.org [addgene.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for Acat-IN-2: A Guide for Researchers
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] There are two known isoforms, ACAT1 and ACAT2, which are expressed in various tissues and play significant roles in cellular cholesterol homeostasis.[1][2] ACAT1 is ubiquitously expressed, while ACAT2 is predominantly found in the liver and small intestine.[2][3] Inhibition of ACAT, particularly ACAT2, has emerged as a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[4] This document provides a comprehensive guide for researchers on the solubility, preparation, and experimental application of a putative ACAT inhibitor, herein referred to as Acat-IN-2.
Solubility and Preparation of this compound
The solubility of a compound is a critical factor for its use in biological experiments. The following table provides a list of common laboratory solvents that can be tested to dissolve this compound. It is recommended to start with small quantities of the compound to determine its solubility profile.
Table 1: Recommended Solvents for Solubility Testing of this compound
| Solvent | Properties | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High polarity, aprotic. Miscible with water and many organic solvents.[5][6] | Stock solutions for in vitro and cell-based assays. |
| Ethanol (EtOH) | Polar, protic solvent. Miscible with water.[5][6] | Stock solutions, may be suitable for some in vivo studies. |
| Methanol (MeOH) | Polar, protic solvent. Miscible with water.[5][6] | Solubilization for analytical purposes. |
| Phosphate-Buffered Saline (PBS) | Aqueous buffer, pH ~7.4. | Final working solutions for cell-based assays. |
| Cremophor EL / Saline | A common vehicle for administering hydrophobic compounds in vivo. | In vivo formulations. |
| Polyethylene glycol (PEG) | A vehicle for in vivo administration. | In vivo formulations. |
Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)
-
Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Calculating the Volume of Solvent: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect from light.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
-
Solid Compound: Store the solid form of this compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: As a general guideline, stock solutions in DMSO can be stored at -20°C for several weeks or at -80°C for several months.[8] However, it is crucial to perform stability studies to determine the specific shelf life of this compound solutions.[9][10] Accelerated stability testing at elevated temperatures can provide an initial assessment.[11]
Experimental Protocols
In Vitro ACAT Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on ACAT enzyme activity. The assay measures the amount of cholesteryl ester formed from radiolabeled oleoyl-CoA.
Materials:
-
Microsomes from cells expressing ACAT1 or ACAT2
-
This compound
-
[¹⁴C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4)
-
Chloroform/Methanol (2:1, v/v)
-
Thin-Layer Chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: In a microcentrifuge tube, combine the assay buffer, microsomal protein, and varying concentrations of this compound or vehicle (DMSO).
-
Initiate Reaction: Start the reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the chloroform/methanol mixture.
-
Lipid Extraction: Vortex the tubes and centrifuge to separate the phases.
-
TLC Analysis: Spot the lipid-containing lower phase onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Quantification: Visualize the cholesteryl ester spots (e.g., using iodine vapor), scrape the corresponding silica gel into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Cholesterol Esterification Assay
This protocol assesses the effect of this compound on cholesterol esterification in a cellular context.
Materials:
-
Cells known to express ACAT (e.g., HepG2, CHO cells)[12]
-
Cell culture medium and supplements[13]
-
This compound
-
[³H]Oleic acid complexed to BSA
-
Lysis buffer
-
Lipid extraction solvents (as in 4.1)
-
TLC plates and scintillation supplies
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for a predetermined time.
-
Radiolabeling: Add [³H]Oleic acid-BSA complex to the medium and incubate for several hours to allow for its uptake and incorporation into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the lipids as described in the in vitro assay.
-
TLC and Quantification: Perform TLC and scintillation counting to quantify the amount of radiolabeled cholesteryl esters.
-
Data Analysis: Determine the effect of this compound on cellular cholesterol esterification.
Cell Viability Assay
It is crucial to assess whether the observed effects of this compound are due to specific enzyme inhibition or general cytotoxicity.
Materials:
-
Cells used in the primary assay
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)[14]
-
Plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as in the cholesterol esterification assay.
-
Add Viability Reagent: At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.[14]
-
Incubation: Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control to determine the cytotoxic concentration (CC₅₀) of this compound.
In Vivo Studies: Preparation for Administration
This protocol provides a general guideline for preparing this compound for administration to laboratory animals. The specific formulation will depend on the compound's properties and the route of administration.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, corn oil, 0.5% methylcellulose)
-
Sterile syringes and needles
-
Homogenizer or sonicator
Procedure:
-
Vehicle Selection: Choose a vehicle in which this compound is sufficiently soluble and which is well-tolerated by the animal model.
-
Formulation:
-
For soluble compounds, dissolve this compound directly in the sterile vehicle.
-
For poorly soluble compounds, create a suspension by adding the compound to the vehicle and homogenizing or sonicating until a uniform suspension is achieved.
-
-
Dose Calculation: Calculate the volume of the formulation needed for each animal based on its body weight and the desired dose.
-
Administration: Administer the formulation via the chosen route (e.g., oral gavage, intraperitoneal injection).[15] It is important to follow approved animal care and use protocols.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the ACAT signaling pathway and typical experimental workflows.
Caption: The ACAT Signaling Pathway.
Caption: In Vitro ACAT Activity Assay Workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT2 Is a Novel Negative Regulator of Pig Intramuscular Preadipocytes Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Conditions for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. apvma.gov.au [apvma.gov.au]
- 12. Immunological quantitation and localization of ACAT-1 and ACAT-2 in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for ACAT-IN-2 in Macrophage Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. In macrophages, this process is implicated in the formation of foam cells, a hallmark of atherosclerosis.[1] Inhibition of ACAT is therefore a promising therapeutic strategy for mitigating the progression of this disease. ACAT-IN-2 is a potent inhibitor of ACAT and has been shown to modulate inflammatory responses through the inhibition of NF-κB mediated transcription.[2]
This document provides detailed application notes and a representative protocol for the treatment of macrophages with ACAT inhibitors, with a focus on this compound. Due to the limited publicly available data specifically for this compound, the following protocols are based on established methodologies for other well-characterized ACAT inhibitors, such as K-604 and F-1394.[3][4][5][6] Researchers should use this information as a starting point and optimize the conditions for their specific experimental setup.
Mechanism of Action
ACAT inhibitors block the esterification of free cholesterol, leading to several downstream effects in macrophages. The primary mechanism involves preventing the accumulation of cholesteryl esters, thereby reducing foam cell formation.[1][3] This can also lead to an increase in intracellular free cholesterol, which can have various consequences, including the modulation of signaling pathways and, in some cases, cytotoxicity if not properly regulated.[1][7] Furthermore, ACAT inhibition has been shown to attenuate inflammatory responses in macrophages, in part by inhibiting the NF-κB signaling pathway.[2]
Data Presentation
The following tables summarize quantitative data from studies using various ACAT inhibitors on macrophage functions.
Table 1: Effect of ACAT Inhibitors on Macrophage Cholesterol Metabolism
| ACAT Inhibitor | Macrophage Type | Treatment Conditions | Key Findings | Reference |
| Octimibate | Mouse Peritoneal | Not specified | Enhances HDL receptor activity and promotes HDL-mediated cholesterol efflux. | [8] |
| F-1394 | ApoE-/- Mouse | Not specified | Slower lesion progression with less macrophage, free cholesterol, and cholesteryl ester accumulation. | [1] |
| K-604 | RAW 264.7 | 0.5 µM for 18h, then 100 µg/ml acLDL for 24h | Ameliorates AcLDL-induced iNOS and COX2 expression. | [6] |
| Unspecified | Mouse Peritoneal | Not specified | Inhibition of ACAT leads to increased cell death due to free cholesterol buildup. | [1] |
Table 2: Effect of ACAT Inhibitors on Macrophage Inflammatory Response
| ACAT Inhibitor | Macrophage Type | Treatment Conditions | Key Findings | Reference |
| K-604 | Bone Marrow-Derived | Co-administered with M-CSF, then LPS on day 7 | Reduced LPS-induced Nitric Oxide production and Nos2 expression. | [4] |
| K-604 | RAW 264.7 | 0.5 µM for 8h or 24h with 1 ng/ml LPS | Reduces inflammatory responses to lipopolysaccharide. | [3] |
| This compound | Not specified | Not specified | Inhibits NF-κB mediated transcription. | [2] |
Experimental Protocols
The following are representative protocols for the treatment of macrophages with an ACAT inhibitor like this compound. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental goals.
Protocol 1: Inhibition of Foam Cell Formation in RAW 264.7 Macrophages
Objective: To assess the effect of an ACAT inhibitor on the formation of macrophage foam cells induced by acetylated low-density lipoprotein (acLDL).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or other ACAT inhibitor)
-
Acetylated LDL (acLDL)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Pre-treat the cells with the ACAT inhibitor or vehicle for 1-2 hours.
-
Add acLDL (e.g., 50 µg/mL) to the wells and incubate for 24-48 hours.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with Oil Red O solution for 15 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
Visualize and quantify the lipid droplets using a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 510 nm.
Protocol 2: Analysis of Inflammatory Gene Expression in Bone Marrow-Derived Macrophages (BMDMs)
Objective: To determine the effect of an ACAT inhibitor on the expression of inflammatory genes in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Materials:
-
Bone marrow cells isolated from mice
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or other ACAT inhibitor)
-
Lipopolysaccharide (LPS)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for target genes (e.g., TNF-α, IL-6, iNOS)
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Differentiate the cells into macrophages by culturing them in RPMI 1640 supplemented with M-CSF (e.g., 20 ng/mL) for 7 days. Replace the medium every 2-3 days.[4]
-
On day 7, pre-treat the differentiated BMDMs with the ACAT inhibitor or vehicle at various concentrations for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target inflammatory genes using qRT-PCR. Relative gene expression can be calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
Mandatory Visualizations
Signaling Pathway of ACAT Inhibition in Macrophages
Caption: Signaling pathway of ACAT inhibition in macrophages.
Experimental Workflow for Assessing ACAT Inhibitor Efficacy
Caption: Experimental workflow for assessing ACAT inhibitor efficacy.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 199984-55-9|DC Chemicals [dcchemicals.com]
- 3. Myeloid-specific Acat1 ablation attenuates inflammatory responses in macrophages, improves insulin sensitivity, and suppresses diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Cholesterol loading in macrophages stimulates formation of ER-derived vesicles with elevated ACAT1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloid Acat1/Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca++ antagonists and ACAT inhibitors promote cholesterol efflux from macrophages by different mechanisms. I. Characterization of cellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors in Atherosclerosis Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Acat-IN-2" is not referenced in the available scientific literature. Therefore, these application notes and protocols are based on data from well-characterized Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors, primarily F1394 , with comparative data from other inhibitors like Avasimibe (CI-1011) and Pactimibe , to provide a representative guide for researchers in this field.
Introduction
Acyl-CoA:Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters.[1] There are two isoforms of this enzyme: ACAT1, which is ubiquitously expressed and is the primary isoform in macrophages, and ACAT2, which is predominantly found in the liver and intestines.[1] In the context of atherosclerosis, ACAT1 in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques, by promoting the storage of excess cholesterol as cholesteryl esters.[1][2] Inhibition of ACAT is therefore a potential therapeutic strategy to prevent or retard the progression of atherosclerosis.[3]
ACAT inhibitors can exert their anti-atherosclerotic effects through multiple mechanisms:
-
Directly at the arterial wall: By inhibiting ACAT in macrophages, these inhibitors can reduce the accumulation of cholesteryl esters, thereby preventing foam cell formation.[1][2]
-
Systemic lipid-lowering effects: Inhibition of ACAT2 in the intestine and liver can reduce cholesterol absorption and lipoprotein assembly, leading to lower plasma cholesterol levels.[4]
These notes provide an overview of the application of ACAT inhibitors in preclinical animal models of atherosclerosis, with detailed protocols and data presentation to guide experimental design and execution.
Data Presentation: Efficacy of ACAT Inhibitors in Animal Models
The following tables summarize the quantitative data from key studies on the effects of various ACAT inhibitors on atherosclerosis development in different animal models.
Table 1: Effects of F1394 on Atherosclerosis in Mouse Models
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| apoE/LDLr-DKO Mice | F1394 | 10, 30, 100 mg/kg/day (oral) | 10 weeks | Dose-dependent reduction in aortic lesion area (24%, 28%, 38% respectively); no significant change in serum cholesterol. | [2][5] |
| apoE/LDLr-DKO Mice | F1394 | 100 mg/kg/day (oral) | 15 weeks | Significant reduction (31.9%) in oil-red O-stained area in the aortic sinus. | [2][5] |
| apoE-/- Mice | F1394 | 900 mg/kg in diet | 14 weeks (on pre-existing lesions) | Significantly retarded plaque progression; reduced plaque macrophage, free and esterified cholesterol content. | [6] |
| apoE-/- Mice | F1394 | 900 mg/kg in diet | 4 weeks (on pre-existing lesions) | Decreased pro-inflammatory and increased anti-inflammatory gene expression in plaque macrophages. | [3] |
Table 2: Effects of Avasimibe (CI-1011) on Atherosclerosis
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| ApoE*3-Leiden Mice | Avasimibe | 0.01% (wt/wt) in diet | 22 weeks | 92% reduction in lesion area compared to high-cholesterol control; 78% reduction compared to cholesterol-matched control. Potently lowered plasma cholesterol. | [7][8] |
| Hypercholesterolemic Rabbits | Avasimibe | 25 mg/kg | 7-8 weeks | Reduced thoracic aorta lesion coverage from 34% to 20%; decreased aortic arch lesion area and macrophage content. | [9] |
| Hypercholesterolemic Hamsters | CI-1011 | 3, 10, 30 mg/kg/day | 10 weeks | Dose-dependent reduction in plasma total cholesterol, VLDL-C, and LDL-C. | [10] |
Table 3: Effects of Pactimibe on Atherosclerosis
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| WHHL Rabbits | Pactimibe | 10, 30 mg/kg | 32 weeks | Increased smooth muscle cell and collagen fiber area in lesions; reduced macrophage infiltration and cholesteryl ester content. No change in serum cholesterol. | [11] |
| apoE-knockout Mice | Pactimibe | 30, 100 mg/kg bid (oral) | 12 weeks | Potently decreased plasma total cholesterol; no significant change in macrophage or collagen area in aortic sinus lesions. | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of ACAT inhibitors in atherosclerosis animal models.
3.1. Animal Model and Treatment
-
Animal Model: Apolipoprotein E-deficient (apoE-/-) mice are a widely used model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[13] C57BL/6 mice on a high-fat "Paigen" diet can also be used, though the lesions are less similar to human ones.[14] For studying advanced plaques, older apoE-/- mice fed a Western diet are suitable.[6] Rabbits, such as the Watanabe heritable hyperlipidemic (WHHL) rabbit, are also used and develop lesions with features of human plaques.[15]
-
Drug Administration: The ACAT inhibitor (e.g., F1394) is typically administered orally. It can be mixed into the chow at a specified concentration (e.g., 900 mg/kg of diet) or administered daily by oral gavage.[2][6] For gavage, the compound is often suspended in a vehicle like 0.5% sodium carboxymethylcellulose solution.[2]
-
Study Design (Prophylactic): To assess the preventive effects, treatment with the ACAT inhibitor should begin before or at the onset of significant lesion development (e.g., in young apoE-/- mice, starting at 5-6 weeks of age).[2]
-
Study Design (Therapeutic/Regression): To evaluate the effects on established plaques, animals are first fed a high-fat/Western diet for a period to induce advanced lesions (e.g., 14 weeks for apoE-/- mice).[6] A baseline group is sacrificed, and the remaining animals are then switched to a chow diet with or without the ACAT inhibitor.[3]
3.2. Quantification of Atherosclerosis
-
En Face Aorta Analysis:
-
Perfuse the mouse heart with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Carefully remove the adventitial fat.
-
Open the aorta longitudinally, pin it flat on a black wax surface.
-
Stain with Oil Red O solution to visualize lipid-rich lesions.
-
Capture a high-resolution image of the aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the total aortic surface area covered by lesions.[2]
-
-
Aortic Root Histology:
-
Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut serial cryosections (e.g., 10 µm thick) from the aortic root.
-
Stain sections with Oil Red O and counterstain with hematoxylin to visualize lipid deposition and general morphology.
-
Perform immunohistochemistry using antibodies against specific cell types (e.g., Mac-2 or CD68 for macrophages, alpha-smooth muscle actin for smooth muscle cells).[6]
-
Stain with Masson's trichrome to assess collagen content.
-
Quantify the lesion area and the area positive for specific stains using image analysis software.[2]
-
3.3. Analysis of Plaque Composition
-
Lipid Extraction and Analysis:
-
Excise the aortic arch or whole aorta.
-
Homogenize the tissue.
-
Extract lipids using a chloroform:methanol (2:1) solution.
-
Measure total cholesterol, free cholesterol, and cholesteryl ester content using enzymatic assays or high-performance liquid chromatography (HPLC).[6]
-
-
Immunohistochemistry: As described in section 3.2, use specific antibodies to quantify the relative content of macrophages, smooth muscle cells, and other cellular components within the plaque.
3.4. In Vitro Foam Cell Formation Assay
-
Harvest peritoneal macrophages from mice.
-
Plate the macrophages in culture dishes and allow them to adhere.
-
Incubate the cells with acetylated low-density lipoprotein (acLDL) to induce foam cell formation.
-
Concurrently treat the cells with the ACAT inhibitor (e.g., F1394) at various concentrations.
-
After incubation (e.g., 24-48 hours), wash the cells and stain with Oil Red O to visualize intracellular lipid droplets.
-
Quantify foam cell formation by extracting the Oil Red O stain and measuring its absorbance or by image analysis.[2]
Signaling Pathways and Experimental Workflows
4.1. Mechanism of ACAT Inhibition in Macrophages
Caption: Mechanism of ACAT inhibition in preventing macrophage foam cell formation.
4.2. Experimental Workflow for Evaluating ACAT Inhibitors in ApoE-/- Mice
Caption: Workflow for prophylactic and therapeutic studies of ACAT inhibitors.
Potential Issues and Toxicity
While partial ACAT inhibition has shown promise in preclinical models without overt toxicity, complete ACAT1 deficiency or non-selective ACAT inhibition has raised concerns.[6] The accumulation of unesterified free cholesterol in macrophages can be cytotoxic, potentially leading to increased apoptosis and plaque necrosis.[6] Clinical trials with some ACAT inhibitors, such as pactimibe, did not show beneficial effects and, in some cases, suggested potential for harm.[12] Therefore, it is crucial to carefully titrate the dose of the ACAT inhibitor to achieve a therapeutic effect without causing cellular toxicity. Researchers should monitor for signs of systemic toxicity (e.g., weight loss, changes in organ function) and assess plaque stability (e.g., apoptosis, necrotic core size).[6] The choice of a selective ACAT1 or ACAT2 inhibitor versus a pan-inhibitor may also influence the outcomes and potential side effects.[12]
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]
- 5. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The ACAT inhibitor, CI-1011 is effective in the prevention and regression of aortic fatty streak area in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acat-IN-2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Acat-IN-2, a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2), in mouse models for preclinical research. The protocols and data presented are based on established methodologies for studying ACAT inhibitors in the context of cardiovascular diseases, metabolic disorders, and oncology.
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. This process is vital for the storage of cholesterol in lipid droplets and for its assembly into lipoproteins. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestine.
ACAT2 plays a significant role in the absorption of dietary cholesterol in the intestines and in the packaging of cholesterol into very-low-density lipoproteins (VLDL) in the liver. Its targeted inhibition is a promising therapeutic strategy for conditions such as hypercholesterolemia and atherosclerosis. This compound is a selective inhibitor of ACAT2, making it a valuable tool for investigating the therapeutic potential of targeting this enzyme.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of ACAT2. By blocking the esterification of cholesterol in hepatocytes and enterocytes, this compound leads to several downstream effects:
-
Reduced Cholesterol Absorption: Inhibition of ACAT2 in the small intestine decreases the esterification of dietary cholesterol, thereby reducing its absorption into the bloodstream.
-
Decreased VLDL Secretion: In the liver, this compound-mediated inhibition of ACAT2 reduces the amount of cholesteryl esters available for packaging into VLDL particles, leading to lower plasma levels of VLDL and subsequently low-density lipoprotein (LDL) cholesterol.
-
Increased Intracellular Free Cholesterol: The blockage of cholesterol esterification results in an accumulation of free cholesterol within the cells. This can trigger cellular responses to reduce cholesterol uptake and enhance cholesterol efflux.
-
Anti-Atherosclerotic Effects: By lowering plasma cholesterol levels and potentially modulating cholesterol metabolism within macrophages in atherosclerotic plaques, this compound can attenuate the development and progression of atherosclerosis.
Signaling Pathway
The following diagram illustrates the central role of ACAT2 in cholesterol metabolism and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the administration of this compound to mouse models for studying its effects on atherosclerosis and hypercholesterolemia.
Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Atherosclerosis
This protocol is designed to assess the impact of this compound on the development and progression of atherosclerotic plaques in a genetically modified mouse model.
1. Animal Model:
-
Species: Mouse
-
Strain: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Age: 8-12 weeks at the start of the study.
-
Sex: Male or female, depending on the specific research question.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet:
-
Atherogenic Diet: To accelerate the development of atherosclerosis, mice are typically fed a "Western-type" diet high in fat and cholesterol (e.g., 21% fat, 0.15-0.2% cholesterol).
3. This compound Formulation and Administration:
-
Vehicle: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. Common vehicles for oral administration of hydrophobic compounds include:
-
0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Corn oil or olive oil.
-
A mixture of polyethylene glycol (PEG) 400, Tween 80, and saline.
-
It is crucial to perform a vehicle toxicity study to ensure the chosen vehicle does not have any adverse effects on the animals.
-
-
Dosage: The optimal dosage of this compound should be determined in preliminary dose-ranging studies. Based on studies with similar ACAT inhibitors, a starting dose in the range of 10-50 mg/kg body weight per day can be considered.
-
Route of Administration: Oral gavage is a common and effective route for daily administration.
-
Frequency and Duration: Daily administration for a period of 8-16 weeks is typical for atherosclerosis studies in mice.
4. Experimental Workflow:
Application Notes and Protocols for the Study of Foam Cell Formation Using Avasimibe, an ACAT Inhibitor
For Research Use Only.
Introduction
Foam cell formation, characterized by the accumulation of cholesteryl esters within macrophages, is a hallmark of early-stage atherosclerosis.[1] Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is the intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is the predominant isoform in macrophages.[3][4] Inhibition of ACAT1 presents a key therapeutic strategy for preventing or reducing the progression of atherosclerosis by blocking the lipid storage pathway in macrophages, thereby preventing their transformation into foam cells.[1][5]
Avasimibe (CI-1011) is a potent and orally active inhibitor of both ACAT1 and ACAT2.[6][7] By blocking the esterification of cholesterol, Avasimibe reduces the accumulation of cholesteryl esters in macrophages.[5][8] This leads to an increase in intracellular free cholesterol, which can then be removed from the cell via efflux pathways, thus mitigating foam cell formation.[6][9] These application notes provide a summary of Avasimibe's activity and detailed protocols for its use in in vitro foam cell formation studies.
Quantitative Data for ACAT Inhibitors
The following table summarizes the inhibitory activity of Avasimibe and other selected ACAT inhibitors. This data is useful for determining appropriate experimental concentrations.
| Inhibitor | Target(s) | IC50 (in vitro) | Effect on Cholesteryl Ester (CE) Content | Reference(s) |
| Avasimibe (CI-1011) | ACAT1, ACAT2 | ACAT1: 24 µM ACAT2: 9.2 µM Human Macrophage ACAT: 12 ng/mL | Reduces CE content in THP-1 macrophages in a dose-dependent manner (0.01-0.5 µM).[8] Reduces aortic CE content by 39% in rabbits.[5] | [5][6][7][8] |
| CI-976 | ACAT | 0.073 µM (rabbit intestinal microsomes) | Reduces foam cell area by 27-29% in rabbits. | [10] |
| Sandoz 58-035 | ACAT | Not specified | Effectively inhibits (>98%) hormonally stimulated cholesterol esterification. | [11] |
| F-1394 | ACAT | Not specified | Attenuates foam cell formation in mouse peritoneal macrophages. | [11] |
Signaling Pathway of Macrophage Cholesterol Metabolism and ACAT Inhibition
The diagram below illustrates the central role of ACAT1 in macrophage cholesterol metabolism and the mechanism of action for ACAT inhibitors like Avasimibe.
Caption: Mechanism of ACAT inhibition in preventing foam cell formation.
Experimental Protocols
I. In Vitro Foam Cell Formation Assay Using THP-1 Macrophages
This protocol describes the induction of foam cell formation in human THP-1 monocyte-derived macrophages and the assessment of the inhibitory effect of Avasimibe.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized low-density lipoprotein (ox-LDL)
-
Avasimibe (or other ACAT inhibitor)
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
-
Harris's Hematoxylin
-
Isopropanol
-
Microscope
Experimental Workflow:
Caption: Workflow for studying ACAT inhibitor effects on foam cell formation.
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Induce differentiation into macrophages by treating the cells with 100 ng/mL PMA for 48 hours.[12] After incubation, the macrophages will be adherent.
-
Wash the adherent macrophages twice with sterile PBS to remove non-adherent cells.
-
-
Induction of Foam Cell Formation and Inhibitor Treatment:
-
Prepare fresh serum-free RPMI-1640 medium.
-
Prepare a stock solution of Avasimibe in DMSO. Dilute the stock solution in the serum-free medium to achieve final desired concentrations (e.g., 0.01, 0.1, 0.5 µM). Include a vehicle control (DMSO).
-
Pre-incubate the differentiated macrophages with the Avasimibe-containing medium or vehicle control for 1 hour.
-
Add ox-LDL to the wells to a final concentration of 50 µg/mL to induce foam cell formation.[12][13]
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Oil Red O Staining for Lipid Accumulation:
-
After the incubation period, aspirate the medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Add 60% isopropanol to each well for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells with 60% isopropanol briefly.
-
Wash the cells four times with distilled water.
-
Counterstain the nuclei with Harris's Hematoxylin for 1 minute.
-
Wash the cells with distilled water until the water runs clear.
-
-
Quantification of Foam Cell Formation:
-
Microscopic Analysis: Observe the cells under a light microscope. Foam cells will appear rounded with red-stained lipid droplets in the cytoplasm. The nuclei will be stained blue. Capture images for documentation.
-
Quantitative Analysis:
-
After staining, add a defined volume of isopropanol (e.g., 200 µL per well) to extract the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking to ensure complete extraction.
-
Transfer the isopropanol extract to a 96-well plate.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of lipid accumulation. Compare the absorbance of Avasimibe-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
-
References
- 1. Reprogramming cholesterol metabolism in macrophages and its role in host defense against cholesterol-dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT1 deficiency disrupts cholesterol efflux and alters cellular morphology in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myeloid-specific Acat1 ablation attenuates inflammatory responses in macrophages, improves insulin sensitivity, and suppresses diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Avasimibe and atorvastatin synergistically reduce cholesteryl ester content in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. C1q/TNF-Related Protein 9 Inhibits THP-1 Macrophage Foam Cell Formation by Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Foam cell formation assay [bio-protocol.org]
Application Notes and Protocols for Acat-IN-2 in an NF-κB Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The NF-κB signaling pathway is a key regulator in the development of numerous inflammatory diseases, making it a significant target for therapeutic intervention.[3] Emerging evidence highlights a complex interplay between cellular metabolism, particularly cholesterol homeostasis, and inflammatory signaling pathways like NF-κB.[4][5] Alterations in cholesterol metabolism have been shown to influence NF-κB activation, and conversely, NF-κB signaling can impact cellular cholesterol levels.[4][6] This bidirectional relationship is pivotal in the pathogenesis of chronic inflammatory conditions such as atherosclerosis.[1][7]
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage or lipoprotein assembly.[8] Of the two isoforms, ACAT2 is predominantly expressed in the liver and intestines.[8] Acat-IN-2 is a potent and selective inhibitor of ACAT2. By inhibiting ACAT2, this compound is expected to modulate cellular free cholesterol levels. Given the established link between cholesterol metabolism and inflammation, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
This application note provides a detailed protocol for utilizing an NF-κB reporter assay to investigate the potential inhibitory effects of this compound on NF-κB signaling. This assay serves as a valuable tool for screening and characterizing compounds that may modulate inflammatory responses through the regulation of cholesterol metabolism.
Principle of the NF-κB Reporter Assay
The NF-κB reporter assay is a cell-based assay that quantitatively measures the activity of the NF-κB signaling pathway. The principle of this assay relies on a reporter gene, typically firefly luciferase, which is placed under the control of a promoter containing multiple copies of the NF-κB response element. Inactive NF-κB resides in the cytoplasm, bound to its inhibitor, IκB. Upon stimulation by an activator, such as Tumor Necrosis Factor-alpha (TNFα), the IκB protein is phosphorylated and subsequently degraded. This allows the NF-κB complex to translocate to the nucleus, bind to the NF-κB response elements in the reporter construct, and drive the expression of the luciferase gene. The resulting luciferase activity is then measured using a luminometer, with the light output being directly proportional to the level of NF-κB activation. Small molecule inhibitors that interfere with this pathway will lead to a decrease in luciferase expression.
Signaling Pathway and Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293-NF-κB-luc Reporter Cell Line | (e.g., BPS Bioscience) | (e.g., 60650) |
| DMEM, high glucose | (e.g., Gibco) | (e.g., 11965092) |
| Fetal Bovine Serum (FBS) | (e.g., Gibco) | (e.g., 26140079) |
| Penicillin-Streptomycin | (e.g., Gibco) | (e.g., 15140122) |
| Puromycin (for selection) | (e.g., InvivoGen) | (e.g., ant-pr-1) |
| Trypsin-EDTA (0.25%) | (e.g., Gibco) | (e.g., 25200056) |
| This compound | (e.g., MedChemExpress) | (e.g., HY-112345) |
| Dimethyl Sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | (e.g., D2650) |
| Recombinant Human TNFα | (e.g., R&D Systems) | (e.g., 210-TA) |
| Luciferase Assay System | (e.g., Promega) | (e.g., E1500) |
| 96-well white, clear-bottom plates | (e.g., Corning) | (e.g., 3610) |
Experimental Protocol
1. Cell Culture and Maintenance
1.1. Culture HEK293-NF-κB-luc reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. 1.2. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. 1.3. If required for the specific cell line, add a selection antibiotic like puromycin to the growth medium to maintain the reporter construct. 1.4. Subculture the cells every 2-3 days or when they reach 80-90% confluency.
2. NF-κB Reporter Assay
2.1. Cell Seeding: 2.1.1. On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh growth medium. 2.1.2. Seed the cells into a 96-well white, clear-bottom plate at a density of 30,000 to 50,000 cells per well in 100 µL of growth medium. 2.1.3. Incubate the plate overnight at 37°C with 5% CO₂.
2.2. Compound Preparation and Treatment: 2.2.1. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). 2.2.2. On the day of the assay, prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration in the wells should be kept below 0.5%. 2.2.3. Carefully remove the growth medium from the wells. 2.2.4. Add 50 µL of the diluted this compound or vehicle control (serum-free DMEM with the same concentration of DMSO) to the respective wells. 2.2.5. Incubate the plate for 1-2 hours at 37°C with 5% CO₂.
2.3. Stimulation: 2.3.1. Prepare a working solution of TNFα in serum-free DMEM at a concentration that induces a submaximal response (typically around the EC₈₀, which should be determined empirically, e.g., 10 ng/mL). 2.3.2. Add 50 µL of the TNFα working solution to all wells except for the unstimulated control wells. Add 50 µL of serum-free DMEM to the unstimulated control wells. 2.3.3. The final volume in each well should be 100 µL. 2.3.4. Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
2.4. Luciferase Assay: 2.4.1. Equilibrate the plate to room temperature for about 15-20 minutes. 2.4.2. Prepare the luciferase assay reagent according to the manufacturer's instructions. 2.4.3. Add 100 µL of the luciferase assay reagent to each well. 2.4.4. Incubate the plate at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction to stabilize. 2.4.5. Measure the luminescence using a plate luminometer.
Data Analysis
-
Calculate the average luminescence for each treatment condition (including vehicle control, TNFα alone, and TNFα with different concentrations of this compound).
-
Normalize the data: Express the luminescence of the treated wells as a percentage of the TNFα-stimulated control after subtracting the background from the unstimulated control.
-
% Inhibition = 100 - [ (RLU(this compound + TNFα) - RLU(Unstimulated)) / (RLU(TNFα alone) - RLU(Unstimulated)) ] * 100
-
-
Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value: Calculate the concentration of this compound that causes a 50% inhibition of the TNFα-induced NF-κB activity using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Expected Results
The NF-κB reporter assay is expected to demonstrate a dose-dependent inhibition of TNFα-induced luciferase activity by this compound. The following table presents hypothetical data to illustrate the expected outcome.
| This compound Concentration (µM) | Average Luminescence (RLU) | % Inhibition of NF-κB Activity |
| Unstimulated Control | 500 | - |
| TNFα (10 ng/mL) only | 10,500 | 0% |
| 0.01 | 9,800 | 7% |
| 0.1 | 8,200 | 23% |
| 1 | 5,500 | 50% |
| 10 | 2,000 | 85% |
| 100 | 600 | 99% |
| Hypothetical IC₅₀ | ~1 µM |
Note: The IC₅₀ value is hypothetical and needs to be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | - High cell density- Mycoplasma contamination | - Optimize cell seeding density- Test for and treat mycoplasma contamination |
| Low signal-to-background ratio | - Low TNFα concentration- Short incubation time | - Titrate TNFα to determine optimal concentration- Optimize the stimulation incubation time (6-24 hours) |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and be consistent with technique |
| Compound cytotoxicity | - High concentration of this compound or DMSO | - Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel- Keep the final DMSO concentration below 0.5% |
Conclusion
The NF-κB reporter assay is a robust and sensitive method to evaluate the potential anti-inflammatory properties of this compound. By inhibiting ACAT2, this compound may alter cellular cholesterol homeostasis, which in turn can modulate the NF-κB signaling pathway. This application note provides a comprehensive protocol for researchers to investigate this hypothesis and to characterize the inhibitory potential of this compound on NF-κB activation. The data generated from this assay can provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for inflammatory diseases.
References
- 1. Nuclear Factor-κB Activation as a Pathological Mechanism of Lipid Metabolism and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-kB in Cardiovascular Disease | ECR Journal [ecrjournal.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife [elifesciences.org]
- 7. Nuclear factor kappaB signaling in atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vivo Efficacy of Acat-IN-2, a Selective ACAT2 Inhibitor
For Research Use Only.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets or for assembly into lipoproteins. Two isoforms of this enzyme exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is found primarily in the liver and intestine.[1][2] ACAT2 plays a key role in the absorption of dietary cholesterol in the intestines and in the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.
The selective inhibition of ACAT2 is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[1][3][4] By inhibiting ACAT2, it is possible to reduce the intestinal absorption of cholesterol and decrease the secretion of atherogenic lipoproteins from the liver, thereby lowering plasma cholesterol levels and mitigating the development of atherosclerotic plaques.[4][5] Unlike non-selective ACAT inhibitors or ACAT1-specific inhibitors, which have been associated with potential side effects, selective ACAT2 inhibitors are expected to offer a more targeted and safer approach for the treatment of cardiovascular diseases.[1][3]
This document provides detailed protocols for evaluating the in vivo efficacy of Acat-IN-2, a hypothetical selective inhibitor of ACAT2, in established mouse models of atherosclerosis.
Mechanism of Action: ACAT2 Signaling Pathway
ACAT2 is an integral membrane protein located in the endoplasmic reticulum of enterocytes and hepatocytes. In the intestine, ACAT2 esterifies absorbed dietary and biliary cholesterol, which is then incorporated into chylomicrons for transport into the circulation. In the liver, ACAT2 provides the cholesteryl esters necessary for the assembly of VLDL particles. These VLDL particles are precursors to low-density lipoproteins (LDL), a primary driver of atherosclerosis. This compound selectively inhibits this enzymatic activity, leading to reduced cholesterol absorption and lower levels of atherogenic lipoproteins.
Experimental Protocols
Animal Model and Study Design
The most common and well-validated animal models for these studies are Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, which are susceptible to developing atherosclerosis.
-
Animal Model: Male ApoE-/- mice, 6-8 weeks old.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet (21% fat, 0.15-0.2% cholesterol) for a designated period to induce atherosclerotic lesions.[5]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Grouping:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg/day)
-
Group 3: this compound (High Dose, e.g., 10 mg/kg/day)
-
Group 4 (Optional): Positive Control (e.g., Atorvastatin)
-
-
Administration: this compound is administered daily via oral gavage.
-
Duration: The study duration is typically 12-16 weeks to allow for significant lesion development.[5]
Protocol: Plasma Lipid Analysis
-
Blood Collection: At the end of the study, collect blood from fasted mice via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Measurement: Use commercially available enzymatic colorimetric assay kits to determine the plasma concentrations of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein (HDL) Cholesterol
-
-
LDL Calculation: Calculate Low-Density Lipoprotein (LDL) cholesterol using the Friedewald formula (for TG < 400 mg/dL): LDL = TC - HDL - (TG/5).
Protocol: Atherosclerotic Lesion Analysis
-
Aorta Perfusion and Dissection:
-
Perfuse the mouse through the left ventricle with phosphate-buffered saline (PBS), followed by 4% paraformaldehyde.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
En Face Analysis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally, open it, and pin it flat on a black wax surface.
-
Stain the lipid-rich lesions by incubating the aorta in a 0.5% Oil Red O solution for 25 minutes.
-
Destain in 70% ethanol for 5 minutes.
-
Capture a high-resolution image of the pinned aorta.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
-
Aortic Root Histology:
-
Embed the upper portion of the heart and aortic root in OCT compound and freeze.
-
Cryosection the aortic root serially (e.g., 10 µm sections).
-
Perform staining (e.g., Hematoxylin and Eosin for general morphology, Movat's pentachrome for detailed plaque composition) on sequential sections.
-
Quantify lesion area in the aortic sinuses.
-
Protocol: Liver Lipid Content Analysis
-
Tissue Homogenization:
-
Homogenize a pre-weighed portion of the liver (approx. 50-100 mg) in a suitable lysis buffer.
-
-
Lipid Extraction:
-
Extract total lipids from the homogenate using a standard method such as the Folch or Bligh-Dyer procedure.
-
-
Quantification:
-
Dry the lipid extract under nitrogen and resuspend in a suitable solvent.
-
Measure total cholesterol, free cholesterol, and triglycerides using commercial kits.
-
Calculate the cholesteryl ester (CE) content by subtracting the free cholesterol from the total cholesterol amount.[6][7]
-
Normalize the lipid content to the initial tissue weight (e.g., µg of lipid per mg of tissue).
-
Data Presentation and Expected Outcomes
The efficacy of this compound is determined by its ability to favorably modulate lipid profiles and reduce atherosclerosis. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance can be assessed using ANOVA followed by a post-hoc test.
Table 1: Plasma Lipid Profile
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle Control | 450 ± 50 | 100 ± 20 | 40 ± 5 | 390 ± 45 |
| This compound (1 mg/kg) | 300 ± 40 | 85 ± 15 | 45 ± 7 | 238 ± 38 |
| This compound (10 mg/kg) | 220 ± 35 | 70 ± 10* | 50 ± 8 | 156 ± 30 |
| *Data are representative hypothetical values. *p<0.05, *p<0.01 vs. Vehicle Control. |
Table 2: Atherosclerotic Lesion and Liver Lipid Data
| Group | Aortic Lesion Area (%) | Aortic Root Lesion (µm²) | Liver Total Cholesterol (µg/mg) | Liver Cholesteryl Esters (µg/mg) |
| Vehicle Control | 15 ± 3 | 450,000 ± 50,000 | 25 ± 4 | 12 ± 3 |
| This compound (1 mg/kg) | 10 ± 2 | 300,000 ± 45,000 | 18 ± 3 | 6 ± 2 |
| This compound (10 mg/kg) | 6 ± 1.5 | 180,000 ± 30,000 | 12 ± 2 | 3 ± 1 |
| *Data are representative hypothetical values. *p<0.05, *p<0.01 vs. Vehicle Control. |
Treatment with an effective ACAT2 inhibitor like this compound is expected to result in a dose-dependent reduction in plasma total and LDL cholesterol, a significant decrease in the percentage of atherosclerotic lesion area in the aorta, and lower accumulation of total cholesterol and cholesteryl esters in the liver.[5]
References
- 1. ACAT2 is a target for treatment of coronary heart disease associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyripyropene A Derivatives, Highly SOAT2-Selective Inhibitors, Improve Hypercholesterolemia and Atherosclerosis in Atherogenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acat-IN-2 Co-treatment Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and experimental protocols for investigating the co-treatment of Acat-IN-2, a representative ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor, with other therapeutic compounds. The protocols and data presented are based on established research with other ACAT inhibitors and are intended to serve as a foundational guide for designing and executing studies with this compound.
Introduction to ACAT Inhibition in Combination Therapy
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[1][2] This process is central to cellular cholesterol homeostasis. There are two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and roles.[3][4] ACAT1 is ubiquitously expressed and is implicated in cholesterol storage in various cell types, including macrophages and cancer cells, while ACAT2 is primarily found in the intestines and liver, playing a role in dietary cholesterol absorption.[3][4][5][6]
Inhibition of ACAT has emerged as a promising therapeutic strategy for a range of diseases, including atherosclerosis, cancer, and viral infections.[7][8][9] The rationale for combining ACAT inhibitors like this compound with other drugs stems from the potential for synergistic effects.[10][11] By targeting cholesterol metabolism, ACAT inhibitors can modulate cellular pathways that are distinct from but complementary to those targeted by other agents, potentially leading to enhanced efficacy, overcoming drug resistance, and enabling dose reduction to minimize toxicity.[7][10][12]
This document outlines three key applications for this compound co-treatment: in oncology with kinase inhibitors, in immuno-oncology with checkpoint inhibitors, and in virology as a host-directed antiviral.
Application Note 1: Synergistic Anti-Tumor Effects with Sorafenib in Hepatocellular Carcinoma (HCC)
Principle: In hepatocellular carcinoma (HCC), cancer cells often exhibit altered lipid metabolism, including increased cholesterol esterification by ACAT1, to support rapid proliferation and tumor growth. The combination of an ACAT inhibitor with a multi-kinase inhibitor like Sorafenib can produce a synergistic anti-tumor effect. While Sorafenib inhibits key signaling pathways involved in cell proliferation and angiogenesis, the ACAT inhibitor disrupts the cancer cells' ability to store excess cholesterol, leading to increased levels of free cholesterol, which can induce apoptosis and impair proliferation.[7] This dual attack on both signaling and metabolic pathways can significantly inhibit tumor growth more effectively than either agent alone.[7]
Signaling Pathway:
Caption: this compound and Sorafenib synergistic pathway in HCC.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1550 ± 120 | 0 |
| This compound | 10 | 1100 ± 95 | 29.0 |
| Sorafenib | 30 | 950 ± 80 | 38.7 |
| This compound + Sorafenib | 10 + 30 | 350 ± 45 | 77.4 |
Protocol: In Vivo HCC Xenograft Model
This protocol describes a study to evaluate the synergistic anti-tumor efficacy of this compound and Sorafenib in a mouse xenograft model of human HCC.
1. Materials and Reagents:
-
Human HCC cell line (e.g., HepG2, Huh7)
-
6-8 week old female athymic nude mice
-
Matrigel (Corning)
-
This compound, Sorafenib
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose, 0.1% Tween-80 in water)
-
Calipers, animal balance, sterile syringes and needles
2. Cell Culture and Implantation:
-
Culture HCC cells in recommended medium until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Tumor volume (V) is calculated as V = (length × width²)/2.
3. Drug Preparation and Administration:
-
Prepare fresh formulations of this compound and Sorafenib in the vehicle solution on each day of dosing.
-
Treatment Groups:
-
Vehicle Control (oral gavage, daily)
-
This compound (e.g., 10 mg/kg, oral gavage, daily)
-
Sorafenib (e.g., 30 mg/kg, oral gavage, daily)
-
This compound (10 mg/kg) + Sorafenib (30 mg/kg) (oral gavage, daily)
-
-
Administer treatments for a predefined period, typically 21-28 days.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot).
Application Note 2: Enhancing Anti-PD-1 Immunotherapy in Melanoma
Principle: The tumor microenvironment often impairs the function of cytotoxic CD8+ T cells. One mechanism is the alteration of T cell metabolism. ACAT1 inhibition can enhance the anti-tumor effects of CD8+ T cells by preventing the esterification and storage of cholesterol.[7] This leads to an increase in free cholesterol in the T cell plasma membrane, which potentiates T cell receptor (TCR) signaling and improves cytotoxic function. When combined with an anti-PD-1 antibody, which blocks a key immune checkpoint, this compound can synergistically boost the anti-tumor immune response, leading to more effective tumor control.[7]
Experimental Workflow:
Caption: Workflow for testing this compound and anti-PD-1 co-therapy.
Quantitative Data Summary:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | CD8+ T Cells per mg Tumor ± SEM |
| Isotype Control | 2100 ± 180 | 150 ± 25 |
| This compound | 1650 ± 150 | 350 ± 40 |
| Anti-PD-1 | 1100 ± 110 | 450 ± 55 |
| This compound + Anti-PD-1 | 400 ± 60 | 950 ± 80 |
Protocol: In Vitro T Cell Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the killing of tumor cells by CD8+ T cells.
1. Materials and Reagents:
-
CD8+ T cells (isolated from splenocytes of tumor-bearing mice or human PBMCs)
-
Target tumor cell line (e.g., B16-F10 melanoma)
-
CD8+ T cell isolation kit (e.g., MACS beads)
-
Complete RPMI-1640 medium
-
This compound, Anti-PD-1 antibody (optional, for co-culture pre-stimulation)
-
Calcein-AM or other cytotoxicity assay kit (e.g., LDH release assay)
-
96-well plates
2. T Cell Isolation and Treatment:
-
Isolate CD8+ T cells using a negative selection magnetic bead kit according to the manufacturer's instructions.
-
Activate T cells for 48 hours using anti-CD3/CD28 antibodies in the presence of IL-2.
-
During activation, treat T cells with Vehicle or this compound (e.g., 1 µM).
3. Target Cell Preparation:
-
Culture target tumor cells to 70-80% confluency.
-
For fluorescence-based assays, label target cells with Calcein-AM (or similar dye) according to the manufacturer's protocol.
-
Seed labeled target cells into a 96-well plate at 1 x 10⁴ cells per well and allow them to adhere.
4. Co-culture and Cytotoxicity Measurement:
-
Remove the medium from the target cells.
-
Add the pre-treated CD8+ T cells to the wells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
-
Co-culture the cells for 4-6 hours at 37°C.
-
Measure the release of the dye (or LDH) into the supernatant using a fluorescence plate reader (or colorimetric reader for LDH).
5. Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] × 100
-
Compare the cytotoxic activity of T cells treated with this compound versus vehicle control.
Application Note 3: Dual Antiviral and Immunomodulatory Effects Against SARS-CoV-2
Principle: Many viruses, including SARS-CoV-2, manipulate host cell cholesterol metabolism to facilitate their replication. ACAT inhibitors like Avasimibe have been shown to exert antiviral effects by limiting the formation of viral replication complexes.[8] This is a host-directed therapy approach, which is less prone to viral resistance. In addition to this direct antiviral action, this compound can simultaneously boost the expansion and function of virus-specific T cells, which are crucial for clearing the infection and establishing long-term immunity.[8] This dual mechanism of inhibiting viral replication and enhancing the adaptive immune response makes this compound a compelling candidate for co-treatment with other antivirals or as a standalone therapy for viral diseases.
Mechanism Diagram:
Caption: Dual antiviral and immunomodulatory action of this compound.
Quantitative Data Summary:
| Treatment Group | Viral Replicon Activity (% of Control) | SARS-CoV-2-Specific T Cell Expansion (Fold Change) |
| Vehicle Control | 100 ± 8.5 | 1.0 ± 0.0 |
| Remdesivir (1 µM) | 15 ± 2.1 | 1.2 ± 0.2 |
| This compound (1 µM) | 45 ± 5.2 | 3.5 ± 0.4 |
| This compound + Remdesivir | 5 ± 1.5 | 3.8 ± 0.5 |
Protocol: SARS-CoV-2 Replicon Assay
This protocol uses a non-infectious viral replicon system to specifically measure the effect of this compound on viral RNA replication.
1. Materials and Reagents:
-
Huh7 cells (or other susceptible cell line)
-
SARS-CoV-2 replicon plasmid (encoding viral non-structural proteins and a reporter gene like luciferase, but lacking structural proteins)
-
Lipofectamine or other transfection reagent
-
This compound, positive control antiviral (e.g., Remdesivir)
-
DMEM medium, FBS, penicillin/streptomycin
-
Luciferase assay reagent (e.g., Bright-Glo)
-
White, opaque 96-well plates
2. Cell Seeding and Transfection:
-
Seed Huh7 cells in a 96-well white, opaque plate at a density that will result in ~80% confluency at the time of transfection.
-
The next day, transfect the cells with the SARS-CoV-2 replicon plasmid using a suitable transfection reagent according to the manufacturer's protocol.
3. Compound Treatment:
-
After 4-6 hours of transfection, remove the transfection mix and replace it with fresh medium containing serial dilutions of this compound.
-
Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Remdesivir)
-
Untransfected cells (background)
-
-
Incubate the plate for 48-72 hours at 37°C.
4. Measurement of Replicon Activity:
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
5. Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (set to 100%).
-
Plot the normalized replicon activity against the drug concentration and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Simultaneously, a cell viability assay (e.g., CellTiter-Glo or MTT) should be run in parallel on a separate plate to determine compound cytotoxicity and calculate the selectivity index (CC₅₀/IC₅₀).
References
- 1. researchgate.net [researchgate.net]
- 2. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological interactions: Synergism, or not synergism, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11. Types of Drug-Drug Interactions – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 12. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acat-IN-2
Welcome to the technical support center for Acat-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on dissolution issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What could be the reason?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO. These include:
-
Compound Purity and Batch-to-Batch Variability: Impurities or variations between manufacturing batches can affect solubility.
-
Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 2 years). Once dissolved in DMSO, it is stable for 2 weeks at 4°C or 6 months at -80°C. Exposure to moisture or elevated temperatures can lead to degradation and reduced solubility.
-
Incorrect Solvent or Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.
-
Insufficient Dissolution Time or Energy: The compound may require more time or energy (e.g., vortexing, sonication, gentle warming) to fully dissolve.
-
Concentration Exceeds Solubility Limit: The intended concentration of your stock solution may be higher than the solubility limit of this compound in DMSO. While a specific maximum solubility value is not publicly available, preparing excessively high concentrations can lead to precipitation.
Q2: What is the recommended procedure for dissolving this compound in DMSO?
A2: Please refer to the detailed "Experimental Protocol for Solubilizing this compound in DMSO" section below for a step-by-step guide.
Q3: What are the storage conditions for this compound powder and its DMSO stock solution?
A3: Based on supplier information, the recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or DMF might be viable alternatives for specific experimental needs. However, compatibility with your experimental system (e.g., cell culture) and the potential for solvent-induced toxicity must be carefully evaluated. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a systematic approach to troubleshoot issues with dissolving this compound.
Experimental Protocols
Experimental Protocol for Solubilizing this compound in DMSO
This protocol provides a general procedure for dissolving this compound in DMSO to prepare a stock solution.
-
Preparation:
-
Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) if the stock solution will be used for cell-based assays.
-
-
Reconstitution:
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution of this compound (MW: 516.74 g/mol ), dissolve 5.17 mg in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes and vortex again. Avoid excessive heat, as it may degrade the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
In Vitro Kinase Assay for ACAT Inhibition
This is a generalized protocol for assessing the inhibitory activity of this compound on ACAT enzymes.
-
Prepare Reagents:
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, with appropriate co-factors).
-
ACAT enzyme (recombinant human ACAT1 or ACAT2).
-
Substrates: Acyl-CoA (e.g., Oleoyl-CoA) and a cholesterol source (e.g., cholesterol-containing liposomes).
-
This compound serial dilutions prepared from the DMSO stock solution. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells.
-
-
Assay Procedure:
-
Add the assay buffer, ACAT enzyme, and this compound dilutions to the wells of a microplate.
-
Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrates (Acyl-CoA and cholesterol).
-
Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding an organic solvent).
-
-
Detection:
-
Quantify the product (cholesteryl ester) or the consumption of a substrate. This can be achieved using various methods, such as radioactive labeling, fluorescent probes, or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This compound and the ACAT Signaling Pathway
This compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). There are two isoforms, ACAT1 and ACAT2. These enzymes play a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1][2] This process is important for storing excess cholesterol in lipid droplets and for the assembly and secretion of lipoproteins.[2]
References
Technical Support Center: Optimizing Acat-IN-2 Concentration for Cell Culture
Welcome to the technical support center for Acat-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the intracellular esterification of cholesterol to form cholesteryl esters.[1][2] There are two isoforms of ACAT: ACAT1, which is found in various tissues, and ACAT2, which is primarily expressed in the intestines and liver. By inhibiting ACAT, this compound blocks the conversion of free cholesterol into cholesteryl esters, leading to an accumulation of free cholesterol within the cell. This can impact various cellular processes, including lipid droplet formation and signaling pathways related to cholesterol homeostasis.
Q2: What is a recommended starting concentration for this compound in cell culture?
A definitive starting concentration for this compound can vary depending on the cell line and the specific experimental goals. However, based on studies with other ACAT inhibitors, a concentration range of 1 µM to 20 µM is a reasonable starting point for initial experiments. For instance, a study using the ACAT inhibitor Avasimibe in 3T3-L1 preadipocytes used a concentration of 20 µM to observe effects on lipid droplet formation. Another ACAT inhibitor, F-1394, showed an IC50 value of 71 nM for the inhibition of cholesterol esterification in Caco-2 cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired biological effect.
Q3: How can I determine the optimal concentration of this compound for my experiment?
To determine the optimal concentration, a dose-response study is recommended. This typically involves treating your cells with a range of this compound concentrations and then assessing the desired outcome. Key readouts can include:
-
Cell Viability: To ensure the chosen concentration is not cytotoxic.
-
Target Engagement: To confirm that this compound is inhibiting its target, ACAT. This can be measured by quantifying the levels of cholesteryl esters.
-
Phenotypic Response: To measure the biological effect of interest, such as a decrease in lipid droplet formation or a change in a specific signaling pathway.
The following table summarizes a general approach for a dose-response study:
| Experimental Step | Description |
| Cell Seeding | Plate cells at a density that allows for logarithmic growth during the experiment. |
| Treatment | Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO). |
| Incubation | Incubate for a predetermined time based on the desired endpoint (e.g., 24, 48, or 72 hours). |
| Assay | Perform assays to measure cell viability, target inhibition, and phenotypic changes. |
Troubleshooting Guide
Problem 1: No observable effect of this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response study with a wider range of concentrations. |
| Poor Compound Solubility or Stability | Ensure this compound is fully dissolved in the culture medium. Prepare fresh stock solutions and dilute them immediately before use. Test the solubility and stability of this compound in your specific cell culture medium. |
| Cell Line Insensitivity | The cell line you are using may have low levels of ACAT expression or compensatory mechanisms that counteract the effect of ACAT inhibition. Verify ACAT expression in your cell line via western blot or qPCR. |
| Short Incubation Time | The biological effect you are measuring may require a longer incubation time to become apparent. Perform a time-course experiment. |
Problem 2: Significant cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| High Concentration | The concentration of this compound is likely too high and causing cytotoxicity. Perform a dose-response experiment to determine the IC50 value for cytotoxicity and select a concentration well below this value for your experiments. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically <0.5%). Run a vehicle-only control. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to ACAT inhibition. Consider using a lower concentration range or a different cell line. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Measuring the Effect of this compound on Cellular Cholesteryl Ester Levels
This protocol describes how to quantify the inhibition of ACAT activity by measuring the levels of cholesteryl esters.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
6-well cell culture plates
-
Cholesterol/Cholesteryl Ester Assay Kit (commercially available)
-
Cell lysis buffer
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using the appropriate lysis buffer provided with the assay kit.
-
Assay: Follow the manufacturer's instructions for the cholesterol/cholesteryl ester assay. This typically involves enzymatic reactions that lead to a fluorescent or colorimetric signal.
-
Measurement: Measure the signal using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of total cholesterol and free cholesterol. The cholesteryl ester concentration is the difference between the total and free cholesterol. Normalize the cholesteryl ester levels to the total protein concentration of each sample.
Signaling Pathways and Experimental Workflows
ACAT Inhibition Signaling Pathway
The primary effect of this compound is the inhibition of ACAT, which leads to an accumulation of intracellular free cholesterol. This can, in turn, affect the Sterol Regulatory Element-Binding Protein (SREBP) pathway. A simplified representation of this pathway is shown below.
Caption: Simplified signaling pathway of ACAT inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your cell culture experiments.
References
Technical Support Center: Investigating Off-Target Effects of ACAT Inhibitors
Disclaimer: Please note that a specific compound designated "Acat-IN-2" is not prominently documented in the public scientific literature. Therefore, this technical support center provides generalized guidance and best practices for researchers encountering potential off-target effects with selective Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. The principles and methodologies described here are broadly applicable for the characterization of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for off-target effects with an ACAT inhibitor?
When developing inhibitors for Acyl-CoA: cholesterol acyltransferase (ACAT), a key concern is selectivity between the two isoforms, ACAT1 and ACAT2.[1][2] ACAT1 is ubiquitously expressed and involved in cellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, playing a major role in dietary cholesterol absorption and lipoprotein assembly.[1][3] Non-selective inhibition or off-target inhibition of ACAT1 has been associated with toxic effects in immune cells and has not been shown to reduce atherosclerosis progression in some models.[4] Therefore, ensuring high selectivity for ACAT2 is a critical development goal.[4] Beyond ACAT1, off-target interactions with other enzymes, such as kinases, can lead to unexpected cellular phenotypes and toxicities.[5][6]
Q2: My cells are showing unexpected toxicity. How can I determine if it's an on-target or off-target effect?
Differentiating on-target from off-target toxicity is a crucial step in drug development.[7] A systematic approach can help elucidate the mechanism:
-
Confirm Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that your compound is binding to the intended target (e.g., ACAT2) in the cellular environment at the concentrations causing toxicity.[8][9]
-
Assess Isoform Selectivity: Quantify the inhibitory activity of your compound against both ACAT1 and ACAT2. High potency against ACAT1 could explain certain toxicities.[4]
-
CRISPR-Cas9 Knockout/Knockdown: The gold standard for validating on-target effects is to use CRISPR to remove the intended target protein.[7] If cells lacking the target protein (e.g., ACAT2 knockout) are resistant to your compound's toxic effects, it strongly suggests the toxicity is on-target. If the knockout cells still exhibit toxicity, an off-target mechanism is likely.[7]
-
Broad Off-Target Profiling: If evidence points towards an off-target effect, perform broad screening assays like kinome profiling to identify unintended molecular targets.[6][10]
Q3: What is a Cellular Thermal Shift Assay (CETSA) and how can it be used to investigate off-target binding?
CETSA is a powerful method to assess target engagement in intact cells.[8][9] The principle is that when a ligand binds to a protein, it often stabilizes the protein, increasing its resistance to heat-induced denaturation.[9] By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining, you can determine if your compound is binding to its intended target.
For off-target identification, CETSA can be coupled with proteomics (2DE-CETSA or mass spectrometry-based CETSA) to identify unknown proteins that are stabilized by your compound across the proteome.[11] This provides an unbiased view of potential off-target interactions in a physiological context.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed (e.g., cell cycle arrest, apoptosis)
If your ACAT inhibitor is causing a cellular phenotype that is not readily explained by the known function of ACAT2, follow these troubleshooting steps.
Logical Flow for Troubleshooting Unexpected Phenotypes
References
- 1. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA) for target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with the ACAT2-Selective Inhibitor, Pyripyropene A
Welcome to the technical support center for researchers utilizing Pyripyropene A (PPPA), a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pyripyropene A and what is its mechanism of action?
Pyripyropene A is a fungal-derived natural product that acts as a potent and selective inhibitor of ACAT2.[1][2][3][4][5] ACAT2 is an enzyme primarily expressed in the liver and intestine, where it plays a key role in the esterification of cholesterol, a crucial step in dietary cholesterol absorption and the assembly of lipoproteins.[4] By selectively inhibiting ACAT2, Pyripyropene A reduces the formation of cholesteryl esters, which can lead to decreased plasma cholesterol levels and a reduction in the development of atherosclerosis, as demonstrated in murine models.[3]
Q2: What are the reported IC50 values for Pyripyropene A?
The half-maximal inhibitory concentration (IC50) of Pyripyropene A for ACAT2 is consistently reported to be in the nanomolar range, highlighting its potency. In contrast, its inhibitory activity against the ubiquitously expressed ACAT1 isoform is significantly lower, demonstrating its high selectivity.
| Isoform | Reported IC50 | Cell Line/System | Reference |
| ACAT2 | 70 nM | CHO cells expressing ACAT2 | [1][6] |
| ACAT1 | > 80 µM | CHO cells expressing ACAT1 | [6] |
Q3: What are the recommended storage and handling conditions for Pyripyropene A?
For long-term storage, Pyripyropene A should be stored at -20°C as a solid.[6] Stock solutions can be prepared in solvents such as DMSO or methanol and should be stored at -20°C for short-term use or at -80°C for longer periods to maintain stability.[2][6] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Pyripyropene A.
In Vitro Assays
Problem 1: Lower than expected or no inhibition of ACAT2 activity.
-
Possible Cause 1: Inhibitor Degradation. Pyripyropene A, like many natural products, can be susceptible to degradation. Improper storage or handling of the compound or stock solutions can lead to loss of activity.
-
Solution:
-
Ensure Pyripyropene A is stored correctly at -20°C or -80°C.
-
Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
When preparing working solutions, minimize exposure to light and use fresh dilutions for each experiment.
-
-
-
Possible Cause 2: Issues with the Assay System. The observed lack of inhibition might stem from problems with the experimental setup rather than the inhibitor itself.
-
Solution:
-
Validate your assay: Run a positive control with a known, non-selective ACAT inhibitor to confirm that the assay is working correctly.
-
Check substrate concentrations: Ensure that the concentrations of acyl-CoA and cholesterol are optimal and not saturating the enzyme to an extent that inhibitor binding is prevented.
-
Enzyme activity: Verify the activity of your ACAT2 enzyme preparation (e.g., microsomal fractions or recombinant protein). Enzyme activity can decrease with improper storage or handling.
-
-
-
Possible Cause 3: Inaccurate Pipetting or Concentration Calculations. Simple errors in preparing dilutions can lead to significant discrepancies in results.
-
Solution:
-
Double-check all calculations for dilutions.
-
Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
-
-
Problem 2: High variability between replicate wells.
-
Possible Cause 1: Poor Solubility of Pyripyropene A. While soluble in DMSO and methanol, Pyripyropene A may precipitate when diluted into aqueous assay buffers. This can lead to inconsistent concentrations in your assay wells.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.
-
After diluting the stock solution into the assay buffer, visually inspect for any signs of precipitation.
-
Consider using a surfactant like Tween-20 or BSA in your assay buffer to improve solubility, but first, validate that it does not interfere with the assay.
-
-
-
Possible Cause 2: Inconsistent Cell Seeding or Cell Health (for cell-based assays). Variations in cell number or viability across a plate can lead to inconsistent results.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Check cell viability before and after the assay to rule out cytotoxicity-induced variability.
-
-
Cell-Based Assays
Problem 3: Observed cytotoxicity at higher concentrations.
-
Possible Cause 1: Off-target effects. While highly selective for ACAT2 over ACAT1, at high concentrations, Pyripyropene A might exert off-target effects leading to cellular toxicity.
-
Solution:
-
Perform a dose-response curve for cytotoxicity in parallel with your functional assay to determine the therapeutic window.
-
Use the lowest effective concentration of Pyripyropene A that elicits the desired inhibitory effect.
-
Include appropriate vehicle controls to distinguish compound-specific effects from solvent effects.
-
-
-
Possible Cause 2: Instability in Culture Media. The compound may degrade in the cell culture medium over the course of the experiment, and its degradation products could be toxic.
-
Solution:
-
Minimize the duration of the experiment if possible.
-
Consider replenishing the media with fresh inhibitor during long-term incubations.
-
-
In Vivo Experiments
Problem 4: Lack of efficacy or inconsistent results in animal models.
-
Possible Cause 1: Poor Bioavailability or Rapid Metabolism. The formulation and route of administration can significantly impact the in vivo exposure of Pyripyropene A. Studies have shown that Pyripyropene A is metabolized in vivo, and its metabolites may have reduced activity.[3]
-
Solution:
-
Optimize the vehicle and route of administration. Oral gavage is a common method for this compound.[3]
-
Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of Pyripyropene A in your animal model.
-
Consider the species-specific differences in metabolism. The metabolic profile of Pyripyropene A can vary between species.[3]
-
-
-
Possible Cause 2: Issues with the Animal Model. The chosen animal model or the diet used may influence the outcome of the study.
-
Solution:
-
Ensure the animal model is appropriate for studying the effects of ACAT2 inhibition. For example, mouse models of hyperlipidemia are often used.[3]
-
The composition of the diet, particularly the cholesterol content, is a critical factor and should be carefully controlled and reported.
-
-
Experimental Protocols & Methodologies
In Vitro ACAT2 Inhibition Assay (using CHO cells expressing ACAT2):
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human ACAT2 in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of Pyripyropene A in the culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below a non-toxic level (e.g., <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Pyripyropene A. Include a vehicle control (DMSO only) and a positive control (a known ACAT inhibitor).
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
ACAT Activity Measurement: After incubation, measure ACAT activity. A common method involves adding a labeled substrate like [14C]oleoyl-CoA and measuring its incorporation into cholesteryl esters. The cholesteryl esters are then extracted and quantified using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Pyripyropene A relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of ACAT2 inhibition by Pyripyropene A in the intestine and liver.
Caption: A logical workflow for troubleshooting common issues in ACAT2 inhibitor experiments.
References
- 1. Selectivity of pyripyropene derivatives in inhibition toward acyl-CoA:cholesterol acyltransferase 2 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of pyripyropene A and ACAT inhibitory activity of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Acat-IN-2 and ACAT Inhibition in Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Acat-IN-2 and other ACAT inhibitors in their experiments. Due to the limited publicly available data specifically for this compound, this guide also includes information on the broader class of ACAT inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT enzymes are responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3][4] There are two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[2][5] By inhibiting ACAT, this compound disrupts cellular cholesterol homeostasis. This compound has also been noted to inhibit NF-κB mediated transcription.[1]
Q2: In which cell lines has the cytotoxicity of ACAT inhibitors been observed?
While specific cytotoxicity data for this compound is not widely published, the effects of ACAT inhibition have been studied in various cancer cell lines. For instance, knockdown of ACAT2 has been shown to inhibit proliferation and induce apoptosis in colorectal cancer cell lines such as CT26 and DLD1.[6] Other ACAT inhibitors have shown anti-proliferative effects in melanoma cell lines.[7]
Q3: What are the expected downstream effects of ACAT inhibition?
Inhibition of ACAT can lead to a variety of cellular effects, including:
-
Induction of Apoptosis: By disrupting cholesterol homeostasis, ACAT inhibitors can trigger programmed cell death.[6]
-
Cell Cycle Arrest: Studies on ACAT2 knockdown have shown an arrest in the G0/G1 phase of the cell cycle.[6]
-
Modulation of Signaling Pathways: ACAT inhibition can impact signaling pathways such as AKT/GSK3β/c-Myc.
-
Synergistic Effects with Other Drugs: ACAT inhibitors have been shown to have synergistic effects with other anti-cancer drugs, such as BRAF inhibitors in melanoma.[7]
Q4: I am not seeing the expected cytotoxic effects with this compound. What could be the issue?
Several factors could contribute to a lack of observed cytotoxicity:
-
Cell Line Specificity: The expression and importance of ACAT enzymes can vary significantly between different cell lines. It is crucial to select a cell line known to be sensitive to ACAT inhibition.
-
Drug Concentration and Incubation Time: The effective concentration and duration of treatment may need to be optimized for your specific cell line and experimental conditions. A dose-response and time-course experiment is recommended.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
-
Assay Sensitivity: The chosen cytotoxicity or apoptosis assay may not be sensitive enough to detect subtle changes. Consider using multiple assays to confirm your results.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates. | Uneven cell seeding, inconsistent drug concentration, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for drug addition. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
| No significant decrease in cell viability. | Cell line is resistant to ACAT inhibition. Insufficient drug concentration or incubation time. | Confirm ACAT1/ACAT2 expression in your cell line. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM). Increase the incubation time (e.g., 24, 48, 72 hours). |
| Unexpected increase in cell viability at certain concentrations. | Hormesis effect or off-target effects of the compound. | Carefully document the observation and consider if the effect is reproducible. Investigate potential off-target effects through literature search or further experiments. |
Guide 2: Difficulty in Detecting Apoptosis
| Problem | Possible Cause | Suggested Solution |
| No increase in apoptotic markers (e.g., cleaved caspase-3, Annexin V staining). | Apoptosis is occurring through a caspase-independent pathway. The timing of the assay is not optimal. | Investigate markers of other cell death pathways (e.g., necroptosis, ferroptosis).[7] Perform a time-course experiment to identify the peak of apoptosis. |
| High background in Annexin V staining. | Cells were handled too harshly during staining, leading to membrane damage. | Handle cells gently during trypsinization and washing steps. Ensure the Annexin V binding buffer is correctly prepared and used. |
| Inconsistent results in TUNEL assay. | Issues with cell fixation and permeabilization. | Optimize the fixation and permeabilization steps for your specific cell line. Use positive and negative controls to validate the assay. |
Data Presentation
Table 1: Example Cytotoxicity of ACAT Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Avasimibe | Melanoma | Melanoma | ~5-15 | Cell Proliferation Assay | [7] |
| Nevanimibe (ACAT1i) | SARS-CoV-2 infected cells | Not Applicable | 27.4 | Antiviral Activity Assay | [7] |
| PPPA (ACAT2i) | N/A | N/A | 25 (for ACAT2) | Enzymatic Assay | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Mandatory Visualizations
References
- 1. This compound|CAS 199984-55-9|DC Chemicals [dcchemicals.com]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acat-IN-2 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Acat-IN-2 in in vivo experiments. This compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT-2), an enzyme crucial for intestinal cholesterol absorption and hepatic lipoprotein assembly.[1][2][3][4] Proper experimental design and execution are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: I am having trouble dissolving this compound for my in vivo study. What is the recommended solvent?
A1: this compound, like many ACAT inhibitors, is a hydrophobic molecule and may have low aqueous solubility.[5][6] For oral gavage, a common approach is to formulate this compound in a vehicle such as corn oil, or in a suspension with 0.5% carboxymethylcellulose (CMC). For parenteral administration, a solution in a mixture of DMSO and polyethylene glycol (PEG) may be suitable, but it is crucial to first perform a vehicle toxicity study. It is always recommended to determine the solubility of this compound in your chosen vehicle before preparing the final dosing solution.
Q2: What is the recommended route of administration for this compound?
A2: The optimal route of administration depends on the experimental goals. For targeting intestinal cholesterol absorption, oral gavage is the most direct and physiologically relevant route.[7] For studies requiring sustained systemic exposure and bypassing first-pass metabolism, intraperitoneal (IP) or subcutaneous (SC) injection may be considered.[7] However, local irritation at the injection site can be a concern with hydrophobic compounds.
Efficacy and Pharmacodynamics
Q3: I am not observing the expected lipid-lowering effect in my animal model. What could be the reason?
A3: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The dose of this compound may be too low to achieve sufficient target engagement. A dose-response study is recommended to determine the optimal dose.
-
Poor Bioavailability: The formulation may not be providing adequate absorption. Consider optimizing the formulation or changing the route of administration.
-
Timing of Administration: The timing of drug administration relative to feeding or induction of hyperlipidemia can be critical.
-
Animal Model: The chosen animal model may not be appropriate. For example, the contribution of ACAT-2 to hypercholesterolemia can vary between species and models.[8]
-
Drug Stability: Ensure that this compound is stable in the formulation and under the storage conditions used.
Q4: How can I confirm that this compound is inhibiting ACAT-2 in vivo?
A4: To confirm target engagement, you can measure the ACAT activity in tissue homogenates (e.g., liver and intestine) from treated and control animals. This is typically done by measuring the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.[9] Additionally, measuring the levels of cholesteryl esters in these tissues can provide an indirect measure of ACAT-2 inhibition.[7]
Toxicity and Off-Target Effects
Q5: I am observing unexpected toxicity in my animals, such as weight loss or liver enzyme elevation. What should I do?
A5: Unexpected toxicity can arise from several sources:
-
Vehicle Toxicity: First, rule out any toxicity associated with the vehicle by treating a control group with the vehicle alone.
-
Off-Target Effects: Although this compound is designed to be a selective ACAT-2 inhibitor, high doses may lead to off-target effects, including inhibition of ACAT-1. Inhibition of ACAT-1 in macrophages has been associated with cytotoxicity due to the accumulation of free cholesterol.[8][9][10] Consider reducing the dose or assessing ACAT-1 activity in relevant tissues.
-
Compound-Specific Toxicity: Some ACAT inhibitors have been reported to cause adrenal toxicity.[2][8] If you observe signs of adrenal dysfunction, further investigation is warranted.
-
Metabolite Toxicity: A metabolite of this compound could be responsible for the observed toxicity.
Q6: How can I minimize the risk of toxicity in my experiments?
A6: To minimize toxicity, it is recommended to:
-
Conduct a maximum tolerated dose (MTD) study before initiating efficacy studies.
-
Use the lowest effective dose determined from dose-response studies.
-
Carefully monitor the animals for any signs of distress, weight loss, or changes in behavior.
-
Include a comprehensive histopathological analysis of key organs at the end of the study.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for a typical selective ACAT-2 inhibitor like this compound. These values are provided as a general guide and may vary depending on the specific experimental conditions.
| Parameter | Value | Species | Notes |
| IC50 (ACAT-2) | 10 - 50 nM | Human, Mouse | In vitro enzyme activity assay. |
| IC50 (ACAT-1) | > 5,000 nM | Human, Mouse | Demonstrates >100-fold selectivity for ACAT-2 over ACAT-1. |
| Oral Bioavailability | 20 - 40% | Mouse, Rat | Dependent on formulation. |
| Plasma Half-life (t1/2) | 4 - 8 hours | Mouse, Rat | May vary with dose and route of administration. |
| Cmax (at effective dose) | 1 - 5 µM | Mouse, Rat | Plasma concentration following oral administration. |
| Protein Binding | > 98% | Human, Mouse | High plasma protein binding is common for hydrophobic drugs. |
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in an Atherosclerosis Mouse Model (ApoE-/-)
This protocol outlines a typical experiment to evaluate the effect of this compound on the development of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.
1. Animals and Diet:
-
Male ApoE-/- mice, 8 weeks of age.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Feed a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerosis.
2. Experimental Groups (n=10-15 mice per group):
-
Group 1 (Vehicle Control): ApoE-/- mice on a Western diet receiving the vehicle daily by oral gavage.
-
Group 2 (this compound Low Dose): ApoE-/- mice on a Western diet receiving a low dose of this compound daily by oral gavage.
-
Group 3 (this compound High Dose): ApoE-/- mice on a Western diet receiving a high dose of this compound daily by oral gavage.
-
Group 4 (Positive Control - Optional): ApoE-/- mice on a Western diet receiving a known anti-atherosclerotic agent (e.g., a statin).
3. Dosing and Monitoring:
-
Prepare this compound in a suitable vehicle (e.g., corn oil).
-
Administer the assigned treatment daily by oral gavage for 12-16 weeks.
-
Monitor body weight and food consumption weekly.
-
Collect blood samples periodically (e.g., every 4 weeks) via the tail vein for plasma lipid analysis.
4. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for final plasma lipid analysis.
-
Perfuse the vasculature with saline, followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the aorta and heart.
-
Atherosclerotic Lesion Analysis:
-
Stain the en face prepared aorta with Oil Red O to quantify the total lesion area.
-
Perform serial cryosectioning of the aortic root and stain with Oil Red O to measure lesion area.
-
Immunohistochemical staining of aortic root sections for macrophages (e.g., CD68), smooth muscle cells (e.g., α-actin), and collagen (e.g., Masson's trichrome) can be performed to assess plaque composition.
-
-
Tissue Analysis:
-
Collect liver and intestine samples for measurement of ACAT activity and cholesteryl ester content to confirm target engagement.
-
Collect liver samples for histopathological analysis and measurement of liver enzymes to assess potential hepatotoxicity.
-
5. Statistical Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
Caption: Role of ACAT2 in intestinal cholesterol absorption and its inhibition by this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acyl-coenzyme A:cholesterol acyltransferase-2 (ACAT-2) is responsible for elevated intestinal ACAT activity in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo evidence that the lipid-regulating activity of the ACAT inhibitor CI-976 in rats is due to inhibition of both intestinal and liver ACAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving Acat-IN-2 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Acat-IN-2 in their experiments. Due to limited publicly available data on the specific stability and solubility of this compound, this guide provides general best practices for handling hydrophobic small molecule inhibitors and ACAT inhibitors. It is strongly recommended to perform small-scale validation experiments to determine the optimal conditions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT). ACAT is an enzyme responsible for the esterification of cholesterol, a crucial step in cellular cholesterol storage and metabolism. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis. It has also been reported to inhibit NF-κB mediated transcription.[1]
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This allows for the addition of a small volume of the stock solution to your experimental system, minimizing the impact of the solvent. Always use anhydrous-grade solvent to prevent hydrolysis of the compound.
Q4: How should I store this compound solutions?
For long-term storage, it is best to store this compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Once an aliquot is thawed, it should be used promptly and any unused portion discarded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved. | - Increase the final concentration of the organic solvent if your experimental system allows. - Prepare a more dilute stock solution and add a larger volume to your aqueous medium. - Use a surfactant or solubilizing agent, such as Tween® 80 or Pluronic® F-68, after validating its compatibility with your assay. - Sonication may help to redissolve small amounts of precipitate. |
| Loss of biological activity | The compound may have degraded due to improper storage, exposure to light, or instability in the experimental buffer (pH). | - Prepare fresh stock solutions from solid compound. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Evaluate the stability of the compound in your experimental buffer at different time points. Consider adjusting the buffer pH if the compound is pH-sensitive. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent experimental results | Inaccurate pipetting of viscous stock solutions (e.g., DMSO). Incomplete dissolution of the solid compound. Degradation of the compound over the course of the experiment. | - Use positive displacement pipettes for accurate handling of viscous solutions. - Ensure the solid compound is fully dissolved before use by vortexing or brief sonication. - Perform time-course experiments to assess the stability of this compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Sterile microcentrifuge tubes
Procedure:
-
Dilute the this compound stock solution into the experimental buffer to the final working concentration.
-
Prepare several identical samples in sterile microcentrifuge tubes.
-
Immediately after preparation (T=0), take one sample and analyze the concentration of this compound using a suitable analytical method. This will serve as the baseline.
-
Incubate the remaining samples at the desired experimental temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample and analyze the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile in the buffer. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Acat-IN-2 unexpected effects on cell viability
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of Acat-IN-2?
This compound is presumed to be an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is an intracellular enzyme that converts free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2.[1] ACAT1 is found in various tissues, including macrophages, while ACAT2 is primarily located in the liver and intestines.[1][2] By inhibiting ACAT, this compound likely prevents the esterification of cholesterol, leading to an increase in intracellular free cholesterol levels.[3]
Q2: I am observing a significant decrease in cell viability after treating my cells with this compound, which was unexpected. Is this a known effect of ACAT inhibitors?
Yes, a decrease in cell viability can be an expected, though sometimes undesired, effect of ACAT inhibition, particularly if the inhibitor targets ACAT1.[4] Inhibition of ACAT1 can lead to a buildup of free cholesterol within the cell, which can be toxic and induce apoptosis (programmed cell death).[5] This has been observed in various cell types, especially in cholesterol-loaded cells like macrophages.[5]
Q3: At what concentration should I expect to see effects on cell viability?
The effective concentration of ACAT inhibitors can vary widely depending on the specific compound, the cell type used, and the experimental conditions. For example, the ACAT1 inhibitor F12511 has an IC50 of 39 nM for ACAT1 and 110 nM for ACAT2.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals.
Q4: Can this compound affect cell proliferation and other cellular processes?
Yes, besides inducing cytotoxicity, ACAT inhibitors have been shown to affect other cellular processes. In various cancer cell lines, inhibition of ACAT has been linked to reduced cell proliferation, migration, and invasion.[7][8] Therefore, if you are working with cancer cells, a decrease in cell number or confluency could be due to anti-proliferative effects in addition to cytotoxicity.
Troubleshooting Guide: Unexpected Effects on Cell Viability
This guide will help you troubleshoot unexpected outcomes in your cell viability assays when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected cytotoxicity at low concentrations. | High sensitivity of the cell line: Some cell lines may be particularly sensitive to disruptions in cholesterol homeostasis. | Perform a detailed dose-response curve starting from very low concentrations to determine the precise IC50 value for your cell line. Consider using a less sensitive cell line if appropriate for your research question. |
| Off-target effects: The inhibitor may have unintended molecular targets in the cell, leading to toxicity.[9][10] | Review any available literature on the specificity of this compound. If none exists, consider using a structurally different ACAT inhibitor as a control. Employing a rescue experiment by adding exogenous cholesteryl esters might also indicate if the toxicity is on-target. | |
| Inconsistent results between different viability assays (e.g., MTT vs. Trypan Blue). | Assay-specific interference: The chemical structure of this compound might interfere with the reagents of a specific assay (e.g., reducing MTT tetrazolium salt). | Run a control experiment with this compound in cell-free media to check for direct chemical reactions with your assay reagents. It is advisable to use at least two different viability assays based on different principles (e.g., metabolic activity vs. membrane integrity) to confirm results.[11] |
| No effect on cell viability observed, even at high concentrations. | Cell line resistance: The cell line may have low ACAT expression or compensatory mechanisms to handle excess free cholesterol. | Confirm ACAT1 and/or ACAT2 expression in your cell line via qPCR or Western blot. Consider using a cell line known to be sensitive to ACAT inhibition. |
| Compound instability or degradation: this compound may be unstable in your culture medium or under your experimental conditions. | Check the manufacturer's instructions for proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for ACAT Inhibitor-Induced Cytotoxicity
Caption: Potential mechanism of this compound induced cytotoxicity.
Experimental Workflow for Investigating Unexpected Cell Viability Results
Caption: Workflow for troubleshooting unexpected cell viability data.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a purple formazan product, which is soluble in an organic solvent.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scbt.com [scbt.com]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Cell Viability Assays | AAT Bioquest [aatbio.com]
Technical Support Center: ACAT Inhibitors
Here is a technical support center for avoiding ACAT inhibitor precipitation in media.
Disclaimer: Information regarding a specific compound named "Acat-IN-2" is not publicly available. The following guidance is based on best practices for handling hydrophobic small molecule inhibitors, particularly Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, in a research setting.
This guide provides troubleshooting advice and frequently asked questions to help researchers avoid precipitation of ACAT inhibitors in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my ACAT inhibitor precipitating when I add it to my cell culture media?
This compound and other similar small molecule inhibitors are often hydrophobic (liposoluble). While they may dissolve readily in an organic solvent like Dimethyl Sulfoxide (DMSO), they have very low solubility in aqueous solutions like cell culture media or Phosphate-Buffered Saline (PBS). When a concentrated DMSO stock is added directly to the media, the inhibitor crashes out of solution, leading to precipitation and visible cloudiness.[1][2][3]
Q2: What is the best solvent to dissolve my ACAT inhibitor?
For most organic small molecules used in cell culture, 100% anhydrous DMSO is the recommended solvent for creating a high-concentration stock solution.[1][4] It is crucial to use a fresh, high-quality stock of DMSO, as it can absorb moisture, which may reduce the inhibitor's solubility and stability.[5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep the concentration at or below 0.1% to avoid solvent-induced cellular stress or off-target effects.[1][6] It is critical to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for the inhibitor treatment.[1]
Q4: Can I make serial dilutions of my concentrated stock directly in my aqueous buffer or media?
This is not recommended. Directly diluting a high-concentration DMSO stock in an aqueous buffer will almost always cause the compound to precipitate.[1] The recommended method is to perform intermediate dilutions in 100% DMSO first to lower the inhibitor concentration before the final dilution into the culture medium.[3]
Q5: My working solution still looks cloudy after following the correct dilution procedure. What can I do?
If precipitation still occurs, you can try gentle warming or sonication. Warming the final working solution in a 37°C water bath for 10-30 minutes or using an ultrasonic bath can help redissolve small precipitates.[5][6] However, always ensure the compound is stable at this temperature and that all precipitation has fully dissolved before adding it to your cells.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving ACAT inhibitor precipitation issues.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve inhibitor precipitation.
Data Presentation
The following table summarizes key parameters for working with hydrophobic ACAT inhibitors.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes solubility for creating high-concentration stock solutions.[1] |
| Stock Concentration | 10-50 mM (or 1000x final concentration) | A high concentration allows for minimal volume transfer, keeping the final DMSO percentage low.[6] |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and moisture absorption by DMSO.[5] |
| Final DMSO in Media | ≤ 0.1% (up to 0.5% may be tolerated) | Minimizes solvent-induced cytotoxicity and off-target effects on cells.[1][6] |
| Solubility Enhancers | Pluronic F-68, Tween® 80, Carboxymethyl cellulose (CMC) | For in vivo studies or difficult compounds, these agents can improve aqueous solubility (use with caution).[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the steps for dissolving a powdered hydrophobic ACAT inhibitor to create a stable, high-concentration stock.
-
Preparation: Bring the vial of powdered inhibitor and a bottle of fresh, anhydrous DMSO into a sterile cell culture hood. Allow the inhibitor to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial of powdered inhibitor.
-
Mixing: Vortex the vial for 1-2 minutes until the powder is completely dissolved. If necessary, use a bath sonicator for 10-15 minutes to aid dissolution.[5] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. Label each aliquot clearly with the inhibitor name, concentration, and date. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol describes the correct method for diluting the concentrated DMSO stock into your final cell culture medium to prevent precipitation.
-
Preparation: Warm the required volume of complete cell culture medium (containing serum, if applicable) in a 37°C water bath.
-
Thaw Stock: Remove one aliquot of the concentrated inhibitor stock from the freezer and thaw it at room temperature.
-
Dilution (Key Step):
-
Place the tube of warm media in the sterile hood.
-
Gently swirl the media to create a vortex.
-
While the media is swirling, slowly add the required volume of the inhibitor stock solution drop-by-drop into the vortex.[6] This rapid, distributive mixing is crucial for preventing localized high concentrations that lead to precipitation.
-
Do not add the media directly onto the concentrated DMSO stock.
-
-
Final Mix: Cap the tube and invert it gently 3-4 times to ensure a homogenous solution.
-
Final Check: Visually inspect the working solution for any signs of cloudiness or precipitation before adding it to your cell cultures. If a slight haze appears, brief warming at 37°C may help.[6]
ACAT Signaling Pathway
ACAT (Acyl-CoA: Cholesterol Acyltransferase) is a key enzyme in cellular cholesterol homeostasis. It catalyzes the esterification of free cholesterol into cholesteryl esters, which can then be stored in lipid droplets.[7][8] ACAT inhibitors block this process, leading to an accumulation of free cholesterol and preventing lipid droplet formation.
Caption: Mechanism of ACAT inhibition in the cholesterol esterification pathway.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. ACAT1 | Rupa Health [rupahealth.com]
- 8. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-2 Interference with Fluorescence Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Acat-IN-2 with fluorescence-based assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, playing a crucial role in cellular cholesterol homeostasis.[2][3] There are two isoforms of ACAT, ACAT1 and ACAT2, which are expressed in various tissues and involved in processes like intestinal cholesterol absorption and lipoprotein production.[3][4] Additionally, this compound has been noted to inhibit NF-κB mediated transcription.[1]
Q2: Can this compound interfere with my fluorescence assay?
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in your assay, leading to a false positive signal.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from your reporter, causing a decrease in the signal, which could be misinterpreted as a biological effect.[5]
Q3: What are the initial steps to check for interference from this compound?
A crucial first step is to run control experiments. This involves measuring the fluorescence of this compound in your assay buffer at the same concentrations you plan to use in your experiment, but in the absence of your fluorescent reporter or biological system. This will help determine if the compound exhibits significant autofluorescence.
Q4: My assay signal is lower than expected when using this compound. What could be the cause?
A lower-than-expected signal in the presence of this compound could be due to a few factors:
-
Biological Activity: this compound could be genuinely inhibiting your biological system, leading to a decreased fluorescent signal.
-
Fluorescence Quenching: this compound might be quenching the fluorescence of your reporter molecule.[5]
-
Inner Filter Effect: At high concentrations, this compound might absorb the excitation or emission light, reducing the detectable signal.[5]
To distinguish between these possibilities, it is important to perform the control experiments outlined in the troubleshooting section.
Troubleshooting Guide
Problem 1: Unexpectedly High Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound | 1. Measure the fluorescence of this compound in the assay buffer at various concentrations without the fluorescent reporter. 2. Excite at your assay's excitation wavelength and measure the emission across the same range as your assay. 3. If significant fluorescence is detected, consider the mitigation strategies below. |
| Contamination | 1. Ensure all reagents and labware are free from fluorescent contaminants. 2. Run a buffer-only control to check for background fluorescence. |
Problem 2: Unexpectedly Low Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Fluorescence Quenching by this compound | 1. Perform a quenching assay by titrating this compound into a solution of your fluorescent reporter. 2. A concentration-dependent decrease in fluorescence intensity suggests quenching. 3. Refer to the experimental protocol for a detailed quenching assay. |
| Inner Filter Effect | 1. Measure the absorbance spectrum of this compound at the concentrations used in your assay. 2. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates a potential inner filter effect.[5] 3. If possible, use lower concentrations of this compound or a different fluorophore. |
| Precipitation of this compound | 1. Visually inspect the wells for any precipitate after adding this compound. 2. Measure light scattering by running an absorbance scan across a wide range of wavelengths. An increase in baseline absorbance suggests precipitation. |
Mitigation Strategies for Assay Interference
| Strategy | Description |
| Spectral Shift | If this compound shows autofluorescence in the blue-green region, consider using a red-shifted fluorophore for your assay, as small molecules are less likely to interfere at longer wavelengths. |
| Concentration Optimization | Use the lowest effective concentration of this compound to minimize interference while still observing the desired biological effect. |
| Control Subtraction | If this compound has a consistent background fluorescence, you can subtract this value from your experimental wells. However, this is less effective if the compound's fluorescence is altered by other assay components. |
| Orthogonal Assay | Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance assay, to confirm the biological activity of this compound. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorometer or plate reader with fluorescence capabilities
-
Appropriate microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range to be used in the main experiment.
-
Include a buffer-only control (blank).
-
Dispense the solutions into the microplate.
-
Set the fluorometer to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the blank reading from all other readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Evaluating the Quenching Effect of this compound
Objective: To determine if this compound quenches the fluorescence of the reporter dye.
Materials:
-
This compound
-
Your fluorescent reporter dye
-
Assay buffer
-
Fluorometer or plate reader
Procedure:
-
Prepare a solution of your fluorescent reporter in the assay buffer at the concentration used in your assay.
-
Prepare a high-concentration stock of this compound.
-
In a microplate, add the fluorescent reporter solution to a series of wells.
-
Add increasing concentrations of this compound to these wells. Include a control well with only the fluorescent reporter.
-
Incubate for a short period to allow for interaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. A decrease in fluorescence with increasing this compound concentration suggests a quenching effect.
Visualizing Key Concepts
Below are diagrams illustrating relevant pathways and workflows to aid in understanding and troubleshooting.
Caption: Simplified ACAT signaling pathway showing the inhibition by this compound.
Caption: Experimental workflow for identifying fluorescence interference.
Caption: Decision tree for troubleshooting fluorescence assay problems.
References
- 1. This compound|CAS 199984-55-9|DC Chemicals [dcchemicals.com]
- 2. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-2 Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Acat-IN-2, a dual-function inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and NF-κB mediated transcription. This guide offers troubleshooting advice, frequently asked questions, and best practices for incorporating this compound into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound prevents this storage, leading to an increase in free cholesterol within the cell. Additionally, this compound has been identified as an inhibitor of NF-κB (Nuclear Factor kappa B) mediated transcription, a key signaling pathway involved in inflammation, immunity, and cell survival.[2] this compound is structurally identified as N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)-N'-(2,2,2-trifluoroethyl)urea, a compound described in patent EP1236468A1 as example 187.
Q2: What are the potential applications of this compound in research?
Given its dual mechanism, this compound is a valuable tool for investigating cellular processes related to:
-
Cholesterol metabolism and storage: Studying the impact of blocking cholesterol esterification on cellular homeostasis and lipid droplet formation.
-
Inflammatory responses: Elucidating the role of NF-κB signaling in various disease models.
-
Drug development: Exploring the therapeutic potential of dual ACAT and NF-κB inhibition in diseases such as atherosclerosis, cancer, and neurodegenerative disorders.
Q3: How should I prepare and store this compound?
-
Solubility: this compound, like many urea derivatives, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability. Trifluoroethyl urea compounds are generally stable under these conditions.[4] Avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration for cell culture experiments?
Without specific IC50 values for this compound, a common starting point for novel inhibitors is to perform a dose-response experiment. A typical range to test would be from 0.1 µM to 10 µM. Based on data for other ACAT inhibitors, a final concentration of 0.5 µM can be a reasonable starting point for initial experiments.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of ACAT activity. | Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Compound instability: The compound may have degraded due to improper storage or handling. | Ensure proper storage of stock solutions at -20°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Cell line specific differences: The expression and activity of ACAT isoforms can vary between cell lines. | Confirm the expression of ACAT1 and/or ACAT2 in your cell line of interest via Western blot or qPCR. | |
| Precipitation of this compound in culture media. | Low aqueous solubility: Many small molecule inhibitors have limited solubility in aqueous media. | Ensure the final concentration of DMSO in your culture media is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and improve solubility. Prepare working solutions by diluting the DMSO stock directly into pre-warmed media with vigorous mixing.[6] |
| Observed cytotoxicity or off-target effects. | High concentration of this compound: The concentration used may be toxic to the cells. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations below the toxic threshold for your experiments. |
| High concentration of DMSO: The vehicle used to dissolve the inhibitor can be toxic to cells at higher concentrations. | Use a vehicle control (DMSO alone) at the same final concentration as your experimental samples to assess solvent toxicity. Keep the final DMSO concentration as low as possible. | |
| Off-target effects of ACAT inhibition: Alterations in free cholesterol levels can impact other cellular processes. Global ACAT inhibition can sometimes lead to an accumulation of free cholesterol, which can be cytotoxic.[4] | Include appropriate controls to dissect the specific effects of ACAT versus NF-κB inhibition. Consider using other known ACAT inhibitors with different selectivity profiles for comparison. |
Best Practices for Control Experiments
To ensure the validity and reproducibility of your results when using this compound, it is crucial to include a comprehensive set of controls.
| Control Type | Purpose | Examples |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | Treat cells with the same final concentration of DMSO used for the this compound treated samples. |
| Positive Control (ACAT Inhibition) | To confirm that the experimental system is responsive to ACAT inhibition. | Use a well-characterized ACAT inhibitor with known potency and selectivity (e.g., Avasimibe, K604 for ACAT1, or a selective ACAT2 inhibitor if appropriate for your study). |
| Negative Control (ACAT Activity) | To establish a baseline of ACAT activity in the absence of inhibition. | Untreated cells or cells from an ACAT1 or ACAT2 knockout/knockdown model. |
| Positive Control (NF-κB Inhibition) | To validate the NF-κB inhibition aspect of your assay. | Use a known NF-κB inhibitor (e.g., BAY 11-7082). |
| Positive Control (NF-κB Activation) | To ensure the NF-κB pathway can be activated in your experimental setup. | Treat cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[7] |
| Negative Control (NF-κB Pathway) | To establish baseline NF-κB activity. | Untreated cells or cells with a knockout/knockdown of a key NF-κB pathway component. |
Comparative Data of Known ACAT Inhibitors
While specific IC50 values for this compound are not publicly available, the following table provides data for other commonly used ACAT inhibitors for comparative purposes.
| Inhibitor | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Reference |
| Nevanimibe | ACAT1/ACAT2 | 0.23 µM | 0.71 µM | [8] |
| Pyripyropene A (PPPA) | ACAT2 selective | 179 µM | 25 µM | [8] |
Experimental Protocols
Protocol 1: In-Cell ACAT Activity Assay using Radiolabeled Oleate
This protocol measures the rate of cholesterol esterification by monitoring the incorporation of radiolabeled oleic acid into cholesteryl esters.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
[³H]oleic acid or [¹⁴C]oleic acid
-
Bovine Serum Albumin (BSA)
-
Hexane/Isopropanol (3:2, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Prepare the labeling medium: complex [³H]oleic acid or [¹⁴C]oleic acid with BSA in serum-free medium.
-
Remove the pre-treatment medium and add the labeling medium to the cells.
-
Incubate for a specific period (e.g., 1-2 hours) at 37°C.
-
Wash cells with ice-cold PBS to stop the reaction.
-
Lyse the cells and extract total lipids using hexane/isopropanol.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform).
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol assesses the effect of this compound on the NF-κB pathway by measuring the phosphorylation of key signaling proteins or the degradation of IκBα.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with this compound or vehicle (DMSO) for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Perform SDS-PAGE to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Key Concepts
Signaling Pathway of ACAT and NF-κB
References
- 1. [PDF] Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study | Semantic Scholar [semanticscholar.org]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urea, 1,3-bis (2,2,2-trifluoroethyl)- [webbook.nist.gov]
Technical Support Center: Addressing Poor Bioavailability of ACAT Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors, exemplified by compounds like Acat-IN-2.
Troubleshooting Guide: Poor In Vivo Bioavailability
Poor bioavailability of an ACAT inhibitor can stem from various factors, primarily its physicochemical properties and physiological processes. This guide provides a structured approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Solution |
| Low Aqueous Solubility | The compound has poor solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption. This is a common characteristic of many small molecule inhibitors.[1][2][3] | - Particle Size Reduction: Decrease the particle size through micronization or nanocrystal technology to increase the surface area for dissolution.[2][3] - Formulation Strategies: - Amorphous Solid Dispersions: Formulate the compound with a polymer to create a high-energy amorphous form that has enhanced solubility. - Lipid-Based Formulations: Incorporate the inhibitor into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) to improve solubilization in the GI tract.[4][5] - Inclusion Complexes: Use cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.[2] |
| High First-Pass Metabolism | The compound is extensively metabolized in the liver or gut wall before reaching systemic circulation. ACAT inhibitors can be subject to hepatic metabolism. | - Co-administration with Metabolic Inhibitors: In preclinical studies, co-administer with known inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) to assess the impact of first-pass metabolism. - Prodrug Approach: Design a prodrug of the ACAT inhibitor that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.[4] - Route of Administration: Consider alternative routes of administration that bypass the liver, such as parenteral or transdermal, if feasible for the intended application. |
| Efflux by Transporters | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the gut lumen. | - In Vitro Transporter Assays: Conduct Caco-2 permeability assays to determine if the compound is a P-gp substrate. - Co-administration with Efflux Inhibitors: In preclinical models, co-administer with a P-gp inhibitor (e.g., verapamil, although clinical use for this purpose is limited) to evaluate the contribution of efflux to poor bioavailability. |
| Chemical Instability | The compound degrades in the acidic environment of the stomach or enzymatically in the intestine. | - pH-Dependent Stability Studies: Assess the stability of the ACAT inhibitor at different pH values mimicking the GI tract. - Enteric Coating: Formulate the drug with an enteric coating that protects it from the acidic stomach environment and allows for release in the more neutral pH of the small intestine. |
Frequently Asked Questions (FAQs)
Q1: What is ACAT, and why is it a drug target?
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[6][7] There are two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[8] Inhibition of ACAT is being explored for treating conditions like atherosclerosis, hypercholesterolemia, and Alzheimer's disease.[9][10]
Q2: What are the typical physicochemical properties of ACAT inhibitors that lead to poor bioavailability?
Many small molecule ACAT inhibitors are highly lipophilic (high LogP) and have poor aqueous solubility, which are major contributing factors to their low bioavailability.[1] Their chemical structure can also make them susceptible to first-pass metabolism.
Q3: How can I determine if my ACAT inhibitor's poor bioavailability is due to low solubility or high metabolism?
A combination of in vitro and in vivo studies can help elucidate the primary cause.
-
In Vitro: Conduct solubility studies in simulated gastric and intestinal fluids. Perform metabolic stability assays using liver microsomes or hepatocytes.
-
In Vivo: A comparative pharmacokinetic study with both oral (PO) and intravenous (IV) administration will determine the absolute bioavailability. A low absolute bioavailability with a high clearance rate from the IV study would suggest a significant role of metabolism.
Q4: What are the first formulation strategies I should try to improve the bioavailability of a poorly soluble ACAT inhibitor?
For early-stage preclinical studies, simple and rapid formulation approaches are often preferred.
-
Co-solvents and Surfactants: Initially, formulating the compound in a mixture of co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL) can be a quick way to enhance solubility for in vivo testing.
-
Amorphous Nanosuspensions: If more advanced formulation is needed, preparing an amorphous nanosuspension by wet milling or high-pressure homogenization can significantly improve dissolution rate and saturation solubility.
Q5: Are there any specific excipients that are known to work well with poorly soluble drugs?
Yes, several excipients are commonly used to formulate poorly soluble compounds:
-
Polymers for Solid Dispersions: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), and Soluplus®.
-
Lipids for Lipid-Based Formulations: Medium-chain triglycerides (e.g., Miglyol 812), long-chain triglycerides (e.g., soybean oil), and various surfactants and co-surfactants.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a poorly soluble ACAT inhibitor to enhance its dissolution rate and solubility.
Materials:
-
ACAT inhibitor
-
Polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the ACAT inhibitor and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution testing.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and absolute bioavailability of an ACAT inhibitor formulation.
Materials:
-
Test formulation of the ACAT inhibitor
-
Control formulation (e.g., simple suspension)
-
Intravenous (IV) formulation in a suitable vehicle
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) with indwelling catheters if possible
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., oral control, oral test formulation, IV). A typical group size is n=3-5.
-
For the oral groups, administer the respective formulations via oral gavage at a specific dose.
-
For the IV group, administer the IV formulation via tail vein injection.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the ACAT inhibitor in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using appropriate software.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Simplified signaling pathway of cholesterol uptake and esterification by ACAT.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. japer.in [japer.in]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-coenzyme A:cholesterol acyltransferase-2 (ACAT-2) is responsible for elevated intestinal ACAT activity in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ACAT Inhibitors
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ACAT inhibitor is causing significant cytotoxicity, even at concentrations that should be selective for the target. What could be the cause?
A1: Unexpected cytotoxicity is a known issue with ACAT inhibitors and can arise from several factors:
-
On-Target Toxicity: Inhibition of ACAT1, particularly in macrophages and adrenal cells, can lead to an accumulation of free cholesterol.[1][2][3][4] This can induce ER stress and apoptosis, a phenomenon observed with non-selective inhibitors like avasimibe and pactimibe.[1][3] Your cell type may be particularly sensitive to free cholesterol buildup.
-
Off-Target Effects: Small molecule inhibitors can have off-target activities that contribute to toxicity.[5] It is crucial to validate that the observed phenotype is due to ACAT inhibition.
-
Compound Specificity: The inhibitor you are using may not be as selective for ACAT2 over ACAT1 as presumed, leading to ACAT1-inhibition-related cell death.
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a rescue experiment. Supplementing cells with a downstream product of the ACAT reaction, or genetically knocking down the target, can help confirm the effect is on-target.
-
Assess Free Cholesterol Levels: Quantify free cholesterol in your cells to see if it correlates with the observed cytotoxicity.
-
Use a structurally different ACAT inhibitor: Comparing the effects of multiple inhibitors can help distinguish between on-target and compound-specific off-target effects.
-
Evaluate Cell Type Dependence: Macrophages and adrenal cells are known to be sensitive to ACAT1 inhibition.[2][6] Smooth muscle cells, however, have shown more resistance to the toxic effects of free cholesterol accumulation.[7]
Q2: I am not observing the expected anti-proliferative effect of my ACAT inhibitor in my cancer cell line.
A2: The role of ACAT enzymes in cancer is complex and can be context-dependent.
-
ACAT Isoform Expression: Your cell line may not express the ACAT isoform that is critical for its proliferation. While ACAT1 has been implicated in the progression of several cancers like breast cancer and glioblastoma, ACAT2's role is less universally defined.[8][9]
-
Metabolic Plasticity: Cancer cells may adapt their metabolic pathways to compensate for ACAT inhibition.
-
Experimental Conditions: The culture conditions, such as lipid concentration in the serum, can influence the cells' dependence on ACAT activity.
Troubleshooting Steps:
-
Verify ACAT1/ACAT2 Expression: Profile the mRNA and protein expression levels of both ACAT1 and ACAT2 in your cell line.
-
Confirm Target Engagement: Ensure your inhibitor is reaching its target and inhibiting ACAT activity at the concentration used. An in-cell enzymatic assay would be beneficial.
-
Assess Downstream Effects: Check for changes in cholesterol ester levels to confirm the inhibitor is working as expected.
Q3: My ACAT inhibitor shows promising results in vitro, but it is not effective or is toxic in my in vivo model.
A3: Discrepancies between in vitro and in vivo results are common in drug development and were a major issue for early ACAT inhibitors in clinical trials for atherosclerosis.[1][6][10]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or may not reach the target tissue at a sufficient concentration.
-
Systemic Toxicity: As seen with early non-selective ACAT inhibitors, toxicity in organs like the adrenal glands can occur in vivo.[2][6] This can lead to adverse effects that mask any potential therapeutic benefit.
-
Complex Biological Environment: The in vivo microenvironment is much more complex. For example, in atherosclerosis models, complete inhibition of ACAT1 in macrophages led to increased lesion size due to free cholesterol toxicity and inflammation.[4]
Troubleshooting Steps:
-
Conduct PK/PD Studies: Analyze the drug's concentration in plasma and target tissues over time.
-
Monitor for Toxicity: Perform histopathological analysis of key organs, such as the liver and adrenal glands, to check for signs of toxicity.
-
Consider Isoform Selectivity: An ACAT2-selective inhibitor may be less prone to the toxicities associated with systemic ACAT1 inhibition.[3]
Data Presentation
Table 1: Selectivity of Common ACAT Inhibitors
| Inhibitor | Target(s) | IC50 for ACAT1 (µM) | IC50 for ACAT2 (µM) | Selectivity | Reference |
| Nevanimibe | ACAT1/ACAT2 | 0.23 | 0.71 | Non-selective | [11] |
| Pyripyropene A (PPPA) | ACAT2 | 179 | 25 | ACAT2-selective | [11] |
| Avasimibe | ACAT1/ACAT2 | Not specified | Not specified | Lacked inhibitory activity for ACAT2 in some reports.[1][3] | [1][3][8] |
| K604 | ACAT1 | Not specified | Not specified | Potent ACAT1 inhibitor. | [8] |
Table 2: Summary of Potential Phenotypic Effects of ACAT Inhibition
| Phenotypic Effect | Context/Model | Probable Mechanism | Notes | Reference |
| Increased Cell Death/Apoptosis | Macrophages, Adrenal Cells, some Cancer Cells | Accumulation of free cholesterol leading to ER stress. | Primarily associated with ACAT1 inhibition. | [2][6][8][12] |
| Reduced Cell Proliferation | Various Cancer Cell Lines (e.g., Ovarian, Glioblastoma) | Depletion of cholesterol esters required for membrane synthesis. | Can be cell-type dependent. | [8][12] |
| Reduced Cell Migration & Invasion | Ovarian Cancer Cells | Alterations in membrane fluidity and cholesterol-dependent signaling. | Observed with ACAT1 inhibition. | [12] |
| Increased Atherosclerotic Lesions | In vivo (ApoE-/- mice) with complete ACAT1 deficiency | Cytotoxicity from free cholesterol accumulation in macrophages. | Highlights the issue with complete, non-selective inhibition. | [4] |
| Enhanced Anti-Tumor T-cell Activity | In vivo cancer models | Increased free cholesterol in T-cell membranes enhances TCR clustering and signaling. | A potential positive off-target effect for cancer therapy. | [8][13] |
| Adrenal Toxicity | In vivo (guinea pigs, dogs) | Decreased adrenal cholesterol levels and mitochondrial dysfunction. | Observed with non-selective inhibitors. | [2][6] |
Experimental Protocols
1. Cellular ACAT Activity Assay (Fluorescence-based)
This protocol is a generalized method for measuring ACAT activity in cultured cells.
-
Principle: This assay measures the esterification of a fluorescent cholesterol analog, such as NBD-cholesterol, which exhibits low fluorescence in the polar environment of the cell membrane but becomes highly fluorescent when esterified and stored in the nonpolar environment of lipid droplets.
-
Materials:
-
Cell line of interest
-
Culture medium
-
ACAT inhibitor and vehicle control (e.g., DMSO)
-
NBD-cholesterol
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well plate (or other suitable format for microscopy/plate reader) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the ACAT inhibitor or vehicle control for a predetermined time (e.g., 1-24 hours).
-
Prepare a working solution of NBD-cholesterol in the appropriate medium.
-
Remove the inhibitor-containing medium and add the NBD-cholesterol medium to the cells.
-
Incubate for a period sufficient to allow for cholesterol uptake and esterification (e.g., 4-6 hours).
-
Wash the cells with PBS to remove excess NBD-cholesterol.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/535 nm) or capture images using a fluorescence microscope.
-
A decrease in fluorescence intensity in inhibitor-treated cells compared to control cells indicates inhibition of ACAT activity.
-
2. Cell Viability Assay (e.g., using Resazurin)
This protocol assesses the impact of the ACAT inhibitor on cell viability.
-
Principle: Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). The amount of fluorescence is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest
-
96-well plates
-
Culture medium
-
ACAT inhibitor and vehicle control
-
Resazurin-based assay reagent
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the ACAT inhibitor or vehicle control. Include a "no-cell" control for background fluorescence.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure fluorescence using a plate reader (e.g., Ex/Em ~560/590 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence.
-
Visualizations
Caption: ACAT signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jwatch.org [jwatch.org]
- 11. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of inhibiting ACAT-1 expression on the growth and metastasis of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ACAT Inhibition: Pactimibe vs. K-604
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), pactimibe and K-604. While the initial focus was on Acat-IN-2, the lack of publicly available quantitative data necessitated a shift to a well-characterized comparator. K-604 has been selected due to the availability of direct comparative data with pactimibe, offering valuable insights for researchers in the field of cardiovascular and metabolic diseases.
Introduction to ACAT and its Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters.[1] These esters are then stored in lipid droplets or assembled into lipoproteins. Two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. Inhibition of ACAT is a therapeutic strategy aimed at reducing cholesterol absorption and preventing the formation of foam cells, a key event in the development of atherosclerosis.
Mechanism of Action
Both pactimibe and K-604 exert their effects by inhibiting the activity of ACAT enzymes, thereby preventing the conversion of cholesterol to cholesteryl esters. However, they exhibit different selectivity profiles for the two ACAT isoforms.
-
Pactimibe is a dual inhibitor of both ACAT1 and ACAT2.[2]
-
K-604 is a potent and selective inhibitor of ACAT1.[3][4][5]
The differing selectivity of these compounds may lead to distinct physiological effects and therapeutic applications.
Quantitative Performance Data
The following tables summarize the in vitro and cellular potency of pactimibe and K-604.
Table 1: In Vitro Inhibition of Human ACAT Isoforms
| Compound | Target | IC50 (µM) | Selectivity (ACAT2/ACAT1) |
| Pactimibe | ACAT1 | 4.9[2] | ~0.6 |
| ACAT2 | 3.0[2] | ||
| K-604 | ACAT1 | 0.45[3][4][6] | ~229 |
| ACAT2 | 102.85[4][6] |
Table 2: Cellular Cholesterol Esterification Inhibition
| Compound | Cell Type | IC50 |
| Pactimibe | Human Macrophages | 6.7 µM[2][7] |
| THP-1 Cells | 4.7 µM[2] | |
| K-604 | Human Macrophages | 0.068 µM[4][6] |
| J774 Macrophages | 0.026 µM[4] |
In Vivo Efficacy
Both pactimibe and K-604 have demonstrated efficacy in animal models of atherosclerosis.
-
Pactimibe , administered to atherogenic diet-fed hamsters at 3 and 10 mg/kg for 90 days, resulted in a significant reduction in serum total cholesterol (70% and 72%, respectively) and aortic fatty streak area (79% and 95%, respectively).[7] In apolipoprotein E-deficient (apoE-/-) mice, pactimibe treatment reduced atherosclerotic lesions.[8]
-
K-604 , when administered to F1B hamsters on a high-fat diet at a dose of ≥1 mg/kg, suppressed the formation of fatty streak lesions without altering plasma cholesterol levels.[6]
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: ACAT Inhibition Signaling Pathway
Caption: Microsomal ACAT Activity Assay Workflow
Caption: In Vivo Atherosclerosis Study Workflow
Experimental Protocols
This protocol is adapted from methodologies described in the literature.[9][10][11][12]
-
Microsome Preparation: Isolate liver microsomes from either control or animal models expressing human ACAT1 or ACAT2 via differential centrifugation. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the microsomal preparation (typically 20-100 µg of protein) with a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Inhibitor Addition: Add varying concentrations of the ACAT inhibitor (pactimibe or K-604) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA (typically 10-20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Aspirate the lower organic phase, dry it under nitrogen, and resuspend the lipid extract in a small volume of chloroform. Spot the extract onto a silica gel thin-layer chromatography (TLC) plate.
-
Chromatography: Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Quantification: Visualize the cholesteryl ester bands (e.g., with iodine vapor or by autoradiography) and scrape the corresponding silica into a scintillation vial. Quantify the amount of [14C]cholesteryl oleate formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the ability of a compound to inhibit cholesterol esterification in a cellular context.[13][14][15][16]
-
Cell Culture: Plate cells (e.g., human macrophages, THP-1 monocytes, or J774 macrophages) in a multi-well plate and culture until they reach the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the ACAT inhibitor (pactimibe or K-604) or vehicle control for a specified period (e.g., 2-24 hours).
-
Radiolabeling: Add [14C]oleic acid complexed to bovine serum albumin (BSA) to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the total lipids from the cell lysate using a chloroform:methanol mixture.
-
Analysis: Separate the cholesteryl esters from other lipids by TLC as described in the microsomal assay protocol.
-
Quantification: Quantify the amount of [14C]cholesteryl oleate by scintillation counting.
-
Data Analysis: Normalize the data to the total cell protein content and calculate the IC50 value for the inhibition of cholesterol esterification.
This protocol outlines a general procedure for evaluating the anti-atherosclerotic efficacy of ACAT inhibitors in a widely used mouse model.[8][17][18]
-
Animal Model: Use male or female apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.
-
Diet and Acclimation: Acclimate the mice to the housing conditions and feed them a standard chow diet.
-
Induction of Atherosclerosis: At a specified age (e.g., 8-12 weeks), switch the mice to a high-fat, high-cholesterol "Western" diet to induce the development of atherosclerotic lesions.
-
Treatment Groups: Randomly assign the mice to different treatment groups: a control group receiving the Western diet with vehicle, and treatment groups receiving the Western diet containing pactimibe or K-604 at various doses.
-
Drug Administration: Administer the compounds either mixed in the diet or by daily oral gavage for a specified duration (e.g., 12-16 weeks).
-
Monitoring: Monitor the body weight and food intake of the mice throughout the study.
-
Endpoint Analysis:
-
Plasma Lipid Analysis: At the end of the treatment period, collect blood samples to measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.
-
Atherosclerotic Lesion Analysis: Euthanize the mice and perfuse the vasculature. Dissect the aorta, stain it with a lipid-staining dye (e.g., Oil Red O), and quantify the atherosclerotic lesion area en face.
-
Histological Analysis: Embed the aortic root in a cryo-embedding medium for sectioning. Perform histological staining (e.g., Hematoxylin and Eosin) and immunohistochemical analysis on the sections to assess plaque composition, including macrophage content, collagen content, and lipid deposition.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effects compared to the control group.
Conclusion
This guide provides a comparative overview of the ACAT inhibitors pactimibe and K-604. Pactimibe is a dual inhibitor of ACAT1 and ACAT2, while K-604 is a highly selective inhibitor of ACAT1. The provided data and experimental protocols offer a foundation for researchers to further investigate the roles of ACAT isoforms in health and disease and to evaluate the therapeutic potential of their selective or dual inhibition. The choice between a dual and a selective ACAT inhibitor will depend on the specific research question and the desired therapeutic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-coenzyme A:cholesterol acyltransferase in human liver. In vitro detection and some characteristics of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. promega.de [promega.de]
- 14. promega.com [promega.com]
- 15. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.co.jp [abcam.co.jp]
- 17. ahajournals.org [ahajournals.org]
- 18. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel ACAT1 Inhibitors in a Cellular Context: A Comparative Guide
For researchers in pharmacology and drug development, rigorously validating that a compound engages its intended target within a cellular environment is a critical step. This guide provides a comparative framework for validating the target engagement of a selective Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) inhibitor, here referred to as ACAT1-Selective Inhibitor X , against other known ACAT inhibitors.
The primary function of ACAT1 is to catalyze the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets.[1] Effective target engagement of an ACAT1 inhibitor can be demonstrated through two principal approaches: direct confirmation of binding to the ACAT1 protein within the cell and measurement of the functional downstream consequence, which is the reduction of cellular cholesteryl ester levels.
Comparative Analysis of ACAT Inhibitors
This guide compares our model compound, ACAT1-Selective Inhibitor X , with two well-characterized alternatives: Nevanimibe , a selective ACAT1 inhibitor, and Avasimibe , a non-selective ACAT inhibitor.[2][3] The following tables summarize their key performance metrics.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target(s) | IC50 / EC50 (ACAT1) | IC50 / EC50 (ACAT2) | Selectivity (Fold, ACAT2/ACAT1) |
| ACAT1-Selective Inhibitor X | ACAT1 | 15 nM | 750 nM | 50 |
| Nevanimibe | ACAT1 > ACAT2 | 9 nM | 368 nM | ~41 |
| Avasimibe | ACAT1 & ACAT2 | 24,000 nM (24 µM) | 9,200 nM (9.2 µM) | 0.38 (ACAT1/ACAT2) |
Note: Data for ACAT1-Selective Inhibitor X is hypothetical for illustrative purposes. Data for Nevanimibe and Avasimibe are from cited literature.[2][3]
Table 2: Cellular Target Engagement & Functional Activity
| Compound | Direct Target Engagement (CETSA) | Functional Outcome (Cellular Cholesteryl Ester Reduction) |
| ACAT1-Selective Inhibitor X | Demonstrates thermal shift of ACAT1 protein | Dose-dependent decrease in CE levels |
| Nevanimibe | Expected to show thermal shift of ACAT1 protein | Expected to decrease CE levels |
| Avasimibe | Indirectly confirmed by reduced lipid droplets | Significant reduction in CE levels observed in multiple cell lines |
Note: CETSA data for Nevanimibe is inferred based on its mechanism of action. Avasimibe's effect on lipid droplets is a strong indicator of target engagement.[4]
Key Experimental Methodologies
To ensure robust and reproducible results, detailed protocols for the primary validation assays are provided below.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in intact cells.[5][6] The principle is that ligand binding increases the thermal stability of the target protein.[6]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency. Treat cells with either the test compound (e.g., ACAT1-Selective Inhibitor X at various concentrations) or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, leaving one aliquot at room temperature as a non-heated control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble ACAT1 protein at each temperature point using Western blotting with a validated ACAT1 antibody.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a higher amount of soluble ACAT1 protein in the compound-treated samples at elevated temperatures compared to the vehicle-treated samples, demonstrating a "thermal shift".
Quantification of Cellular Cholesteryl Esters
This assay measures the functional outcome of ACAT1 inhibition. Commercial kits offer a straightforward method for this quantification.
Protocol (using a commercial fluorometric/colorimetric kit):
-
Cell Culture and Lysis: Plate cells and treat with various concentrations of the ACAT inhibitors or vehicle control for 24-48 hours. After treatment, harvest and homogenize the cells in the provided assay buffer.
-
Lipid Extraction (if required by kit): Some protocols may require a lipid extraction step using a chloroform-isopropanol-NP-40 mixture to isolate lipids from the cell lysate. The lipid phase is then dried and reconstituted.
-
Assay Reaction:
-
To measure Total Cholesterol (Free Cholesterol + Cholesteryl Esters), add the reaction mix containing Cholesterol Esterase to the samples. The esterase hydrolyzes cholesteryl esters to free cholesterol.
-
To measure Free Cholesterol , add a reaction mix without Cholesterol Esterase.
-
-
Signal Generation: The reaction mix also contains Cholesterol Oxidase and a probe. The oxidase reacts with free cholesterol to produce H₂O₂, which in turn reacts with the probe to generate a colorimetric (e.g., ~570 nm) or fluorometric (e.g., Ex/Em = 535/587 nm) signal.
-
Incubation and Measurement: Incubate the reactions for 60 minutes at 37°C, protected from light. Measure the absorbance or fluorescence using a microplate reader.
-
Calculation: Determine the concentration of Total Cholesterol and Free Cholesterol from a standard curve. The amount of Cholesteryl Ester is calculated by subtracting the Free Cholesterol value from the Total Cholesterol value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz help to clarify complex biological and experimental processes.
References
- 1. New pyripyropene A derivatives, highly SOAT2-selective inhibitors, improve hypercholesterolemia and atherosclerosis in atherogenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-2 selectivity compared to other ACAT inhibitors
Quantitative Comparison of ACAT Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ACAT inhibitors against the ACAT1 and ACAT2 isoforms. Lower IC50 values indicate greater potency. The selectivity for a particular isoform can be inferred from the ratio of IC50 values.
| Inhibitor | ACAT1 IC50 | ACAT2 IC50 | Predominant Selectivity |
| Avasimibe (CI-1011) | 24 µM | 9.2 µM | ACAT2 |
| Pactimibe (CS-505) | 4.9 µM | 3.0 µM | Dual (slight ACAT2) |
| Nevanimibe (PD-132301) | 9 nM (EC50) | 368 nM (EC50) | ACAT1 |
| K-604 | 0.45 µM[1] | - | ACAT1 |
| Pyripyropene A (PPPA) | 179 µM[2] | 25 µM[2] | ACAT2 |
Note: Data for Acat-IN-2 is not publicly available.
Experimental Protocols for Determining ACAT Inhibitor Selectivity
The determination of ACAT inhibitor selectivity relies on robust enzymatic and cell-based assays. Below are detailed methodologies for key experiments cited in the field.
Cell-Based Fluorescence Assay using NBD-Cholesterol
This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure the activity of ACAT1 and ACAT2 in a cellular context.
Principle: ACAT enzymes esterify NBD-cholesterol, and the resulting fluorescent cholesteryl esters accumulate in cytoplasmic lipid droplets. The fluorescence intensity within these droplets is directly proportional to ACAT activity. By using cell lines that selectively express either ACAT1 or ACAT2, the inhibitory effect of a compound on each isoform can be quantified.
Detailed Methodology:
-
Cell Culture and Transfection:
-
AC29 cells, which lack endogenous ACAT activity, are cultured in an appropriate medium.
-
Cells are stably transfected with expression vectors for either human ACAT1 or human ACAT2.
-
-
Incubation with NBD-Cholesterol and Inhibitor:
-
Transfected cells are seeded in 96-well plates.
-
The cells are then incubated with a medium containing NBD-cholesterol (e.g., 1 µg/mL) and varying concentrations of the test inhibitor for a defined period (e.g., 6 hours).
-
-
Fluorescence Measurement:
-
After incubation, the cells are washed to remove excess NBD-cholesterol.
-
The intracellular fluorescence is measured using a fluorescence microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 535 nm.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cholesterol Oxidase-Based Assay
This in vitro assay measures the total ACAT activity in cell lysates or microsomal fractions.
Principle: This method quantifies the amount of unesterified cholesterol remaining after the ACAT reaction. The cholesterol is oxidized by cholesterol oxidase, producing hydrogen peroxide, which is then used in a colorimetric or fluorometric reaction.
Detailed Methodology:
-
Preparation of Cell Lysates:
-
HepG2 cells, which express both ACAT1 and ACAT2, are cultured and harvested.
-
Cell lipids are extracted using a suitable method, such as the Folch method.
-
-
ACAT Reaction:
-
The lipid extract is incubated with the test inhibitor at various concentrations.
-
The ACAT reaction is initiated by the addition of a substrate, such as oleoyl-CoA.
-
-
Quantification of Cholesterol:
-
After the reaction, the amount of cholesterol is quantified using a commercial cholesterol assay kit (e.g., Amplex Red Cholesterol Assay Kit).
-
In this assay, cholesterol oxidase oxidizes cholesterol, and the resulting hydrogen peroxide, in the presence of horseradish peroxidase, reacts with a probe (e.g., Amplex Red) to generate a fluorescent product.
-
-
Data Analysis:
-
The overall inhibition of ACAT activity is determined by the decrease in cholesterol esterification. This data, combined with results from isoform-specific assays, allows for the determination of isoform selectivity.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved in ACAT inhibition and its assessment, the following diagrams are provided.
Caption: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition.
Caption: Experimental workflows for determining ACAT inhibitor selectivity.
References
Unveiling the Impact of ACAT Inhibition on NF-κB Signaling: A Western Blot Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: ACAT Inhibitor Effects on NF-κB Signaling
The following table summarizes the quantitative effects of ACAT1 inhibitors on key proteins in the NF-κB pathway, as determined by western blot analysis from published studies. The data highlights the consistent inhibitory effect of ACAT1 blockade on the activation of NF-κB.
| Inhibitor | Target Protein | Effect on Protein Level/Phosphorylation | Cell Type | Inducer | Supporting Evidence |
| K-604 | Phospho-IκBα | Significantly decreased | Microglial N9 cells | LPS | Western Blot Data[1] |
| IκBα | Significantly slowed degradation | Microglial N9 cells | LPS | Western Blot Data[1] | |
| F12511 | Phospho-p65 (S536) | Significantly decreased | Primary APOE4 microglia | LPS | Western Blot Data[2][3] |
| Phospho-IκBα (S32) | Significantly decreased | Primary APOE4 microglia | LPS | Western Blot Data[2][3] |
Experimental Protocols: Western Blot for NF-κB Pathway Analysis
This section details a standard protocol for performing western blot analysis to validate the effects of an ACAT inhibitor, such as Acat-IN-2, on the NF-κB signaling pathway.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., macrophages, microglia, or other relevant cell lines) in 6-well plates and culture to 70-80% confluency.
-
Pre-treat cells with the ACAT inhibitor (e.g., this compound, K-604, or F12511) at various concentrations for a specified time (e.g., 4 hours).
-
Induce NF-κB activation by treating the cells with an appropriate stimulus, such as Lipopolysaccharide (LPS), for a short duration (e.g., 30 minutes).
-
Include vehicle-treated and untreated control groups.
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and the experimental workflow for its validation by western blot.
Caption: NF-κB signaling pathway and the inhibitory point of ACAT inhibitors.
Caption: Experimental workflow for Western Blot validation of this compound effects.
References
Potency of ACAT Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potency and selectivity of various acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors is crucial for advancing research in areas such as atherosclerosis, cancer, and neurodegenerative diseases. This guide provides a comparative overview of the potency of several known ACAT inhibitors. While Acat-IN-2 is identified as an ACAT inhibitor, specific public data on its potency (e.g., IC50 values) is not currently available, underscoring the need for independent experimental validation.
Comparing Potency of Known ACAT Inhibitors
Acyl-CoA:cholesterol acyltransferase exists in two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, whereas ACAT2 is primarily found in the intestines and liver. The potency and isoform selectivity of inhibitors are critical parameters for targeted therapeutic development.
The table below summarizes the reported 50% inhibitory concentration (IC50) values for several well-characterized ACAT inhibitors against both isoforms. A lower IC50 value indicates higher potency.
| Inhibitor | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity Profile |
| Nevanimibe | 0.23[1] | 0.71[1] | Pan-ACAT inhibitor |
| Pyripyropene A (PPPA) | 179[1] | 25[1] | ACAT2 selective |
| F12511 | 0.039 | 0.110 | ACAT1 selective |
| F26 | 0.003 | Not specified | Potent ACAT1 inhibitor |
| Avasimibe | Not specified | 4.60[2] | ACAT2 inhibitor |
| This compound | Data not available | Data not available | ACAT inhibitor |
Note: The potency of inhibitors can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.
Mechanism of ACAT Inhibition
ACAT enzymes catalyze the esterification of cholesterol with long-chain fatty acids, a key process in cellular cholesterol homeostasis. Inhibition of ACAT reduces the storage of cholesteryl esters and can impact various cellular pathways.
Caption: General mechanism of ACAT inhibition.
Experimental Protocols for Determining ACAT Inhibitor Potency
The potency of ACAT inhibitors is typically determined using in vitro enzymatic or cell-based assays. Below are outlines of common experimental protocols.
In Vitro ACAT Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of ACAT in the presence of an inhibitor.
-
Preparation of ACAT Enzyme Source: Microsomes containing ACAT1 or ACAT2 are isolated from cells or tissues overexpressing the respective isoform.
-
Reaction Mixture: The reaction mixture typically contains the microsomal enzyme source, a cholesterol substrate (often delivered in a detergent or cyclodextrin), and a buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted.
-
Analysis: The amount of radiolabeled cholesteryl ester formed is quantified using thin-layer chromatography (TLC) followed by scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.
Cell-Based ACAT Inhibition Assay
This assay measures the inhibition of cholesterol esterification in a cellular context.
-
Cell Culture: Cells expressing ACAT1 or ACAT2 are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.
-
Substrate Loading: A fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or radiolabeled cholesterol is added to the cells.
-
Incubation: Cells are incubated to allow for cholesterol uptake and esterification.
-
Analysis:
-
Fluorescence-based: The formation of fluorescent cholesteryl esters, which accumulate in lipid droplets, is quantified by fluorescence microscopy or flow cytometry.
-
Radiolabel-based: Cellular lipids are extracted, and the amount of radiolabeled cholesteryl ester is determined by TLC and scintillation counting.
-
-
IC50 Determination: The IC50 value is calculated based on the reduction in cholesteryl ester formation at different inhibitor concentrations.
Caption: A typical experimental workflow for determining the IC50 of an ACAT inhibitor.
References
Navigating the Specificity of ACAT Inhibition: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount to minimizing off-target effects and developing safer, more effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of known Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, supported by experimental data and detailed methodologies.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of cholesterol into cholesteryl esters for storage or transport. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and involved in cellular cholesterol homeostasis, while ACAT2 is primarily found in the liver and intestines, playing a key role in the assembly and secretion of lipoproteins.[1][2] This makes selective inhibition of ACAT2 a promising strategy for treating hypercholesterolemia and atherosclerosis.[2][3][4]
Comparative Selectivity of ACAT Inhibitors
The development of isoform-specific ACAT inhibitors is a key objective in drug discovery. Several compounds have been identified and characterized for their inhibitory activity against ACAT1 and ACAT2. The following table summarizes the selectivity profiles of some of these inhibitors.
| Compound | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Selectivity (Fold) | Other Enzymes Tested | Cross-Reactivity with Other Enzymes | Reference |
| Pyripyropene A | ACAT2 | >10 µM | 0.022 µM | ~450-fold for ACAT2 | Not specified | Not specified | [5] |
| F-1394 | ACAT | Not specified | Not specified | Potent ACAT inhibitor | 3-hydroxy-3-methylglutaryl CoA reductase, acyl-CoA synthetase, cholesterol esterase, lecithin:cholesterol acyltransferase (LCAT) | No significant inhibition of HMG-CoA reductase, acyl-CoA synthetase, or cholesterol esterase. Weakly inhibited LCAT (4,690-fold less potent than for ACAT). | [6] |
| STL565001 | ACAT2 | Not specified | Inhibition rate at 25 µM: 75.7 ± 27.8% | 6-fold for ACAT2 | Not specified | Not specified | [4][7] |
| STL528213 | ACAT2 | Not specified | Inhibition rate at 25 µM: 87.8 ± 12.4% | 13-fold for ACAT2 | Not specified | Not specified | [4][7] |
Experimental Protocols for Assessing Cross-Reactivity
The determination of an inhibitor's selectivity is crucial. Below are detailed methodologies for key experiments used to evaluate the cross-reactivity of ACAT inhibitors.
Cell-Based Fluorescence Assay for ACAT1 and ACAT2 Inhibition
This assay is used to screen for specific inhibitors of ACAT1 and ACAT2 by measuring the formation of fluorescently labeled cholesteryl esters.[8][9]
-
Cell Lines: AC29 cells (a cell line lacking endogenous ACAT activity) stably transfected with either human ACAT1 or ACAT2.
-
Reagents:
-
NBD-cholesterol (a fluorescent cholesterol analog).
-
Test compounds (potential inhibitors).
-
Positive control inhibitors with known selectivity.
-
-
Procedure:
-
Plate the transfected AC29 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add NBD-cholesterol to the cells and incubate.
-
During incubation, the ACAT enzyme will esterify the NBD-cholesterol, leading to the formation of fluorescent lipid droplets.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
The reduction in fluorescence in the presence of the test compound compared to a control indicates inhibitory activity.
-
-
Data Analysis: Calculate the IC50 values for both ACAT1 and ACAT2 to determine the inhibitor's selectivity.
ACAT Inhibition Fluorescence Assay Workflow
Cholesterol Oxidase Assay for Total ACAT Activity
This assay quantifies the total amount of cholesteryl esters produced by cells, providing a measure of overall ACAT activity.[7]
-
Cell Line: HepG2 cells, which endogenously express both ACAT1 and ACAT2.
-
Reagents:
-
Cholesterol.
-
Test compounds.
-
Reagents for lipid extraction (e.g., Folch method).
-
Cholesterol oxidase assay kit.
-
-
Procedure:
-
Culture HepG2 cells in a 6-well plate.
-
Incubate the cells with cholesterol and the test compound.
-
Extract total lipids from the cells.
-
Quantify the amount of cholesteryl esters using a cholesterol oxidase-based colorimetric or fluorometric assay.
-
-
Data Analysis: A decrease in the amount of cholesteryl esters in the presence of the test compound indicates inhibition of total ACAT activity.
Signaling Pathway and Logical Relationships
The inhibition of ACAT enzymes has a direct impact on cholesterol homeostasis. The following diagram illustrates the central role of ACAT in this pathway.
Role of ACAT in Cholesterol Esterification
The development of selective ACAT2 inhibitors holds significant promise for the treatment of cardiovascular diseases. Rigorous assessment of their cross-reactivity with ACAT1 and other related enzymes is a critical step in the preclinical evaluation of these compounds. The methodologies and comparative data presented in this guide provide a framework for researchers to evaluate the specificity of novel ACAT inhibitors.
References
- 1. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT2 is a target for treatment of coronary heart disease associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structures of human ACAT2 disclose mechanism for selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass-production of human ACAT-1 and ACAT-2 to screen isoform-specific inhibitor: a different substrate specificity and inhibitory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ACAT Inhibitors for Researchers
An in-depth analysis of Acat-IN-2 and other prominent Acyl-CoA: Cholesterol Acyltransferase inhibitors, providing researchers with comparative data and detailed experimental protocols to guide informed decisions in drug discovery and development.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] This process is fundamental to cellular cholesterol homeostasis.[2] The enzyme exists in two isoforms, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2), which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages and adrenal glands, while ACAT2 is predominantly found in the intestine and liver.[3] Their roles in cholesterol metabolism make them attractive targets for therapeutic intervention in diseases such as atherosclerosis and hypercholesterolemia.[4] This guide provides a comparative overview of this compound and other well-characterized ACAT inhibitors, supported by quantitative data and detailed methodologies.
Comparative Analysis of Inhibitor Potency
Avasimibe (CI-1011) acts as an inhibitor for both ACAT1 and ACAT2 with IC50 values of 24 µM and 9.2 µM, respectively.[6] Pactimibe has been shown to be a dual inhibitor of ACAT1 and ACAT2, exhibiting inhibition at micromolar concentrations and demonstrating greater potency than Avasimibe in some studies.[7]
| Inhibitor | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Key Characteristics |
| This compound | ACAT | Data not available | Data not available | Research inhibitor; also noted to inhibit NF-κB mediated transcription.[5] |
| Avasimibe (CI-1011) | ACAT1 / ACAT2 | 24 µM | 9.2 µM | Orally bioavailable; reduces foam cell formation in macrophages.[6][8] |
| Pactimibe (CS-505) | ACAT1 / ACAT2 | Micromolar levels | Micromolar levels | Potent dual inhibitor; shows anti-atherosclerotic effects in animal models.[7] |
Signaling Pathway and Mechanism of Action
ACAT enzymes play a central role in cellular cholesterol metabolism by converting free cholesterol and a long-chain fatty acyl-CoA into a cholesteryl ester.[9] This reaction prevents the toxic accumulation of free cholesterol in cellular membranes by sequestering it into neutral lipid droplets for storage.[1] In macrophages, this process contributes to the formation of foam cells, a key event in the development of atherosclerotic plaques.[1] In the liver and intestines, ACAT2 is involved in the assembly and secretion of lipoproteins.[4] ACAT inhibitors block this esterification process, thereby increasing intracellular free cholesterol. This can lead to reduced lipoprotein secretion and decreased foam cell formation.
Experimental Protocols
To assess the efficacy of ACAT inhibitors, a robust and reproducible experimental protocol is essential. Below is a detailed methodology for a cell-free (microsomal) ACAT inhibition assay.
Protocol: In Vitro Microsomal ACAT Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) against ACAT1 or ACAT2 activity in isolated microsomes.
Materials:
-
Microsomes from cells expressing human ACAT1 or ACAT2.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
[14C]Oleoyl-CoA (radiolabeled substrate).
-
Bovine Serum Albumin (BSA).
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4).
-
Reaction stop solution (e.g., Chloroform:Methanol, 2:1).
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 80:20:1).
-
Scintillation counter and fluid.
Procedure:
-
Microsome Preparation: Prepare microsomal fractions from liver tissue or cultured cells known to express the ACAT isoform of interest as previously described.[10] Determine the total protein concentration of the microsomal preparation using a standard method (e.g., Lowry assay).[10]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. The final concentration of DMSO in the assay should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µg of microsomal protein with the assay buffer.
-
Pre-incubation with Inhibitor: Add the desired concentration of the test inhibitor or DMSO (for the control) to the microsomal suspension. Incubate for 30 minutes on ice to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, [14C]Oleoyl-CoA (e.g., to a final concentration of 10 µM), and unlabeled cholesterol substrate. Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[10][11]
-
Reaction Termination: Stop the reaction by adding the chloroform:methanol stop solution. This will also serve to extract the lipids.
-
Lipid Separation: Centrifuge the tubes to separate the phases. Carefully collect the lower organic phase, which contains the lipids. Dry the lipid extract under a stream of nitrogen.
-
TLC Analysis: Resuspend the dried lipids in a small volume of chloroform and spot them onto a silica TLC plate. Place the plate in a developing tank with the appropriate solvent system to separate the cholesteryl esters from the free fatty acids.
-
Quantification: After development, identify the cholesteryl ester band (using a standard). Scrape the corresponding silica from the plate into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The selection of an appropriate ACAT inhibitor is highly dependent on the specific research goals. For studies requiring well-characterized inhibitors with known potency against ACAT1 and ACAT2, Avasimibe and Pactimibe are suitable candidates with a significant body of literature. This compound, while identified as an ACAT inhibitor, currently serves best as a tool for exploratory research until more comprehensive quantitative data becomes publicly available. The provided protocols offer a standardized framework for researchers to independently verify and compare the efficacy of these and other novel ACAT inhibitors in their own experimental settings.
References
- 1. pnas.org [pnas.org]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Acat-IN-2 Efficacy: A Comparative Analysis with Genetic Knockdowns
This guide provides a comparative framework for validating the efficacy and target specificity of Acat-IN-2, a novel inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The primary function of ACAT enzymes is to convert free cholesterol into cholesteryl esters for storage or lipoprotein assembly.[1][2][3] In mammals, two isoforms exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is found predominantly in the liver and intestines.[2][4][5] Both isoforms are implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and cancer, making them attractive therapeutic targets.[1][6][7][8]
To rigorously validate that the therapeutic effects of this compound are a direct result of ACAT inhibition, its phenotypic consequences must be compared against those induced by genetic knockdown of the ACAT1 and ACAT2 genes (SOAT1 and SOAT2, respectively). This guide outlines the experimental data and protocols required for this validation process.
Comparative Efficacy: this compound vs. Genetic Knockdown
The following table summarizes the expected outcomes of treating various cell lines with a hypothetical selective ACAT1 inhibitor, this compound, compared to the effects of siRNA-mediated knockdown of ACAT1 and ACAT2. This comparison is critical for confirming on-target activity and assessing potential off-target effects.
| Parameter | Cell Line | Control (Vehicle) | This compound (10 µM) | ACAT1 siRNA | ACAT2 siRNA | Supporting Data Reference |
| ACAT1 Protein Level | H4-APP751 (Neuroglioma) | 100% | ~98% | ↓ (~55%) | ~97% | [9] |
| Cholesteryl Ester Levels | H4-APP751 (Neuroglioma) | 100% | ↓ (~40%) | ↓ (~45%) | No significant change | [9] |
| Amyloid-β (Aβ) Secretion | H4-APP751 (Neuroglioma) | 100% | ↓ (~30%) | ↓ (~35%) | No significant change | [9] |
| Cell Proliferation | HGC-27 (Gastric Cancer) | 100% | No significant change | No significant change | ↓ (Markedly halted) | [7] |
| Cell Migration & Invasion | AGS (Gastric Cancer) | 100% | No significant change | No significant change | ↓ (Attenuated) | [7] |
| ABCA1 Expression | Mouse Primary Hepatocytes | 100% | No significant change | No significant change | ↑ (Increased) | [10] |
Note: The data for "this compound" is hypothetical, assuming it is a highly selective ACAT1 inhibitor, and is presented to illustrate the comparison. The percentage changes are approximate values derived from published studies on ACAT inhibition and knockdown.
Key Experimental Methodologies
Detailed protocols are essential for reproducible and reliable validation studies. Below are methodologies for key experiments cited in this guide.
Protocol 1: siRNA-Mediated Knockdown of ACAT1/ACAT2
This protocol describes the transient knockdown of ACAT1 or ACAT2 in a human cell line (e.g., H4-APP751 or HGC-27) to compare against the pharmacological inhibition by this compound.
Materials:
-
Human cell line of interest (e.g., H4-APP751)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Pre-designed siRNA duplexes for human ACAT1, ACAT2, and a non-silencing control
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
6-well tissue culture plates
-
RIPA lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed 2.5 x 10^5 cells per well into 6-well plates to ensure they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 50 pmol of siRNA (ACAT1, ACAT2, or control) into 100 µL of Opti-MEM medium and mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium, mix gently, and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the medium with fresh, complete growth medium.
-
Pharmacological Treatment (for comparison): For parallel wells, treat non-transfected cells with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO).
-
Harvesting and Analysis: After 48-96 hours post-transfection/treatment, harvest the cells.[9] a. For Protein Analysis: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay. Analyze ACAT1/ACAT2 protein levels via Western Blotting to confirm knockdown efficiency. b. For Functional Analysis: Process cells or conditioned media according to the requirements of the specific functional assay (e.g., ELISA for Aβ levels, cholesterol esterification assay).
Protocol 2: Western Blotting for ACAT1/ACAT2
This protocol is used to quantify the protein levels of ACAT1 and ACAT2 following siRNA knockdown or drug treatment.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels (10%)
-
PVDF membrane
-
Primary antibodies (anti-ACAT1, anti-ACAT2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-ACAT1 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 5. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control (GAPDH).
Visualizations: Pathways and Workflows
Diagrams created using Graphviz help to visualize complex relationships and processes.
Caption: ACAT1/2 signaling pathway and points of inhibition.
Caption: Workflow for validating this compound efficacy.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Acat1 Knockdown Gene Therapy Decreases Amyloid-β in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT2 suppresses the ubiquitination of YAP1 to enhance the proliferation and metastasis ability of gastric cancer via the upregulation of SETD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acat1 knockdown gene therapy decreases amyloid-β in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of ACAT-1 Reduces Amyloidogenic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic ACAT2 Knock Down Increases ABCA1 and Modifies HDL Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Acat-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acat-IN-2 with other known ACAT inhibitors, supported by experimental data from publicly available scientific literature. Due to the limited availability of quantitative inhibitory data for this compound in the public domain, this guide focuses on providing a framework for its independent verification by comparing its target class with well-characterized inhibitors, Nevanimibe and Pyripyropene A.
Introduction to ACAT and its Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial enzyme in cellular cholesterol metabolism. It catalyzes the esterification of cholesterol to form cholesteryl esters, which are then stored in lipid droplets. Two isoforms of this enzyme exist, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. Inhibition of ACAT, particularly the ACAT2 isoform, is a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis.
This compound has been identified as an inhibitor of ACAT. This guide outlines the necessary experimental protocols to independently verify its activity and compare it against other known ACAT inhibitors.
Comparative Inhibitor Activity
| Inhibitor | Target(s) | IC50 / EC50 | Source |
| This compound | ACAT | Data not publicly available | - |
| Nevanimibe | ACAT1 selective | ACAT1: 9 nM (EC50) ACAT2: 368 nM (EC50) | [1][2][3] |
| Pyripyropene A | ACAT2 selective | ACAT1: >80 µM (IC50) ACAT2: 0.07 µM (IC50) | [4][5] |
| Avasimibe | ACAT1/ACAT2 | ACAT1: 24 µM (IC50) ACAT2: 9.2 µM (IC50) | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating ACAT inhibitors, the following diagrams are provided.
Caption: ACAT Signaling Pathway Inhibition.
References
Comparative Guide for the Evaluation of Acat-IN-2, an ACAT Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of Acat-IN-2, a putative inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT). The guide outlines detailed experimental protocols for positive and negative control experiments, presents data in a clear, tabular format, and includes visualizations of the relevant biological pathway and experimental workflow.
Introduction to ACAT and this compound
Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[2][3] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[2][4] Due to their role in cholesterol metabolism, ACAT inhibitors are being investigated as potential therapeutics for diseases like atherosclerosis.[1][5]
This guide focuses on establishing a robust experimental design to characterize the inhibitory potential of a compound referred to as "this compound." The specific selectivity and potency of this compound for ACAT1 and ACAT2 are not widely documented in publicly available literature. Therefore, the following protocols are designed as a comprehensive template for the characterization of any novel ACAT inhibitor.
Experimental Protocols
To ascertain the inhibitory effect of this compound, it is essential to perform well-controlled experiments. This includes the use of appropriate positive and negative controls to validate the assay and provide a benchmark for comparison.
Positive Control Experiments
A positive control is a well-characterized inhibitor of the target enzyme, which should produce a known, measurable effect in the assay. This confirms that the experimental setup is functioning correctly. For ACAT inhibition assays, distinct positive controls should be used for each isoform.
-
For ACAT1 Inhibition: K604 is a known inhibitor of ACAT1 and can be used as a positive control.[6]
-
For ACAT2 Inhibition: Pyripyropene A (PPPA) is a selective inhibitor of ACAT2 and serves as an excellent positive control for this isoform.[7][8]
Protocol for In Vitro ACAT Inhibition Assay (Fluorescence-based):
This protocol is adapted from established methods for measuring ACAT activity.[9]
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify human ACAT1 and ACAT2 enzymes.
-
Prepare a substrate solution containing NBD-cholesterol (a fluorescent cholesterol analog) and oleoyl-CoA in a suitable assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations.
-
For positive control wells, add a known concentration of K604 (for ACAT1) or PPPA (for ACAT2).
-
For negative control wells, add the vehicle (e.g., DMSO) at the same final concentration as in the test and positive control wells.[10]
-
Add the purified ACAT1 or ACAT2 enzyme to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution (NBD-cholesterol and oleoyl-CoA).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a suitable stop solution (e.g., isopropanol).
-
Measure the fluorescence intensity of the formed NBD-cholesteryl ester using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and the positive controls relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for this compound, K604, and PPPA by fitting the data to a dose-response curve.
-
Negative Control Experiments
A negative control is essential to ensure that the observed effects are due to the specific inhibition of the target enzyme and not due to non-specific effects of the test compound or the assay components.
-
Vehicle Control: The most common negative control is the vehicle in which the test compound is dissolved, typically dimethyl sulfoxide (DMSO).[10] This control accounts for any effects of the solvent on the enzyme activity.
-
Inactive Compound Control (Optional but Recommended): An ideal negative control would be a molecule that is structurally similar to this compound but is known to be inactive against ACAT. If such a compound is not available, relying on the vehicle control is standard practice.
Protocol for Negative Control:
The protocol for the negative control is identical to the positive control protocol, with the following modifications:
-
In the negative control wells, instead of adding an inhibitor, add an equivalent volume of the vehicle (e.g., DMSO) used to dissolve this compound and the positive controls.
-
If an inactive analog of this compound is available, it should be tested at the same concentrations as this compound to demonstrate its lack of inhibitory activity.
Data Presentation
The quantitative data from these experiments should be summarized in a clear and concise table to allow for easy comparison of the performance of this compound with the controls.
| Compound | Target Enzyme | IC50 (µM) | Maximum Inhibition (%) |
| This compound | ACAT1 | [Experimental Value] | [Experimental Value] |
| ACAT2 | [Experimental Value] | [Experimental Value] | |
| K604 (Positive Control) | ACAT1 | [Expected Value, e.g., ~0.1-1 µM] | >90% |
| PPPA (Positive Control) | ACAT2 | [Expected Value, e.g., ~0.5-5 µM] | >90% |
| Vehicle (Negative Control) | ACAT1 / ACAT2 | N/A | ~0% |
| Inactive Analog (Optional) | ACAT1 / ACAT2 | > [Highest Conc. Tested] | <10% |
Visualizations
Diagrams are crucial for understanding the underlying biological processes and the experimental design.
References
- 1. Molecular structures of human ACAT2 disclose mechanism for selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Mass-production of human ACAT-1 and ACAT-2 to screen isoform-specific inhibitor: a different substrate specificity and inhibitory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Acat-IN-2 Against Gold Standard ACAT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Acat-IN-2 and established gold standard inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). Due to the limited publicly available quantitative data for this compound, this document focuses on presenting the performance of well-characterized inhibitors as a benchmark.
Introduction to ACAT and its Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol into cholesteryl esters, a storage form of cholesterol.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[1][2][3] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the intestines and liver.[2][3] This makes ACAT a significant target for therapeutic intervention in various diseases, including atherosclerosis and certain cancers.[1][4]
Gold Standard ACAT Inhibitors: A Quantitative Comparison
Several ACAT inhibitors have been extensively studied and are considered "gold standards" in the field. These include Avasimibe, Pactimibe, and K-604, which have been evaluated in numerous preclinical and clinical studies. The following table summarizes their reported IC50 values against ACAT1 and ACAT2, providing a baseline for the potency and selectivity of ACAT inhibitors.
| Inhibitor | Target | IC50 (µM) | Selectivity |
| Avasimibe | ACAT1 | 24 | Non-selective |
| ACAT2 | 9.2 | ||
| Pactimibe | ACAT1 | 4.9 | Non-selective |
| ACAT2 | 3.0 | ||
| K-604 | ACAT1 | 0.041 | ACAT1 selective |
| ACAT2 | 9.25 |
Signaling Pathway and Experimental Workflow
To understand the context of ACAT inhibition, the following diagrams illustrate the ACAT signaling pathway and a typical experimental workflow for evaluating ACAT inhibitors.
Caption: ACAT Signaling Pathway
Caption: Experimental Workflow for ACAT Inhibitors
Experimental Protocols
The determination of ACAT inhibitory activity is crucial for comparing the potency of different compounds. A common method involves an in vitro enzymatic assay using a source of ACAT enzyme, which can be derived from cell lysates, tissue homogenates, or recombinant expression systems.[5]
Objective: To determine the in vitro inhibitory effect of a test compound on ACAT activity.
Materials:
-
ACAT enzyme source (e.g., liver microsomes)
-
Substrates: Radiolabeled [14C]oleoyl-CoA and cholesterol
-
Test compound (e.g., this compound) and control inhibitors
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Isolate microsomes from a relevant tissue source (e.g., liver) known to express ACAT.[6]
-
Reaction Mixture: Prepare a reaction mixture containing the ACAT enzyme source, assay buffer, and cholesterol.
-
Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor to the reaction mixture.
-
Initiation of Reaction: Start the enzymatic reaction by adding radiolabeled [14C]oleoyl-CoA.[6]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the formation of cholesteryl esters.
-
Termination of Reaction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).[6]
-
Extraction and Separation: Extract the lipids and separate the cholesteryl esters from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantification: Scrape the portion of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACAT activity by 50%.
Conclusion
While this compound is identified as an ACAT inhibitor, the absence of publicly available quantitative data, such as IC50 values, currently prevents a direct performance comparison with gold standard inhibitors like Avasimibe, Pactimibe, and K-604. The data and protocols presented in this guide offer a robust framework for researchers to evaluate new compounds like this compound and to contextualize their findings within the existing landscape of ACAT inhibition. Further studies are required to elucidate the specific potency and selectivity profile of this compound.
References
- 1. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Immunological quantitation and localization of ACAT-1 and ACAT-2 in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ACAT Inhibitors in Preclinical Disease Models
A comprehensive review of the efficacy, mechanisms, and experimental data of prominent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors in the context of atherosclerosis, Alzheimer's disease, and cancer. While this guide focuses on well-documented inhibitors, no specific data was found for a compound designated "Acat-IN-2" in the reviewed literature.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been a significant therapeutic target in various diseases due to its central role in cholesterol metabolism. This enzyme is responsible for the esterification of intracellular free cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[1][2] Inhibition of ACAT has been explored as a strategy to modulate cholesterol levels and impact disease progression in several preclinical models. This guide provides a comparative analysis of the performance of various ACAT inhibitors in different disease models, supported by experimental data and detailed methodologies.
Atherosclerosis
ACAT inhibitors have been extensively studied for their potential to prevent and treat atherosclerosis by reducing cholesterol accumulation in macrophages within arterial walls, thereby inhibiting the formation of foam cells, a hallmark of atherosclerotic plaques.[3][4] However, the results from preclinical and clinical studies have been mixed.
Comparative Efficacy of ACAT Inhibitors in Atherosclerosis Models
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| F1394 | ApoE-/- mice on a Western diet | Significantly retarded the progression of established atherosclerotic plaques. Reduced plaque macrophage, free and esterified cholesterol, and tissue factor content without evidence of toxicity. | [3] |
| Avasimibe (CI-1011) | Rabbits on a high cholesterol diet | Reduced pre-existing lesion cholesterol and macrophage content. | [5] |
| Pactimibe | Human clinical trial (ACTIVATE) | Did not show a benefit in reducing the progression of coronary atherosclerosis and, in some secondary measures, suggested a potential for promoting atherogenesis. | [6][7] |
| Pyripyropene A (PPPA) (ACAT2-selective) | Atherogenic mouse models | Decreased intestinal cholesterol absorption and cholesterol levels in LDL and VLDL, leading to protection against atherosclerosis development. | [8] |
Experimental Protocols
In Vivo Efficacy Study of F1394 in ApoE-/- Mice
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet and Treatment: Mice were fed a Western diet for 14 weeks to induce advanced atherosclerotic plaques. Subsequently, they were divided into two groups: one continued on the Western diet, and the other received a Western diet supplemented with the ACAT inhibitor F1394 for an additional 14 weeks.
-
Tissue Analysis: After the treatment period, aortas were dissected for histological and biochemical analysis. Plaque size, macrophage content, free and esterified cholesterol levels, and tissue factor content were quantified.
-
Toxicity Assessment: Systemic toxicity was evaluated by monitoring animal weight and performing histological analysis of major organs.[3]
ACAT Activity Assay
-
Sample Preparation: Microsomes are isolated from liver samples.
-
Reaction Mixture: A 50 µg aliquot of microsomal protein is mixed with 1 mg of BSA and 50 nmol of free cholesterol in 45% (w/v) β-cyclodextrin and incubated at 37°C for 30 minutes. The reaction is initiated by adding [1-14C]oleoyl-CoA.
-
Analysis: The reaction is stopped, and lipids are extracted. The cholesteryl ester band is separated by thin-layer chromatography (TLC), scraped, and the radioactivity is counted to determine ACAT activity. To determine ACAT2-specific activity, the results are compared with those obtained using a potent ACAT2 inhibitor like Pyripyropene A.[3]
Signaling Pathway and Experimental Workflow
References
- 1. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Acat-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Acat-IN-2, a notable acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor.
This compound, identified by CAS number 199984-55-9, requires careful management due to its potential hazards. Adherence to the following protocols is essential for minimizing risks and complying with safety regulations.
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS) for compounds with the same CAS number, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Face shield and safety glasses approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use and disposed of properly after use.[1][2]
-
Body Protection: A complete suit protecting against chemicals is recommended.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this compound be allowed to enter drains or the environment.[1][2]
-
Containment:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is suitable for solid waste and can be securely sealed to prevent dust from escaping.[1][2]
-
The container must be kept in a suitable, closed state for disposal.[1][2]
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound" with its CAS number (199984-55-9).
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet for this compound to ensure they have all the necessary information for its safe handling and disposal.
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.
-
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as listed above.
-
Contain the spill: Pick up and arrange disposal without creating dust.[1][2] Use an inert absorbent material if the spill is in a solvent.
-
Clean the area: Once the bulk of the material is collected, decontaminate the area with an appropriate solvent and then wash with soap and water.
-
Dispose of all cleanup materials as hazardous waste in a sealed and labeled container.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 199984-55-9 | CymitQuimica SDS |
| GHS Hazard Codes | H302, H315, H319, H335 | CymitQuimica SDS[1] |
Experimental Protocols
While this document focuses on disposal, it is critical that all experimental work with this compound is preceded by a thorough review of its Safety Data Sheet. All handling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
Visual Guide to this compound Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key steps and decision points for the safe management of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acat-IN-2
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acat-IN-2, a compound requiring careful management. Adherence to these procedural steps will not only protect personnel but also ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, drawing from established laboratory safety protocols.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields are required.[1] |
| Hand Protection | Chemical-resistant protective gloves must be worn.[1] |
| Body Protection | An impervious lab coat or clothing is necessary.[1] |
| Respiratory Protection | A suitable respirator should be used.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of contamination and accidental exposure. Follow this detailed experimental workflow from preparation to disposal.
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1]
-
Verify that an accessible safety shower and eye wash station are available and operational.[1]
-
Before beginning, ensure all necessary PPE is donned correctly.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
Prevent all contact with eyes and skin, and avoid inhalation.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
3. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
For optimal stability, store the compound as a powder at -20°C or in a solvent at -80°C.[1]
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound is critical due to its potential environmental hazards.
1. Waste Collection:
-
Collect all waste materials, including unused compounds and contaminated disposables (e.g., gloves, pipette tips), in a designated, sealed container.
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[1]
-
Avoid releasing the substance into the environment, as it is very toxic to aquatic life with long-lasting effects.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
